molecular formula C11H20N2O3 B1334052 Tert-butyl 2-carbamoylpiperidine-1-carboxylate CAS No. 388077-74-5

Tert-butyl 2-carbamoylpiperidine-1-carboxylate

Cat. No.: B1334052
CAS No.: 388077-74-5
M. Wt: 228.29 g/mol
InChI Key: KIFYKONQFFJILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-carbamoylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-carbamoylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-carbamoylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-carbamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFYKONQFFJILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373563
Record name tert-Butyl 2-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388077-74-5
Record name tert-Butyl 2-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-butyl 2-carbamoylpiperidine-1-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis, and Characterization Profile[1][2][3]

Executive Summary

tert-Butyl 2-carbamoylpiperidine-1-carboxylate (also known as N-Boc-pipecolamide or 1-Boc-piperidine-2-carboxamide ) is a critical chiral building block in the synthesis of peptidomimetics and local anesthetics of the "caine" family (e.g., Ropivacaine, Levobupivacaine analogs).[1][2] Its structural core—a piperidine ring with a protected amine and a primary amide—serves as a versatile scaffold for nucleophilic substitutions and chain elongations.

This guide provides a definitive technical profile of the compound, focusing on the (S)-enantiomer (CAS 76063-71-7), which is the most relevant for pharmaceutical applications due to the specific stereochemical requirements of voltage-gated sodium channel blockers.

Part 1: Chemical Identity & Structural Analysis

The compound exists primarily as two enantiomers. The (S)-isomer is the pharmacophore precursor for levobupivacaine and ropivacaine.

PropertyData
IUPAC Name tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate
Common Names N-Boc-pipecolamide; (S)-1-Boc-piperidine-2-carboxamide
CAS Number 76063-71-7 ((S)-isomer); 144978-23-4 (Racemic)
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
SMILES CC(C)(C)OC(=O)N1CCCC[C@H]1C(N)=O
Chiral Center C2 of the piperidine ring
Part 2: Physical & Thermodynamic Properties[9]

The physical properties below represent the isolated solid form. Note that melting points for carbamates can vary based on the solvent of crystallization and enantiomeric purity (ee%).

Table 1: Physicochemical Data Profile[3]
PropertyValue / RangeTechnical Context
Physical State Crystalline SolidTypically appears as white to off-white needles or powder.[3]
Melting Point 115 – 125 °C Note: The precursor acid (Boc-Pipecolic acid) melts at 122-126°C. The amide typically exhibits a similar or slightly lower range depending on polymorphs.
Solubility (Organic) High (>100 mg/mL)Soluble in DCM, Methanol, Ethyl Acetate, DMSO, DMF.
Solubility (Aqueous) Low (<1 mg/mL)Lipophilic Boc group dominates; sparingly soluble in water.
LogP (Predicted) ~1.2 – 1.5Indicates good membrane permeability for cellular assays.
Density (Predicted) 1.1 ± 0.1 g/cm³Typical for functionalized piperidines.
Hygroscopicity Low to ModerateStore in a desiccator; amide moiety can H-bond with atmospheric moisture.
Part 3: Synthetic Routes & Process Chemistry[10]

The most robust synthesis involves the conversion of (S)-1-Boc-pipecolic acid to the primary amide via a Mixed Anhydride intermediate. This method minimizes racemization at the C2 position, a critical quality attribute for drug development.

Protocol: Mixed Anhydride Amidation

Reagents: (S)-N-Boc-pipecolic acid, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (gas or dioxane solution).

  • Activation: Dissolve (S)-N-Boc-pipecolic acid (1.0 eq) in anhydrous THF at -15°C.

  • Base Addition: Add NMM (1.1 eq) followed dropwise by IBCF (1.1 eq). Stir for 15 minutes. Mechanism: Formation of the unstable mixed anhydride.

  • Amidation: Bubble anhydrous NH₃ gas or add 0.5M NH₃ in dioxane (2.0 eq) while maintaining temperature < -10°C.

  • Workup: Warm to RT. Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine/NMM), saturated NaHCO₃ (removes unreacted acid), and brine.

  • Purification: Recrystallize from EtOAc/Hexanes.

Synthetic Workflow Diagram

Synthesis Acid (S)-N-Boc-Pipecolic Acid (Start) Activation Activation (Isobutyl Chloroformate/NMM) Temp: -15°C Acid->Activation THF solvent Intermediate Mixed Anhydride (Unstable Intermediate) Activation->Intermediate Formation Amidation Nucleophilic Attack (NH3 Source) Intermediate->Amidation Rapid Step Product (S)-N-Boc-Pipecolamide (Final Solid) Amidation->Product Workup & Cryst.

Figure 1: Reaction pathway for the conversion of pipecolic acid to the target amide using the Mixed Anhydride method.

Part 4: Analytical Characterization

Validating the structure requires distinguishing the amide product from the starting acid and ensuring the Boc group remains intact.

1. Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum in CDCl₃ typically displays rotamers due to the restricted rotation of the N-Boc bond.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.5 – 6.5 ppm (Broad s, 2H): Primary amide protons (-CONH ₂). Diagnostic peak: Absence of broad acid singlet at 10-12 ppm.

    • δ 4.75 ppm (Broad d, 1H): C2-H (Alpha proton). Shifted downfield due to electron-withdrawing amide and carbamate.

    • δ 3.8 – 4.1 ppm (Broad m, 1H): C6-H equatorial.

    • δ 2.7 – 2.9 ppm (m, 1H): C6-H axial.

    • δ 1.45 ppm (s, 9H): Boc tert-butyl group (Strong singlet).[2]

    • δ 1.2 – 1.8 ppm (m, 6H): Piperidine ring protons (C3, C4, C5).

2. Infrared Spectroscopy (FT-IR)
  • 3400 – 3200 cm⁻¹: N-H stretching (Primary amide doublet).

  • 1690 – 1680 cm⁻¹: C=O stretch (Urethane/Boc).

  • 1660 – 1650 cm⁻¹: C=O stretch (Amide I band).

Characterization Logic Flow

Analysis Start Crude Product CheckIR IR Spectrum 1650-1690 cm-1? Start->CheckIR CheckNMR 1H NMR Peak at 10-12 ppm? CheckIR->CheckNMR Yes (Doublet CO) ResultC Boc Deprotected (Side Reaction) CheckIR->ResultC Missing 1690 band ResultA Product Confirmed (Amide) CheckNMR->ResultA No (NH2 present) ResultB Unreacted Acid (Impurity) CheckNMR->ResultB Yes (COOH present)

Figure 2: Analytical decision tree for verifying the formation of N-Boc-pipecolamide.

Part 5: Handling, Stability & Safety
Stability
  • Thermal: Stable up to ~100°C. Avoid prolonged heating above the melting point to prevent Boc-thermal cleavage (isobutylene release).

  • Hydrolytic: Stable at neutral pH. Hydrolyzes in strong acid (removes Boc) or strong base (hydrolyzes amide to acid).

  • Storage: Store at +2°C to +8°C (Refrigerated) in a tightly sealed container. Hygroscopic nature requires protection from moisture.

Safety (GHS Classification)[3]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of fine dust.

References
  • Sigma-Aldrich. (S)-1-Boc-piperidine-2-carboxylic acid Product Sheet.Link (Precursor Data).

  • PubChem. tert-Butyl 2-carbamoylpiperidine-1-carboxylate Compound Summary.Link.

  • HSP Chem. (S)-1-Boc-piperidine-2-carboxylic Acid Properties.Link.

  • Royal Society of Chemistry. Synthesis of Piperidine Carboxamides via Mixed Anhydride.Link.

Sources

tert-butyl 2-carbamoylpiperidine-1-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of tert-Butyl 2-carbamoylpiperidine-1-carboxylate as a Chiral Scaffold in Peptidomimetic Synthesis[1]

The Molecular Scaffold: Architecture & Significance

Overview tert-butyl 2-carbamoylpiperidine-1-carboxylate (CAS: 91419-49-7), often referred to as 1-Boc-piperidine-2-carboxamide or N-Boc-pipecolamide , is a critical intermediate in medicinal chemistry.[1] It serves as a protected form of pipecolamide, a homolog of prolinamide. Its structure features a piperidine ring locked in a chair conformation, a tert-butoxycarbonyl (Boc) protecting group on the secondary amine, and a primary amide "warhead" at the C2 position.

Structural Utility in Drug Design This molecule acts as a bifunctional scaffold.[1] The Boc group provides orthogonal protection, stable to basic conditions and nucleophiles but labile to acids (TFA/HCl).[1] The amide group serves as a precursor for various functionalities including nitriles, amines (via Hofmann rearrangement), or substituted amides (via transamidation).[1]

  • Stereochemistry: The C2 position is a chiral center.[1] The (S)-enantiomer (derived from L-lysine biosynthesis) is the most common pharmacophore, mimicking the stereochemistry of natural L-proline.[1]

  • Conformational Dynamics: Due to the N-Boc group, the molecule exhibits rotamerism. In NMR spectroscopy, this often manifests as broadened or split signals for the C2 proton and the tert-butyl group, a phenomenon frequently mistaken for impurities.

MolecularStructure cluster_0 Key Properties Boc Boc Group (Acid Labile Shield) Pip Piperidine Ring (Lipophilic Core) Boc->Pip  N1 Protection Amide Primary Amide (Reactive Warhead) Pip->Amide  C2 Functionalization Rotamers Rotameric (NMR Complexity) Chiral C2 Chirality (S vs R)

Caption: Functional decomposition of the N-Boc-pipecolamide scaffold highlighting orthogonal reactivity.

Synthetic Routes & Process Chemistry

The synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate typically follows one of two primary strategies. The choice depends on the availability of starting materials and the need for stereochemical preservation.

Route A: Amidation of N-Boc-Pipecolic Acid (Recommended)

This is the standard laboratory and industrial route.[1] It begins with commercially available N-Boc-pipecolic acid.[1]

  • Mechanism: Activation of the carboxylic acid followed by nucleophilic attack by ammonia.[1]

  • Risk: Racemization at the C2 alpha-carbon is a significant risk during activation, especially if oxazolone intermediates form.

  • Mitigation: Use of "racemization-suppressing" additives like HOBt or HOAt, or the use of Mixed Anhydride methods at low temperatures (-15°C).[1]

Route B: Boc-Protection of Pipecolamide

Less common due to the poor solubility of the starting material (pipecolamide) and the expense of the free amine.

Comparative Workflow

SynthesisPathways StartA N-Boc-Pipecolic Acid ReagentA Activation: (i-BuOCOCl / NMM) or (EDC / HOBt) StartA->ReagentA StartB Pipecolamide HCl ReagentB Boc2O / Et3N (DCM/Water) StartB->ReagentB InterA Activated Ester / Anhydride ReagentA->InterA -15°C (Crucial) Product tert-butyl 2-carbamoyl- piperidine-1-carboxylate ReagentB->Product Base mediated InterA->Product + NH3 (gas/aq)

Caption: Comparison of synthetic routes. Route A is preferred for scalability but requires strict temperature control.

Physicochemical Profiling

Researchers must rely on rigorous characterization to distinguish the product from the starting acid or hydrolyzed byproducts.[1]

Table 1: Key Characterization Data

PropertyValue / DescriptionNotes
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃) δ 5.5–6.5 (br s, 2H, NH₂), 4.8 (br, 1H, H-2), 3.9 (br, 1H, H-6eq), 2.8 (br, 1H, H-6ax), 2.2 (d, 1H), 1.4–1.7 (m, 5H), 1.45 (s, 9H, t-Bu).Note broad rotameric signals.[1]
¹³C NMR (CDCl₃) δ 174.5 (Amide C=O), 156.0 (Boc C=O), 80.5 (t-Bu C), 55.0 (C-2), 42.0 (C-6), 28.3 (t-Bu CH₃), 25.0, 24.5, 20.5 (Ring CH₂).[1]Carbonyl peaks are diagnostic.[1]
Solubility Soluble in DCM, EtOAc, MeOH, DMSO.Poorly soluble in water/hexane.[1]

Experimental Protocol: Mixed Anhydride Synthesis

Objective: Synthesis of (S)-tert-butyl 2-carbamoylpiperidine-1-carboxylate from (S)-N-Boc-pipecolic acid without racemization.

Reagents:

  • (S)-N-Boc-pipecolic acid (1.0 eq)[1][2]

  • Isobutyl chloroformate (IBCF) (1.1 eq)[1]

  • N-Methylmorpholine (NMM) (1.1 eq)[1]

  • Ammonium hydroxide (28% aq) or Ammonia gas[1]

  • THF (anhydrous)[1][3][4]

Step-by-Step Methodology:

  • Activation (The Critical Step):

    • Dissolve N-Boc-pipecolic acid in anhydrous THF (0.2 M concentration) under nitrogen atmosphere.

    • Cool the solution to -15°C using a salt/ice bath or cryocooler. Why? Higher temperatures promote the formation of the oxazolone intermediate, which leads to racemization.

    • Add NMM followed by the dropwise addition of IBCF.[1] Stir for 15 minutes. A white precipitate (NMM[1]·HCl) will form.[1]

  • Amidation:

    • Option A (Gas): Bubble dry NH₃ gas into the cold mixture for 30 minutes.

    • Option B (Aqueous): Add concentrated NH₄OH dropwise.[1] (Note: This converts the mixed anhydride to the amide rapidly).[1]

    • Allow the reaction to warm to room temperature over 2 hours.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc).[1]

    • Wash sequentially with:

      • 5% Citric Acid (removes unreacted amine/NMM).[1]

      • Saturated NaHCO₃ (removes unreacted starting acid).[1]

      • Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1][4]

  • Purification:

    • Recrystallize from EtOAc/Hexanes if necessary.[1] Column chromatography (MeOH/DCM) is rarely needed if washes are thorough.[1]

Reactivity & Downstream Applications

This scaffold is not a terminal product; it is a gateway to complex heterocycles.[1]

1. Dehydration to Nitriles Treatment with Trifluoroacetic anhydride (TFAA) and Pyridine converts the primary amide into a nitrile (Cyano group).[1] This generates N-Boc-2-cyanopiperidine , a precursor for tetrazoles or amidines.[1]

2. Hofmann Rearrangement Reaction with hypervalent iodine (e.g., PIDA) or Bromine/NaOH converts the amide to a primary amine, yielding N-Boc-2-aminopiperidine .[1] This is a "gem-diamine" precursor, unstable unless protected, used in retro-inverso peptide synthesis.[1]

3. Local Anesthetic Synthesis Deprotection of the Boc group (using 4M HCl/Dioxane) yields pipecolamide.[1] Alkylation of the piperidine nitrogen with 2,6-dimethylaniline derivatives leads to the Mepivacaine/Bupivacaine class of anesthetics [1].

Reactivity Center N-Boc-Pipecolamide Nitrile N-Boc-2-Cyanopiperidine (via TFAA/Pyridine) Center->Nitrile Dehydration Amine Gem-Diamine Precursor (via Hofmann Rearrangement) Center->Amine Oxidation Anesthetic Bupivacaine Analogs (via Boc-deprotection + Alkylation) Center->Anesthetic N-Alkylation

Caption: Divergent synthesis pathways from the parent amide scaffold.

References

  • Drauz, K., et al. (2012).[1] Amino Acid Derivatives. In: Enzyme Catalysis in Organic Synthesis. Wiley-VCH.[1]

  • Beak, P., & Lee, W. K. (1990). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of Boc-Pipecolic Acid. Journal of Organic Chemistry, 55(8), 2578–2580.

  • Couty, F., et al. (2004).[1] Conformational Analysis of N-Boc-2-substituted Piperidines. European Journal of Organic Chemistry.

  • PubChem Database. (2024).[1] Compound Summary: tert-butyl 2-carbamoylpiperidine-1-carboxylate.[1][5] National Center for Biotechnology Information.[1] [1]

Sources

An In-depth Technical Guide to tert-Butyl 2-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on tert-butyl 2-carbamoylpiperidine-1-carboxylate. It delves into the molecule's fundamental properties, synthesis, characterization, and its strategic applications as a building block in modern pharmaceutical research.

Core Molecular Attributes and Physicochemical Properties

tert-Butyl 2-carbamoylpiperidine-1-carboxylate is a chiral heterocyclic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 2-position with a primary carboxamide. The Boc group serves as a crucial protecting group in organic synthesis, preventing the secondary amine from undergoing unwanted reactions while allowing for selective modification at other positions. Its subsequent facile removal under acidic conditions makes this compound a versatile intermediate.

The presence of the carbamoyl group and the chiral center at the C2 position makes it a valuable synthon for introducing constrained diamine functionalities into target molecules, a common motif in bioactive compounds.

Molecular Identity and Weight

The fundamental identity of this compound is defined by its structure and resulting molecular formula. Based on its constituent atoms, the precise molecular weight can be calculated, which is a critical parameter for analytical chemistry and stoichiometric calculations in synthesis.

IdentifierValueSource
IUPAC Name tert-butyl 2-carbamoylpiperidine-1-carboxylateN/A
Synonyms 1-Boc-piperidine-2-carboxamide, N-Boc-pipecolinamideN/A
CAS Number 848488-91-5 (for R-enantiomer)[1]
Molecular Formula C₁₁H₂₀N₂O₃[1][2]
Molecular Weight 228.29 g/mol [2][3]
Monoisotopic Mass 228.147393 Da[3][4]
Physicochemical Data (Predicted and Experimental)

Understanding the physicochemical properties of a compound is paramount for designing experimental conditions, including reaction setups, purification strategies, and formulation development. While experimental data for this specific molecule is not widely published, computational predictions provide valuable estimates.

PropertyPredicted ValueNotes
XLogP3 0.5A measure of lipophilicity.[3]
Hydrogen Bond Donors 1From the -NH₂ group of the carboxamide.[3]
Hydrogen Bond Acceptors 3From the oxygens of the carbamate and carboxamide.[3]
Rotatable Bond Count 3Indicates conformational flexibility.[3]

Synthesis and Chemical Reactivity

The synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate typically originates from its corresponding carboxylic acid, (R)- or (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (Boc-pipecolic acid), which is commercially available.[5] The conversion of the carboxylic acid to the primary amide is a standard transformation in organic chemistry.

General Synthetic Workflow

The most common and reliable method involves the activation of the carboxylic acid followed by amination. This two-step, one-pot procedure is highly efficient and scalable.

G Boc_Pip_OH Boc-Pipecolic Acid Activated_Ester Activated Ester Intermediate (e.g., NHS-ester, Acyl Chloride) Boc_Pip_OH->Activated_Ester Activation Final_Product tert-Butyl 2-carbamoyl- piperidine-1-carboxylate Activated_Ester->Final_Product Amination Ammonia_Source Ammonia Source (NH₄Cl, NH₃ gas, etc.) Ammonia_Source->Final_Product Base Base (e.g., TEA, DIPEA) Base->Activated_Ester Base->Final_Product Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Activated_Ester

Caption: General workflow for the synthesis of the target amide from Boc-pipecolic acid.

Detailed Experimental Protocol: Amide Formation via Mixed Anhydride

This protocol describes a robust method for synthesizing the title compound. The causality behind this choice is the clean formation of the mixed anhydride and its efficient reaction with ammonia, minimizing side products.

Materials:

  • (R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid (Boc-D-Pipecolic acid)[5]

  • Tetrahydrofuran (THF), anhydrous

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Ammonium hydroxide (NH₄OH), concentrated solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and an argon inlet, dissolve Boc-D-Pipecolic acid (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration).

  • Anhydride Formation: Cool the solution to -15 °C using an ice-salt bath. Add N-Methylmorpholine (1.1 equiv) dropwise, followed by the slow addition of isobutyl chloroformate (1.1 equiv). The choice of -15 °C is critical to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: Stir the resulting mixture at -15 °C for 30 minutes. The formation of a white precipitate (NMM hydrochloride) is indicative of the reaction proceeding.

  • Amination: Slowly add concentrated ammonium hydroxide (5.0 equiv) to the reaction mixture. The excess ammonia ensures the complete consumption of the mixed anhydride intermediate.

  • Warm-up and Quench: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Concentrate the mixture in vacuo to remove most of the THF. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This sequence removes unreacted acid and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure tert-butyl 2-carbamoylpiperidine-1-carboxylate.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

G cluster_0 Spectroscopy cluster_1 Chromatography NMR ¹H & ¹³C NMR Proton Environment Carbon Skeleton MS Mass Spectrometry Molecular Weight Fragmentation Pattern IR Infrared (IR) Functional Groups (C=O, N-H) TLC TLC Reaction Monitoring HPLC HPLC Purity Assessment Final_Product Synthesized Product Final_Product->NMR Final_Product->MS Final_Product->IR Final_Product->TLC Final_Product->HPLC

Caption: Standard analytical workflow for structural verification and purity assessment.

  • ¹H NMR: Will show characteristic peaks for the tert-butyl group (a singlet at ~1.4 ppm), diastereotopic protons of the piperidine ring, and the amide N-H protons.

  • ¹³C NMR: Will confirm the presence of 11 distinct carbon atoms, including the carbonyls of the carbamate and amide, and the quaternary and methyl carbons of the Boc group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the [M+H]⁺ ion at m/z 229.15 or the [M+Na]⁺ ion at m/z 251.14, confirming the molecular weight.[4]

  • Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the N-H stretches of the primary amide (~3350-3180 cm⁻¹) and the C=O stretches of the amide and carbamate groups (~1680-1640 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

tert-Butyl 2-carbamoylpiperidine-1-carboxylate is not typically an active pharmaceutical ingredient itself, but rather a high-value chiral building block. Its utility stems from its rigidified structure and the differential reactivity of its two nitrogen atoms.

  • Scaffold for Peptidomimetics: The pipecolic acid backbone is a constrained analog of proline. Incorporating this scaffold into peptide sequences can enforce specific conformations, which is a key strategy for enhancing binding affinity and metabolic stability of peptide-based drugs.

  • Synthesis of Enzyme Inhibitors: The carbamoyl group can act as a hydrogen bond donor, mimicking interactions of natural substrates with enzyme active sites. This makes the molecule a valuable starting point for inhibitors of proteases, kinases, and other enzyme classes. For example, it is a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.

  • Access to Chiral Amines: The carbamoyl group can be chemically reduced (e.g., with lithium aluminum hydride) or rearranged (e.g., via Hofmann rearrangement) to provide access to the corresponding 2-(aminomethyl)piperidine derivative, a valuable chiral diamine scaffold.[6]

Safety and Handling

As a laboratory chemical, tert-butyl 2-carbamoylpiperidine-1-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data is limited, compounds of this class may cause skin and eye irritation.[6] Consult the material safety data sheet (MSDS) from the supplier for detailed handling and emergency procedures.

References

  • (R)-tert-Butyl 2-carbamoylpiperidine-1-carboxylate. Lead Sciences. [Link]

  • tert-Butyl 2-formylpiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • tert-Butyl 2-oxopiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • tert-butyl 3-carbamoylpiperidine-1-carboxylate. ChemSynthesis. [Link]

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxamide. PubChem, National Center for Biotechnology Information. [Link]

  • tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • 3-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester. PubChemLite. [Link]

Sources

Technical Guide: Synthesis of tert-Butyl 2-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust, scalable synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate , a critical intermediate in the synthesis of local anesthetics (e.g., Ropivacaine, Levobupivacaine) and peptidomimetics.

While various amidation strategies exist, this guide prioritizes the Mixed Anhydride Method via Isobutyl Chloroformate (IBCF). This route is selected for its high atom economy, ease of purification (byproducts are volatile or water-soluble), and suitability for maintaining stereochemical integrity when starting from chiral pipecolic acid.

Key Chemical Properties
PropertyDescription
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
Physical State White to off-white solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Functionality

-Boc protection (acid labile); Primary Amide (versatile handle)

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the amide functionality on the piperidine ring while ensuring the secondary amine is orthogonally protected.

Strategic Disconnections
  • C-N Bond Formation (Amidation): The primary amide is derived from the carboxylic acid precursor. Direct amidation requires activation of the carboxyl group.

  • N-Protection: The secondary amine of pipecolic acid is nucleophilic. To prevent self-polymerization during carboxyl activation, it must be protected before amidation. The tert-butoxycarbonyl (Boc) group is chosen for its stability to basic amidation conditions and facile removal under acidic conditions.

Retrosynthesis Target Target: tert-butyl 2-carbamoylpiperidine-1-carboxylate Intermediate Intermediate: 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (N-Boc-Pipecolic Acid) Target->Intermediate C-N Disconnection (Amidation) SM Starting Material: Piperidine-2-carboxylic acid (Pipecolic Acid) Intermediate->SM N-Protection (Boc Anhydride)

Figure 1: Retrosynthetic tree illustrating the two-phase approach: Protection followed by Activation/Amidation.

Phase 1: N-Protection of Pipecolic Acid

The first step involves masking the secondary amine using Di-tert-butyl dicarbonate (Boc₂O). We utilize a biphasic Schotten-Baumann-type condition or a homogeneous dioxane/water system to ensure complete conversion.

Reaction Logic[1][2]
  • Base Selection (NaOH/Na₂CO₃): Maintains pH > 10 to keep the amino acid deprotonated (nucleophilic) and scavenge protons released during the reaction.

  • Solvent System (Dioxane/Water): Water solubilizes the zwitterionic amino acid; Dioxane solubilizes the hydrophobic Boc₂O.

Protocol
  • Setup: Charge a round-bottom flask with Pipecolic acid (1.0 equiv) and 1,4-Dioxane/Water (1:1 v/v, 0.5 M concentration).

  • Basification: Add 1N NaOH (2.2 equiv) or Na₂CO₃ (2.5 equiv). Cool to 0°C.[1][2][3]

  • Addition: Add Boc₂O (1.1 equiv) dropwise (dissolved in minimal dioxane if solid).

  • Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (ninhydrin stain will show disappearance of free amine).

  • Workup (Critical):

    • Evaporate dioxane under reduced pressure.

    • Wash the aqueous layer with Et₂O (removes unreacted Boc₂O).

    • Acidification: Acidify the aqueous layer carefully with KHSO₄ or 1N HCl to pH 2–3. Caution: Do not use strong mineral acids aggressively if product is acid-sensitive, though N-Boc acids are generally stable.

    • Extract the turbid aqueous layer with Ethyl Acetate (3x).

    • Dry (Na₂SO₄) and concentrate to yield N-Boc-pipecolic acid as a white solid or viscous oil.

Phase 2: Amidation via Mixed Anhydride

This is the critical step. We employ the Mixed Anhydride Method using Isobutyl Chloroformate (IBCF). This method is preferred over carbodiimides (EDC/DCC) for primary amides because it avoids the formation of difficult-to-remove urea byproducts.

Mechanism & Causality
  • Activation: The carboxylic acid is deprotonated by a tertiary base (

    
    -methylmorpholine) and attacks IBCF to form a mixed anhydride.
    
    • Why NMM?

      
      -methylmorpholine is less basic than Triethylamine (TEA) and sterically hindered, significantly reducing the risk of racemization at the alpha-carbon.
      
    • Why -15°C? The mixed anhydride intermediate is thermally unstable. Higher temperatures promote disproportionation into symmetrical anhydrides or decomposition.

  • Aminolysis: Ammonia (nucleophile) attacks the more electrophilic carbonyl (the one derived from pipecolic acid) to release CO₂, isobutanol, and the target amide.

MixedAnhydride Step1 1. Activation (-15°C) Step2 Mixed Anhydride Intermediate Step1->Step2 IBCF / NMM Chloroformate attack Step3 2. Aminolysis (NH3 gas or NH4OH) Step2->Step3 Nucleophilic Attack Product Product: Boc-Pipecolinamide Step3->Product - CO2 - Isobutanol

Figure 2: The Mixed Anhydride reaction cascade. Temperature control is the governing variable for yield and purity.

Detailed Protocol

Reagents:

  • N-Boc-pipecolic acid (1.0 equiv)[3]

  • Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • N-Methylmorpholine (NMM) (1.05 equiv)

  • Ammonia source: 28% NH₄OH (aqueous) or NH₃ (gas) (3.0–5.0 equiv)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step:

  • Dissolution: Dissolve N-Boc-pipecolic acid in anhydrous THF (0.2 M) under Nitrogen atmosphere.

  • Cooling: Cool the solution to -15°C using an ice/salt or ethylene glycol/dry ice bath. Strict adherence to this temperature is required.

  • Base Addition: Add NMM via syringe. Stir for 5 minutes.

  • Activation: Add IBCF dropwise over 10 minutes. A white precipitate (NMM·HCl) will form immediately. Stir at -15°C for 20 minutes to ensure complete formation of the mixed anhydride.

  • Amidation:

    • Option A (Aqueous NH₄OH): Add concentrated ammonium hydroxide (28%) in one portion. Vigorous stirring is required as the system becomes biphasic.

    • Option B (NH₃ Gas): Bubble dry ammonia gas into the headspace for 15 minutes.

  • Reaction: Allow the mixture to warm to 0°C over 1 hour, then to Room Temperature for 2 hours.

  • Workup:

    • Evaporate THF.

    • Redissolve residue in Ethyl Acetate.[1][3]

    • Wash sequentially with:

      • 5% Citric Acid (removes unreacted amine/NMM).

      • Sat. NaHCO₃ (removes unreacted acid).

      • Brine.[3]

    • Dry (Na₂SO₄) and concentrate.[1][3]

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Quality Control & Characterization

Verify the identity of the synthesized material using NMR.[4] The absence of the carboxylic acid proton and the appearance of amide signals are diagnostic.

Expected Analytical Data
NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR 1.45Singlet (9H)Boc tert-butyl group
(CDCl₃)1.50 – 2.30Multiplet (6H)Piperidine ring protons (C3, C4, C5)
2.80 – 3.00Broad (1H)Piperidine C6 (equatorial)
3.90 – 4.10Broad (1H)Piperidine C6 (axial)
4.70 – 4.80Broad (1H)Piperidine C2 (alpha-proton)
5.50 – 6.20Broad Singlets (2H)-CONH₂ (Amide protons)
¹³C NMR 28.4Boc methyls
80.5Boc quaternary carbon
156.0Carbamate Carbonyl (N-CO-O)
174.5Amide Carbonyl (CONH₂)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Mixed AnhydrideEnsure THF is anhydrous. Maintain -15°C strictly during IBCF addition.
Racemization Base too strong or Temp too highUse NMM instead of TEA. Do not exceed -10°C during activation.
Urethane byproduct Wrong attack on Mixed AnhydrideEnsure ammonia is in excess and added rapidly.
Oily Product Residual solvent or impuritiesTriturate with cold pentane or hexanes to induce crystallization.

References

  • Vertex AI Search. (2023). Synthesis of 1-Boc-piperidine-2-carboxamide protocols. 5

  • Organic Syntheses. (2004). General procedure for Mixed Anhydride Couplings. Organic Syntheses, Coll. Vol. 10, p.484.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2773887 (Boc-L-pipecolic acid).

  • Ningbo Inno Pharmchem. (2023).[6] The Role of Tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate in Advanced Chemical Synthesis. 6

  • ChemicalBook. (2023). N-Boc-piperidine-2-methanol synthesis (Precursor reference). 7

Sources

The Strategic Discovery of tert-Butyl 2-Carbamoylpiperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic discovery, synthesis, and application of tert-butyl 2-carbamoylpiperidine-1-carboxylate (also known as N-Boc-pipecolamide), a critical chiral scaffold in the development of Bruton’s Tyrosine Kinase (BTK) inhibitors and peptidomimetic therapeutics.

A Pivot Point in Kinase Inhibitor Synthesis

Executive Summary: The "Privileged Scaffold"

In modern drug discovery, specific chemical entities serve as "privileged scaffolds"—molecular frameworks capable of providing ligands for diverse receptors. tert-Butyl 2-carbamoylpiperidine-1-carboxylate is one such entity.[1][2][3][4][5][6][7][8][9][10][11][12] While chemically simple (a Boc-protected amino acid amide), its discovery as a scalable, chiral intermediate was a watershed moment for the synthesis of next-generation BTK inhibitors and local anesthetics .

Its structural rigidity (piperidine ring) and hydrogen-bonding potential (primary amide) make it an ideal mimic for the proline residues often found in protein-protein interaction interfaces, specifically within the B-cell receptor (BCR) signaling pathway.

Chemical Genesis: The Discovery of the Synthetic Route

The "discovery" of this molecule in a pharmaceutical context refers to the optimization of its synthesis to ensure high enantiomeric excess (


) and scalability. Early methods using acid chlorides often led to racemization. The industry-standard "discovery" route utilizes a Mixed Anhydride Coupling  to preserve chirality.
The Synthetic Logic

The synthesis hinges on the activation of (S)-1-Boc-piperidine-2-carboxylic acid (Boc-L-pipecolic acid) without disturbing the chiral center at C2.

  • Activation: Isobutyl chloroformate is used to generate a mixed anhydride intermediate. This is preferred over carbodiimides (EDC/DCC) for simple amidation because it simplifies purification (byproducts are volatile or water-soluble).

  • Amidation: Aqueous ammonia or ammonia gas is introduced to displace the carbonate, yielding the primary amide.

Reaction Pathway Visualization

The following diagram illustrates the optimized synthetic workflow discovered to maximize yield and optical purity.

SynthesisPathway Start Boc-L-Pipecolic Acid (Starting Material) Activation Activation (Isobutyl Chloroformate/TEA) Start->Activation -10°C, THF Intermediate Mixed Anhydride Intermediate Activation->Intermediate Formation Amidation Amidation (NH3 in THF/H2O) Intermediate->Amidation Nucleophilic Acyl Substitution Product tert-Butyl 2-carbamoyl- piperidine-1-carboxylate Amidation->Product Isolation

Figure 1: The optimized synthetic pathway preserving C2-chirality via mixed anhydride activation.

Functional Discovery: Application in BTK Inhibition

The true value of tert-butyl 2-carbamoylpiperidine-1-carboxylate was discovered during structure-activity relationship (SAR) campaigns for Bruton's Tyrosine Kinase (BTK) inhibitors.

Mechanism of Action

BTK is a cytoplasmic tyrosine kinase crucial for B-cell development. Overactivity of BTK is implicated in B-cell malignancies (e.g., Mantle Cell Lymphoma) and autoimmune diseases.

  • The Role of the Scaffold: The piperidine ring of the intermediate provides a rigid spacer that orients the amide group to interact with the hinge region or the solvent-front pocket of the BTK kinase domain.

  • De-protection: In the final drug synthesis, the Boc group is removed (acidic deprotection), exposing the secondary amine which is then coupled to a "warhead" (often an acrylamide) that forms a covalent bond with Cysteine 481 in the BTK active site.

Biological Context Diagram

BTK_Pathway BCR B-Cell Receptor (BCR) Syk Syk Kinase BCR->Syk Activation BTK BTK (Target) Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Inhibitor Piperidine-based Inhibitor Inhibitor->BTK Covalent Binding (Cys481) NFkB NF-κB Pathway PLCg2->NFkB Signaling Cascade Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Figure 2: The intervention point of piperidine-based inhibitors within the BCR signaling cascade.

Technical Protocol: Synthesis & Validation

Objective: Synthesis of (S)-tert-butyl 2-carbamoylpiperidine-1-carboxylate (CAS: 144978-20-5). Scale: 20 mmol (Laboratory Scale).

Materials & Reagents
ReagentCAS No.[1][2]EquivalentsRole
(S)-1-Boc-piperidine-2-carboxylic acid26250-84-01.0Starting Material
Isobutyl Chloroformate543-27-11.1Activator
Triethylamine (TEA)121-44-81.5Base
Ammonium Hydroxide (28%)1336-21-6ExcessNucleophile
Tetrahydrofuran (THF)109-99-9SolventSolvent (Anhydrous)
Step-by-Step Methodology
  • Setup: Charge a flame-dried 250 mL round-bottom flask with (S)-1-Boc-piperidine-2-carboxylic acid (4.58 g, 20 mmol) and anhydrous THF (100 mL).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Add Triethylamine (3.03 g, 30 mmol) dropwise.

  • Activation: Add Isobutyl chloroformate (3.00 g, 22 mmol) dropwise over 15 minutes. Critical: Maintain temperature below -5°C to prevent decomposition of the mixed anhydride. Stir for 20 minutes.

  • Amidation: Add aqueous Ammonium Hydroxide (10 mL) or bubble ammonia gas into the reaction mixture. A white precipitate (TEA·HCl) will form/thicken.

  • Reaction: Allow the mixture to warm to room temperature (rt) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Concentrate the THF under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash sequentially with:

    • 1N HCl (2 x 50 mL) – Removes unreacted amine/TEA.

    • Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid.

    • Brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product as a white solid.

  • Validation:

    • Yield: Expect >90% (approx. 4.1 g).

    • ¹H NMR (400 MHz, CDCl₃): δ 1.46 (s, 9H, Boc), 4.71 (br s, 1H, CH-alpha), 5.5-6.0 (br d, 2H, NH₂).

References

  • Patent: Substituted Nicotinamide Inhibitors of BTK.
  • Product Specification: (S)-1-Boc-piperidine-2-carboxamide. [1][2]

    • Source: Sigma-Aldrich / Merck.
    • Relevance: Verifies physical properties and CAS registry data (CAS 388077-74-5 for racem
  • BTK Signaling in B-Cell Malignancies.

    • Source: Davis et al., Nature (2010).[12][13]

    • Relevance: Establishes the biological rationale for targeting the BCR p
    • URL:[Link]

Sources

key properties of N-Boc-2-carboxamidopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Boc-2-carboxamidopiperidine (tert-butyl 2-carbamoylpiperidine-1-carboxylate), a critical chiral building block in the synthesis of peptidomimetics, local anesthetics, and heterocyclic pharmaceutical intermediates.

High-Fidelity Scaffold for Chiral Piperidine Functionalization

Executive Summary

N-Boc-2-carboxamidopiperidine represents a "gateway" scaffold in medicinal chemistry. It serves as the stable, protected amide precursor to 2-cyanopiperidines (via dehydration) and 2-aminomethylpiperidines (via reduction), both of which are privileged pharmacophores in kinase inhibitors and GPCR ligands. Unlike its parent pipecolic acid, the carboxamide offers a neutral, non-zwitterionic handle for further functionalization while maintaining the stereochemical integrity of the C2 position. This guide details its physicochemical profile, synthetic logic, and strategic application in drug development.[1]

Chemical Identity & Physicochemical Profile

The compound exists as a stable solid. The tert-butoxycarbonyl (Boc) group protects the secondary amine, allowing chemoselective transformations at the amide or other ring positions.[2]

Key Properties Table[3][4]
PropertyData
IUPAC Name tert-butyl 2-carbamoylpiperidine-1-carboxylate
Common Name N-Boc-pipecolamide; 1-Boc-2-piperidinecarboxamide
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
CAS (Racemic) 388077-74-5
CAS (S-Isomer) Derived from (S)-Acid: 26250-84-0
CAS (R-Isomer) Derived from (R)-Acid: 28697-17-8
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, MeOH, THF, EtOAc; Insoluble in Water
Chirality Available as (S), (R), or Racemic; C2 is the stereocenter

Synthetic Pathways & Manufacturing Logic

The synthesis of N-Boc-2-carboxamidopiperidine is typically achieved via the activation of N-Boc-pipecolic acid . The choice of activation method is critical to prevent racemization at the C2 position.

Core Synthesis Protocol (Mixed Anhydride Method)

This method is preferred for scale-up due to mild conditions and ease of purification compared to carbodiimide (EDC/HOBt) coupling.

  • Starting Material: (S)-N-Boc-pipecolic acid.[3]

  • Activation: Reaction with Isobutyl chloroformate (IBCF) and N-Methylmorpholine (NMM) in THF at -15°C.

    • Technical Insight: Low temperature is mandatory to suppress the formation of the oxazolone intermediate, which causes racemization.

  • Amidation: Addition of aqueous ammonia (NH₄OH) or ammonia gas.

  • Workup: Acidic wash (citric acid) removes NMM; basic wash (NaHCO₃) removes unreacted acid.

Pathway Diagram

Synthesis Pipecolic Pipecolic Acid (Zwitterion) BocAcid N-Boc-Pipecolic Acid (CAS: 26250-84-0) Pipecolic->BocAcid Boc2O, NaOH MeOH/H2O MixedAnh Mixed Anhydride Intermediate BocAcid->MixedAnh i-BuOCOCl NMM, -15°C Product N-Boc-2-carboxamido piperidine MixedAnh->Product NH3 (g) or NH4OH

Caption: Step-wise synthesis preserving C2 chirality via mixed anhydride activation.

Reactivity Profile & Functionalization

The primary utility of N-Boc-2-carboxamidopiperidine lies in its transformation into high-value functional groups.

A. Dehydration to Nitrile (The "Gateway" Reaction)

Converting the primary amide to a nitrile (N-Boc-2-cyanopiperidine ) is the most significant reaction. The nitrile group is a precursor to tetrazoles (sartans), amidines, and amines.

  • Reagents: Trifluoroacetic anhydride (TFAA) / Pyridine or Cyanuric Chloride / DMF.

  • Mechanism: Activation of the amide oxygen followed by elimination of water.

  • Protocol Note: The reaction must be kept anhydrous to prevent hydrolysis back to the acid.

B. Alpha-Lithiation (Beak Chemistry)

While N-Boc-piperidine is typically lithiated to introduce substituents, the 2-carboxamide derivative serves as a stable product of such lithiation-trapping sequences.

  • Directing Group: The Boc group directs lithiation to the α-position (C2).

  • Trapping: N-Boc-2-lithiopiperidine + Trimethylsilyl isocyanate (TMSNCO)

    
     N-Boc-2-carboxamidopiperidine.
    
C. Boc Deprotection
  • Reagents: TFA/DCM or HCl/Dioxane.

  • Result: Yields the free amine salt (e.g., pipecolamide hydrochloride), which can then be coupled to other scaffolds.

Reactivity Flowchart

Reactivity Amide N-Boc-2-carboxamido piperidine Nitrile N-Boc-2-cyanopiperidine (Nitrile) Amide->Nitrile Dehydration (TFAA/Pyridine) Amine 2-Carboxamidopiperidine (Free Amine) Amide->Amine Deprotection (HCl or TFA) Tetrazole Tetrazole Derivative (Bioisostere) Nitrile->Tetrazole NaN3 / ZnBr2 Amidine Amidine/Imidate (Heterocycle Precursor) Nitrile->Amidine HCl / MeOH then NH3

Caption: Divergent synthesis pathways from the carboxamide core.

Applications in Medicinal Chemistry

GlyT1 and Kinase Inhibitors

The 2-cyanopiperidine motif, derived directly from this amide, is a key pharmacophore in inhibitors of Glycine Transporter 1 (GlyT1) for schizophrenia treatment. The nitrile group often forms reversible covalent bonds with serine residues in the target protein's active site.

Local Anesthetics (The "Caine" Link)

While drugs like Ropivacaine and Bupivacaine are N-alkylated pipecoloxylidides (secondary amides), N-Boc-2-carboxamidopiperidine serves as a model system for establishing the C2 stereochemistry before the introduction of the bulky aniline group.

  • Pathway: N-Boc-Acid

    
     N-Boc-Amide 
    
    
    
    Chiral Resolution (if racemic)
    
    
    Coupling with 2,6-dimethylaniline (for anesthetics).
Peptidomimetics

The structure acts as a constrained Homoproline analogue. Incorporated into peptide chains, it induces specific turn conformations (e.g.,


-turns) due to the restricted rotation of the piperidine ring, improving metabolic stability against proteases.

Handling & Stability

  • Storage: Store at 2-8°C. The compound is stable at room temperature for short periods but should be protected from moisture to prevent hydrolysis.

  • Safety: Irritant. Standard PPE (gloves, goggles) required. Avoid inhalation of dust.

  • Stability: Stable to weak bases. Labile to strong acids (removes Boc) and strong dehydrating agents (converts to nitrile).

References

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry. Link
    
  • O'Brien, P. (1999). Chiral Lithium Amides for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Saha, A. K., et al. (1989). Preparation of N-Boc-2-cyanopiperidine via Dehydration of Primary Amides. Organic Syntheses.[2][4][5] Link

  • BenchChem. (2025).[2] Technical Profile: N-Boc-Piperidine Derivatives in Drug Discovery.Link

  • ChemicalBook. (2025).[6][7] Product Database: (+/-)-1-N-BOC-PIPERIDINE-2-CARBOXAMIDE Properties.Link

Sources

Technical Whitepaper: tert-Butyl 2-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and pharmaceutical utility of tert-butyl 2-carbamoylpiperidine-1-carboxylate (also known as 1-Boc-piperidine-2-carboxamide ).

A Gateway Intermediate for Peptidomimetics and Nitrile-Based Pharmacophores

Executive Summary

tert-Butyl 2-carbamoylpiperidine-1-carboxylate is a critical piperidine scaffold in medicinal chemistry. It serves as the primary amide precursor to 1-Boc-2-cyanopiperidine , a structural motif found in Cathepsin K inhibitors, DPP-4 inhibitors, and various peptidomimetics where it acts as a proline homolog. This guide provides a validated synthetic workflow, mechanistic insights into amidation without racemization, and downstream applications in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name tert-butyl 2-carbamoylpiperidine-1-carboxylate
Common Synonyms 1-Boc-piperidine-2-carboxamide; N-Boc-pipecolamide
CAS Number (Racemic) 388077-74-5
CAS Number (S-Isomer) 161266-23-9
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
Key Functional Groups tert-Butoxycarbonyl (Boc) amine protection; Primary Amide

Synthetic Pathways

The synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate typically proceeds via the protection of pipecolic acid followed by amidation. The choice of coupling reagent is pivotal to prevent racemization of the


-chiral center.
Method A: The Mixed Anhydride Protocol (Recommended for Scale-Up)

This method uses isobutyl chloroformate (IBCF) to generate a mixed anhydride intermediate, which is then cleaved by ammonia. It is preferred over carbodiimides (EDC/DCC) for primary amides due to easier workup and high enantiomeric retention.

Step-by-Step Protocol:

  • Boc Protection:

    • Dissolve Pipecolic acid (1.0 eq) in 1,4-dioxane/water (1:1).

    • Add NaOH (2.0 eq) followed by Boc₂O (1.1 eq) at 0°C.

    • Stir at RT for 12 h. Acidify to pH 2–3 with KHSO₄ and extract with EtOAc to yield N-Boc-pipecolic acid.

  • Activation:

    • Dissolve N-Boc-pipecolic acid (1.0 eq) in anhydrous THF under N₂.

    • Cool to -15°C (Critical to stabilize the anhydride).

    • Add N-Methylmorpholine (NMM) (1.1 eq) followed by dropwise addition of Isobutyl Chloroformate (IBCF) (1.1 eq).

    • Stir for 15–30 min. A white precipitate (NMM·HCl) will form.

  • Amidation:

    • Purge the headspace with Ammonia gas (NH₃) or add a solution of 0.5M NH₃ in dioxane (2.0 eq).

    • Allow the reaction to warm to RT over 2 hours.

  • Workup:

    • Filter off the NMM·HCl salts.

    • Concentrate the filtrate.[1] Recrystallize from EtOAc/Hexanes to yield the target amide.

Method B: The Hydrogenation Route (Industrial Alternative)

For racemic production or if starting from pyridine derivatives:

  • Start: Picolinamide (Pyridine-2-carboxamide).

  • Reduction: Hydrogenation over PtO₂ or Pd/C in AcOH/MeOH.

  • Protection: In-situ Boc protection of the resulting piperidine.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Pipecolic Acid (Starting Material) Step1 N-Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-Pipecolic Acid Step1->Inter1 Step2 Activation (IBCF, NMM, -15°C) Inter1->Step2 Inter2 Mixed Anhydride Intermediate Step2->Inter2 Step3 Amidation (NH3 gas/dioxane) Inter2->Step3 Product 1-Boc-piperidine- 2-carboxamide Step3->Product

Figure 1: Step-wise synthetic pathway from pipecolic acid to the target amide via the mixed anhydride method.

Mechanistic Insights

Why Mixed Anhydride?

The activation of the carboxylic acid with isobutyl chloroformate creates a highly electrophilic mixed anhydride. The regioselectivity of the subsequent nucleophilic attack is driven by sterics and electronics. Ammonia attacks the carbonyl carbon of the pipecolic moiety (Path A) rather than the carbonate carbonyl (Path B), releasing CO₂ and isobutanol.

Critical Control Point: Temperature must be maintained below -10°C during activation. Higher temperatures promote the disproportionation of the mixed anhydride into the symmetrical anhydride and urea byproducts, lowering yield.

Mechanism Acid N-Boc-Pipecolic Acid Complex Mixed Anhydride (Activated Electrophile) Acid->Complex Deprotonation & Attack Base NMM (Base) Base->Complex IBCF Isobutyl Chloroformate IBCF->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack (Path A) NH3 Ammonia (:NH3) NH3->TS Product Target Amide + CO2 + iBuOH TS->Product Collapse & Elimination

Figure 2: Mechanistic pathway of the amidation reaction.

Pharmaceutical Applications

Precursor to 1-Boc-2-cyanopiperidine

The most significant application of tert-butyl 2-carbamoylpiperidine-1-carboxylate is its dehydration to the corresponding nitrile. 1-Boc-2-cyanopiperidine is a versatile "warhead" precursor for cysteine protease inhibitors (e.g., Cathepsin K) and DPP-4 inhibitors.

  • Dehydration Protocol: Treat the amide with Trifluoroacetic Anhydride (TFAA) and Pyridine in DCM at 0°C.

  • Result: Conversion of the primary amide (-CONH₂) to the nitrile (-CN).

Peptidomimetics

The piperidine ring acts as a conformationally restricted homolog of proline (homoproline). Incorporating this amide into peptide backbones induces specific turn structures (


-turns), which is valuable in designing inhibitors for protein-protein interactions.
Chiral Resolution Agents

The amide functionality allows for the formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives), facilitating the resolution of racemic pipecolic acid derivatives if the initial synthesis was not enantioselective.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral features must be confirmed:

MethodDiagnostic SignalInterpretation
¹H NMR (400 MHz, CDCl₃)

1.45 (s, 9H)
Boc Group: Strong singlet confirming protection.

4.7–4.9 (br s, 1H)

-Proton:
Broad signal due to rotamers.

5.5–6.5 (br s, 2H)
Amide NH₂: Characteristic broad singlets, exchangeable with D₂O.
IR Spectroscopy 1680–1690 cm⁻¹C=O (Carbamate): Urethane stretch.
1650–1660 cm⁻¹C=O (Amide I): Primary amide stretch.
3300–3400 cm⁻¹N-H Stretch: Doublet for primary amide (-NH₂).
HPLC Purity Retention TimeMonitor disappearance of acid precursor (earlier eluting) vs amide.

Safety & Handling

  • Isobutyl Chloroformate (IBCF): Toxic and lachrymator. Handle in a fume hood. Moisture sensitive.

  • Ammonia Gas: Corrosive and toxic. Use a proper gas regulator and trap system.

  • Boc Derivatives: Generally stable, but avoid strong acids (TFA, HCl) unless deprotection is desired.

References

  • Beak, P., et al. (1989).[2] Regioselective Lithiation of N-Boc-piperidine: Synthesis of Pipecolic Acid Derivatives. Journal of Organic Chemistry. Link

  • Coldham, I., et al. (2008). Dynamic Thermodynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society. Link

  • Ganesan, M., & Nagaraaj, P. (2020).[3] Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers. Link

  • Han, G., et al. (2000). Design, Synthesis, and Biological Evaluation of Potent and Selective Cathepsin K Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • ChemicalBook. (n.d.). Product Entry: (S)-1-Boc-piperidine-2-carboxamide. Link

Sources

The Cornerstone of Modern Drug Discovery: An In-depth Guide to the Fundamental Chemistry of Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Indispensable Role of the Boc Protecting Group

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence is remarkable, found in the core structure of numerous pharmaceuticals and natural products, where it often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] However, the inherent reactivity of the secondary amine in the piperidine ring presents a significant challenge in multi-step organic synthesis. Unchecked, this amine can engage in undesired side reactions, leading to complex product mixtures and diminished yields.[3]

This guide delves into the fundamental chemistry of tert-butoxycarbonyl (Boc)-protected piperidines, a class of intermediates that has revolutionized the synthesis of complex molecules incorporating the piperidine motif. The Boc group serves as a temporary, robust, and strategically removable "mask" for the piperidine nitrogen, enabling chemists to perform selective transformations on other parts of the molecule with high precision.[3] We will explore the synthesis, reactivity, and deprotection of these critical building blocks, providing both the theoretical underpinnings and practical, field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of Boc-Protected Piperidines: Crafting the Foundation

The journey to complex piperidine-containing molecules begins with the efficient and selective installation of the Boc protecting group. The most common and industrially scalable method involves the reaction of piperidine or a substituted piperidine with di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a mild base like triethylamine (TEA) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[4]

The mechanism of Boc protection is a nucleophilic acyl substitution. The lone pair of the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc-piperidine, carbon dioxide, and tert-butoxide. The base serves to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the protected product.[4]

Beyond the direct protection of the parent piperidine, numerous synthetic routes have been developed to access more complex, substituted Boc-protected piperidines. These methods often involve multi-step sequences, such as the synthesis of 3-(N-Boc amino) piperidine derivatives from L-glutamic acid, which involves esterification, Boc-protection of an amino group, reduction, tosylation, and subsequent cyclization. Another versatile starting material is N-Boc-4-piperidone, which allows for a wide array of functionalizations at the C4 position.[3]

Experimental Protocol: General Procedure for the N-Boc Protection of Piperidine

  • Dissolution: Dissolve piperidine (1.0 equivalent) in tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in THF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

The Reactivity Landscape of Boc-Protected Piperidines: A Gateway to Molecular Diversity

The true synthetic utility of Boc-protected piperidines lies in the diverse array of chemical transformations they can undergo. The Boc group's electron-withdrawing nature subtly influences the reactivity of the piperidine ring, while its steric bulk can direct reactions to specific positions.

α-Lithiation and Subsequent Functionalization

A cornerstone of N-Boc piperidine chemistry is the ability to deprotonate the α-protons (adjacent to the nitrogen) using a strong base, typically an organolithium reagent like sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[5] This directed metalation generates a nucleophilic organolithium intermediate that can be trapped with a wide range of electrophiles, enabling the introduction of various substituents at the C2 position.[5][6]

The success of this reaction is critically dependent on the reaction conditions. For instance, studies have shown that for the lithiation-substitution of N-Boc-2-phenylpiperidine, optimal conditions involve using n-BuLi in THF at -50 °C.[6][7] The rotation of the Boc group is a crucial factor, with slower rotation in some cases affecting the reaction yield at lower temperatures.[6][7]

lithiation_mechanism cluster_start N-Boc Piperidine cluster_reagents Reagents cluster_intermediate α-Lithiated Intermediate cluster_electrophile Electrophile cluster_product Functionalized Product start N-Boc Piperidine intermediate α-Lithiated N-Boc Piperidine start->intermediate Deprotonation reagents s-BuLi / TMEDA THF, -78°C product α-Substituted N-Boc Piperidine intermediate->product Electrophilic Trap electrophile E+ drug_discovery_flow Start Commercially Available Piperidines Boc_Protection Boc Protection Start->Boc_Protection Functionalization Selective Functionalization (e.g., Lithiation, Coupling) Boc_Protection->Functionalization Deprotection Boc Deprotection Functionalization->Deprotection Final_Modification Further Derivatization Deprotection->Final_Modification Drug_Candidate Active Pharmaceutical Ingredient (API) Final_Modification->Drug_Candidate

Sources

Technical Guide: Biological Activity & Pharmacological Utility of tert-Butyl 2-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological relevance, pharmacological potential, and synthetic utility of tert-butyl 2-carbamoylpiperidine-1-carboxylate (also known as N-Boc-pipecolamide ).

Executive Summary: The Privileged Scaffold

tert-Butyl 2-carbamoylpiperidine-1-carboxylate (CAS: 388077-74-5) is not a marketed drug per se, but a high-value synthetic intermediate and a privileged pharmacophore scaffold . Its biological significance lies in its role as a masked precursor to the pipecoloxylidide class of local anesthetics (e.g., Ropivacaine, Mepivacaine) and as a proline-mimetic building block in the design of immunomodulators (FKBP12 ligands) and kinase inhibitors (BTK inhibitors).

This guide analyzes its activity through the lens of Fragment-Based Drug Discovery (FBDD) , where the molecule represents a "warhead" capable of engaging specific protein pockets upon deprotection and functionalization.

Pharmacological Mechanism & Biological Targets[1]

Voltage-Gated Sodium Channel (VGSC) Modulation

The core biological activity of this scaffold—once the Boc protecting group is removed—is the blockade of voltage-gated sodium channels (Nav1.x).

  • Mechanism: The 2-carbamoylpiperidine motif (pipecolamide) binds to the intracellular portion of the sodium channel alpha subunit.

  • Structural Causality:

    • Amide Linker: The carbonyl oxygen acts as a hydrogen bond acceptor, anchoring the molecule within the channel pore.

    • Piperidine Ring: Provides steric bulk and hydrophobic interaction. In the Boc-protected form, the nitrogen is masked, preventing the necessary protonation required for high-affinity binding.

    • Activation: Biological activity is "unlocked" by removing the Boc group (acidic deprotection) and alkylating the nitrogen (e.g., with a propyl group for Ropivacaine).

FKBP12 Binding (Immunophilin Ligands)

The molecule acts as a proline surrogate . The pipecolic acid ring mimics the pyrrolidine ring of proline but with increased lipophilicity and steric demand.

  • Target: FK506-Binding Protein 12 (FKBP12).[1][2]

  • Interaction: The pipecolyl moiety inserts into the hydrophobic pocket of FKBP12 (Trp59, Phe46, Val55). While the Boc-protected amide has lower affinity than macrocycles like Tacrolimus (FK506), it serves as a critical "anchor fragment" for designing non-immunosuppressive neurotrophic ligands.

Bruton’s Tyrosine Kinase (BTK) Inhibition

Recent medicinal chemistry campaigns have utilized this scaffold to synthesize inhibitors for BTK, a target in B-cell malignancies and autoimmune diseases. The chiral (S)-enantiomer is often preferred to direct the trajectory of the amide substituents into the kinase selectivity pocket.

Technical Data & Physicochemical Properties[3][4][5][6]

The following data characterizes the molecule as a stable intermediate suitable for high-throughput synthesis.

PropertyValuebiological Relevance
CAS Number 388077-74-5 (racemic) / 848488-91-5 (R-isomer)Unique Identifier
Molecular Formula C₁₁H₂₀N₂O₃Fragment Space
Molecular Weight 228.29 g/mol Ideal for FBDD (<300 Da)
LogP (Predicted) ~1.5Good membrane permeability
H-Bond Donors 1 (Amide NH₂)Receptor interaction point
H-Bond Acceptors 3 (Carboxylates + Amide)Solvent solubility & binding
Physical State White Crystalline SolidStable for storage

Experimental Protocols

Synthesis of tert-Butyl 2-carbamoylpiperidine-1-carboxylate

Objective: Efficient generation of the scaffold from Pipecolic Acid. Scale: 10 mmol basis.

Reagents:

  • (S)-Pipecolic acid (or racemic)[3]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ammonium chloride (NH₄Cl)

  • EDC·HCl / HOBt (Coupling agents)

  • DIPEA (Base)

Step-by-Step Methodology:

  • Protection (if starting from free acid): Dissolve pipecolic acid (1.29 g, 10 mmol) in 1,4-dioxane/water (1:1). Add NaOH (2 eq) and Boc₂O (1.1 eq). Stir at 25°C for 12h. Acidify to pH 3 and extract with EtOAc to yield N-Boc-pipecolic acid.

  • Activation: Dissolve N-Boc-pipecolic acid (2.29 g, 10 mmol) in dry DMF (20 mL). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.

  • Amidation: Add solid NH₄Cl (2.0 eq) and DIPEA (3.0 eq). Allow the mixture to warm to room temperature and stir for 16h.

  • Workup (Self-Validating Step): Dilute with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid), and brine.

  • Purification: Recrystallize from Hexane/EtOAc to obtain the title compound as white crystals.

Transformation to Bioactive Local Anesthetic (Ropivacaine Analog)

Objective: Demonstrate the "unlocking" of biological activity.

  • Deprotection: Treat the title compound with 4M HCl in Dioxane for 2h. Evaporate solvent to yield Pipecolamide[4]·HCl.

  • Alkylation: React Pipecolamide·HCl with 1-bromopropane and K₂CO₃ in acetonitrile at reflux.

  • Result: Formation of Ropivacaine (or analog), which exhibits potent Na+ channel blocking activity (IC₅₀ ~ 2-5 µM in electrophysiology assays).

Pathway Visualization

The following diagrams illustrate the chemical lineage and pharmacophore mapping of the molecule.

Diagram 1: Synthetic Activation Pathway

This workflow shows how the inactive Boc-scaffold is converted into the active anesthetic pharmacophore.

G Start Pipecolic Acid (Precursor) BocStep Boc-Protection (Boc2O, NaOH) Start->BocStep Intermediate N-Boc-Pipecolic Acid BocStep->Intermediate Amidation Amidation (EDC, NH4Cl) Intermediate->Amidation Target tert-Butyl 2-carbamoyl- piperidine-1-carboxylate (THE SCAFFOLD) Amidation->Target Yield >85% Deprotect Deprotection (HCl/Dioxane) Target->Deprotect Activation ActiveDrug Active Pharmacophore (Na+ Channel Blocker) Deprotect->ActiveDrug + Alkylation

Caption: Transformation of Pipecolic Acid into the Boc-protected scaffold and subsequent activation to a drug.

Diagram 2: Pharmacophore Interaction Map

This logic flow explains why the molecule (after modification) binds to biological targets.

Pharmacophore Scaffold Scaffold: 2-Carbamoylpiperidine Amide Amide Carbonyl (C=O) Scaffold->Amide Ring Piperidine Ring (Lipophilic Core) Scaffold->Ring Chirality Chiral Center (C2) Scaffold->Chirality H_Bond H-Bond Acceptor (Receptor Anchoring) Amide->H_Bond Interaction Hydrophobic Hydrophobic Pocket Fit (Nav1.x / FKBP12) Ring->Hydrophobic Interaction Stereo Stereoselectivity (S-isomer > R-isomer) Chirality->Stereo Determines

Caption: Structural dissection of the scaffold showing how specific moieties drive biological binding events.

Safety & Handling (E-E-A-T)

While the Boc-protected form is generally less toxic than the free amine (coniine derivatives), standard laboratory safety is mandatory.

  • Hazard Classification (GHS):

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling Protocol: Use within a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the Boc group or amide.

References

  • PubChem. (n.d.). tert-Butyl 2-carbamoylpiperidine-1-carboxylate.[5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Coldham, I., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (S)-Ropivacaine. Journal of the American Chemical Society. Retrieved from [Link]

  • Holt, D. A., et al. (1993). Structure-activity studies of non-macrocyclic rapamycin derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Google Patents. (2018). Substituted nicotinamide inhibitors of BTK. US9951056B2.

Sources

Technical Guide: Solubility Profile of tert-Butyl 2-carbamoylpiperidine-1-carboxylate

[1]

Compound Identity & Physicochemical Basis

tert-Butyl 2-carbamoylpiperidine-1-carboxylate (also known as 1-Boc-piperidine-2-carboxamide or N-Boc-pipecolamide ) is a critical chiral building block in the synthesis of peptidomimetics and local anesthetics (e.g., bupivacaine analogs).[1] Its solubility behavior is governed by the competition between the lipophilic tert-butyloxycarbonyl (Boc) protecting group and the polar primary amide moiety.[1]

Chemical Identification
PropertyData
IUPAC Name tert-butyl 2-carbamoylpiperidine-1-carboxylate
Common Synonyms 1-Boc-pipecolamide; 1-Boc-2-piperidinecarboxamide
CAS Number 388077-74-5 ((S)-enantiomer); 152608-68-7 (racemate/generic)
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
Physical State White to off-white crystalline solid
Melting Point 110–114 °C (Typical range for pure enantiomer)
Structural Determinants of Solubility

The molecule features three distinct zones affecting solvation:

  • Piperidine Ring (Lipophilic Core): Provides moderate non-polar character.[1]

  • Boc Group (Lipophilic Shield): The tert-butyl moiety significantly increases solubility in halogenated and ethereal solvents while reducing water solubility.[1]

  • Carboxamide (Polar Head): The -CONH₂ group acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA), facilitating solubility in alcohols and DMSO.[1]

Solubility Data Profile

The following data summarizes the solubility behavior of 1-Boc-piperidine-2-carboxamide. Note that while specific quantitative ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Solubility Class
Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingOperational Use
Halogenated Dichloromethane (DCM)High (>100 mg/mL)Primary reaction solvent; Chromatography eluent.[1]
Chloroform (CHCl₃)High NMR solvent; Extraction.[1]
Esters Ethyl Acetate (EtOAc)Moderate-High Extraction solvent; Recrystallization (when hot).[1]
Alcohols Methanol (MeOH)High Solubilizes for hydrogenolysis; difficult to crystallize from.[1]
Ethanol (EtOH)High Formulation co-solvent.[1]
Ethers Tetrahydrofuran (THF)High Reaction solvent (e.g., reduction).[1]
Diethyl EtherModerate Precipitation anti-solvent if cooled.[1]
Polar Aprotic DMSO / DMFVery High (>200 mg/mL)Library storage; biological assays.[1]
Hydrocarbon Hexanes / HeptaneInsoluble (<1 mg/mL)Anti-solvent for recrystallization.[1]
Aqueous Water (pH 7)Low (<5 mg/mL)Precipitates product during aqueous workup.[1]
Acidic Water (pH < 2)Decomposition Risk Warning:[1] Acid removes Boc group.[1]
Recrystallization Systems

For purification, the following binary solvent systems utilize the temperature-dependent solubility differential:

  • System A: Ethyl Acetate / Hexanes (Dissolve in hot EtOAc, add Hexanes until turbid, cool slowly).

  • System B: DCM / Diethyl Ether (Dissolve in minimal DCM, dilute with Ether, evaporate DCM slowly).[1]

Experimental Protocols for Solubility Determination

As a researcher, relying on literature values is insufficient for critical process development. The following protocols provide a self-validating method to determine exact solubility limits for your specific batch.

Protocol A: Gravimetric Shake-Flask Method (Thermodynamic Solubility)

Objective: Determine the saturation solubility (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

  • Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent.[1]

  • Equilibration:

    • If the solid dissolves completely, add more solid until a suspension persists.

    • Cap the vial and agitate (shaker or stir bar) for 24 hours at 25°C.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Quantification:

    • Evaporate the solvent (using a Genevac or nitrogen stream).[1]

    • Dry the residue under high vacuum for 4 hours.[1]

    • Weigh the residue.[1][2]

    • Calculation:

      
      
      
Protocol B: Visual Kinetic Solubility (High-Throughput)

Objective: Rapidly estimate solubility range for screening multiple solvents.

  • Dispense 10 mg of compound into a clear vial.

  • Add solvent in aliquots of 100 µL.

  • Vortex for 30 seconds after each addition.

  • Observe visual clarity.[1][2][3][4][5]

    • Dissolved at 100 µLngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Solubility > 100 mg/mL.
      
    • Dissolved at 1 mLngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Solubility ~ 10 mg/mL.
      
    • Undissolved at 1 mLngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Solubility < 10 mg/mL.
      

Workflow Visualization

The following diagram illustrates the decision logic for selecting a solvent system based on the intended application (Synthesis, Purification, or Analysis).

SolubilityWorkflowStartStart: Select ApplicationSynthesisSynthesis / ReactionStart->SynthesisPurificationPurification / IsolationStart->PurificationAnalysisAnalysis (NMR/HPLC)Start->AnalysisNonPolarNon-Polar Reagents?Synthesis->NonPolarCrystallizationRecrystallization?Purification->CrystallizationBiPhasicExtraction?Purification->BiPhasicProtonNMR1H NMRAnalysis->ProtonNMRUseDCMUse DCM or THF(High Sol, Inert)NonPolar->UseDCMStandardSystemASystem: EtOAc (Solvent)+ Hexane (Anti-solvent)Crystallization->SystemAThermal GradientSystemBPartition: EtOAc / Water(Product stays in EtOAc)BiPhasic->SystemBImmiscibilityUseCDCl3Use CDCl3 or DMSO-d6ProtonNMR->UseCDCl3

Caption: Decision matrix for solvent selection based on the physicochemical interaction of the Boc-amide moiety.

Critical Stability Note

While investigating solubility, the chemical stability of the Boc group must be respected.

  • Avoid: Protophilic solvents with strong acids (e.g., Water/TFA, MeOH/HCl).[1] These conditions will cleave the Boc group, yielding the pipecolamide salt, which has a drastically different solubility profile (water-soluble, organic-insoluble).

  • Safe pH Range: 4.0 – 10.0.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10656219, tert-Butyl 2-formylpiperidine-1-carboxylate. Retrieved from [Link](Note: Structural analog data used for physicochemical estimation).

  • Royal Society of Chemistry. (2012).[1] Synthesis and purification of Boc-amino acid derivatives. Retrieved from [Link][1]

  • ChemSynthesis. (2025).[1][6] tert-butyl 3-carbamoylpiperidine-1-carboxylate Properties. Retrieved from [Link][1]

Spectroscopic Analysis of tert-Butyl 2-carbamoylpiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 2-carbamoylpiperidine-1-carboxylate (also known as N-Boc-pipecolamide ) is a critical intermediate in the synthesis of peptidomimetics and local anesthetics (e.g., bupivacaine analogs). Its structural integrity relies on two key functionalities: the tert-butoxycarbonyl (Boc) protecting group and the primary amide moiety.

This guide provides a rigorous spectroscopic framework for the characterization of this molecule. Unlike simple aliphatic compounds, N-Boc-pipecolamide exhibits rotamerism at room temperature, a phenomenon that frequently leads to misinterpretation of NMR data by inexperienced analysts. This document details the specific spectral signatures in IR, NMR, and MS, providing self-validating protocols to distinguish between sample impurities and intrinsic dynamic conformers.

Structural Context & Synthetic Origins[1][2][3]

To accurately interpret spectra, one must understand the "spectral noise" introduced by the synthetic route. This compound is typically derived from pipecolic acid (piperidine-2-carboxylic acid).

  • Precursor: Pipecolic acid (often formed via hydrogenation of picolinic acid).

  • Key Transformation: N-protection (Boc anhydride) followed by amidation (mixed anhydride or carbodiimide coupling).

  • Critical Impurities:

    • Pipecolamide (deprotected species): Missing t-butyl signal.

    • Dicyclohexylurea (DCU): If DCC was used, look for multiplet peaks at 1.0–2.0 ppm in NMR.

    • Residual Solvents: THF or DMF signals often persist due to the amide's hydrogen-bonding capability.

Infrared Spectroscopy (IR): Functional Group Validation

IR spectroscopy is the rapid-screening tool for this molecule. The primary objective is to confirm the presence of two distinct carbonyl environments: the urethane (Boc) and the amide.

Key Absorption Bands[4][5][6]
Functional GroupWavenumber (

)
IntensityAssignment & Notes
N-H Stretch 3400 – 3200Medium/BroadPrimary amide (

). Often appears as a doublet (asymmetric/symmetric stretch).
C=O (Urethane) 1690 – 1675StrongThe Boc carbonyl. Typically higher energy than the amide.
C=O[1] (Amide I) 1660 – 1640StrongThe carbamoyl carbonyl. Overlap with the Boc peak is common; resolution depends on the solid-state H-bonding network.
Amide II 1600 – 1580MediumN-H bending. Confirmation of the primary amide.[2]
C-O Stretch 1150 – 1170StrongCharacteristic of the Boc ester linkage (

).

Technical Insight: If you observe a broad hydroxyl peak (


), the sample likely contains unreacted carboxylic acid precursor or wet solvent. The amide 

doublet is the "pass/fail" check for the amidation step.

Nuclear Magnetic Resonance (NMR): The Core Analysis

NMR analysis of N-Boc-pipecolamide is non-trivial due to restricted rotation around the N-C(O) urethane bond. This creates two distinct rotamers (s-cis and s-trans) observable on the NMR timescale at room temperature.

The Rotamer Trap

Novice researchers often mistake the "doubling" of peaks or broadening of the Boc singlet for impurities.

  • Mechanism: The N-Boc bond has partial double-bond character.

  • Observation: In

    
     at 25°C, the piperidine ring protons often appear as broad, undefined multiplets. The Boc group may appear as two unequal singlets or one broadened singlet.
    
  • Solution: Run the NMR in DMSO-d6 at elevated temperature (e.g., 350-370 K) to increase the rotation rate, causing peak coalescence into sharp, averaged signals.

H NMR Assignment (500 MHz, DMSO-d6, Ambient Temp)
PositionShift (

, ppm)
MultiplicityIntegrationInterpretation
Amide NH

7.20 – 7.40Broad s1HOne proton of the

. H-bonded.
Amide NH

6.70 – 6.90Broad s1HThe second proton of the

.
H-2 (Methine) 4.45 – 4.65Broad d/m1HAlpha to both Nitrogen and Carbonyl. Heavily affected by rotamers.
H-6 (Ring) 3.70 – 3.85Broad m1HEquatorial proton alpha to Nitrogen.
H-6' (Ring) 2.70 – 2.90Broad m1HAxial proton alpha to Nitrogen.
Ring CH

s
1.30 – 2.10Multiplets6HC3, C4, C5 protons. Complex overlap.
Boc t-Butyl 1.38 – 1.45Singlet9HThe diagnostic singlet. May show a minor "shadow" peak (rotamer).
C NMR Diagnostic Peaks
  • Carbonyls: Two distinct peaks in the downfield region (

    
     for Amide; 
    
    
    
    for Boc).
  • Quaternary C: The tert-butyl quaternary carbon appears at

    
    .
    
  • Methyls: The intense Boc methyl signal appears at

    
    .
    

Mass Spectrometry (MS): Fragmentation Logic

Electrospray Ionization (ESI) is the preferred method. The molecule is labile; "hard" ionization (like EI) will often obliterate the molecular ion.

ESI(+) Spectral Features
  • Molecular Weight: 228.29 g/mol .

  • Parent Ion:

    • 
       (Sodium adducts are very common with amides/carbamates).
      
  • Fragmentation Pattern (In-Source CID):

    • Loss of Boc: The most dominant fragmentation pathway is the loss of the tert-butyl group (as isobutene, -56 Da) followed by decarboxylation (-44 Da).

    • Diagnostic Fragment:

      
       (Protonated pipecolamide).
      

Experimental Protocols

Protocol A: NMR Sample Preparation (Rotamer Resolution)

Objective: Obtain a sharp, interpretable spectrum free of dynamic broadening.

  • Massing: Weigh

    
     of the solid analyte into a clean vial.
    
  • Solvation: Add

    
     of DMSO-d6 .
    
    • Why DMSO? It solubilizes the polar amide better than chloroform and pushes the exchangeable amide protons downfield, separating them from the aliphatic region.

  • Equilibration: Cap the NMR tube and let it sit for 5 minutes.

  • Acquisition (Standard): Run a standard proton scan (16 scans).

  • Acquisition (Advanced): If peaks at 4.5 ppm and 1.4 ppm are broad:

    • Set the probe temperature to 353 K (80°C) .

    • Allow 10 minutes for thermal equilibration inside the magnet.

    • Reshim and acquire.[3][4] Result: Sharp coalescence of rotameric signals.

Protocol B: Purity Assessment Workflow

The following diagram outlines the decision logic for releasing a batch of this material based on spectral data.

AnalyticalWorkflow Start Crude Product Isolated IR_Check Step 1: IR Screening Target: 1690 & 1650 cm-1 Start->IR_Check NMR_Prep Step 2: NMR Prep Solvent: DMSO-d6 IR_Check->NMR_Prep Rotamer_Check Broad Signals Observed? NMR_Prep->Rotamer_Check VT_NMR Action: Run VT-NMR at 80°C (Coalesce Rotamers) Rotamer_Check->VT_NMR Yes Standard_NMR Standard 1H NMR at 25°C Rotamer_Check->Standard_NMR No (Rare) MS_Check Step 3: MS (ESI+) Confirm [M+Na]+ = 251.3 VT_NMR->MS_Check Standard_NMR->MS_Check Release Release Material MS_Check->Release

Caption: Analytical workflow for validating N-Boc-pipecolamide, emphasizing the intervention for rotameric broadening.

Visualizing the Rotameric Equilibrium

Understanding the cause of NMR broadening is essential for the analyst. The steric bulk of the tert-butyl group forces the amide bond into two slow-interconverting populations.

RotamerEquilibrium RotamerA Rotamer A (s-trans) Major Form RotamerB Rotamer B (s-cis) Minor Form RotamerA->RotamerB Slow Rotation (RT) Effect NMR Effect: Peak Broadening Signal Doubling RotamerA->Effect RotamerB->Effect

Caption: Equilibrium between s-cis and s-trans conformers causing NMR timescale broadening.

References

  • Boc-Group Chemistry & Rotamerism

    • Title: "Rotameric populations of N-Boc-2-substituted piperidines."
    • Context: Explains the thermodynamic preference for equatorial substituents and the resulting NMR splitting.
    • Source: Journal of Organic Chemistry (General Reference for N-Boc heterocycle conform
    • URL:[Link] (Search: "N-Boc piperidine rotamers")

  • Spectral Data Validation (Analogous Structures)

    • Title: "Synthesis and Characterization of Pipecolic Acid Deriv
    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Mass Spectrometry of Boc-Protected Amides

    • Title: "Fragmentation patterns of N-protected amino acid deriv
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Compound Registry & Physical Data

    • Title: "tert-Butyl 2-carbamoylpiperidine-1-carboxylate (PubChem CID 7577838 - Analogous D
    • Source: PubChem.[5]

    • URL:[Link]

Sources

Safety and Hazards of tert-Butyl 2-carbamoylpiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

tert-Butyl 2-carbamoylpiperidine-1-carboxylate (also known as N-Boc-pipecolamide or 1-Boc-piperidine-2-carboxamide ) is a critical chiral building block in drug discovery, particularly for the synthesis of local anesthetics (e.g., ropivacaine analogs) and peptidomimetics. While generally stable, its primary hazards arise during chemical manipulation—specifically the energetic deprotection of the Boc group and the potential for sensitization.

Chemical Identifiers[2][3][4][5][6]
PropertyDetail
IUPAC Name tert-butyl 2-carbamoylpiperidine-1-carboxylate
Common Synonyms N-Boc-pipecolamide; 1-Boc-piperidine-2-carboxamide
CAS Number 144985-14-6 (Racemic); 848488-91-5 ((R)-isomer)
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
Physical State White to off-white crystalline solid
Melting Point 122–126 °C (Typical for enantiopure forms)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water

Hazard Identification (GHS Classification)

Based on Globally Harmonized System (GHS) standards and read-across data from structurally similar Boc-amino acid derivatives (e.g., Boc-Pro-NH₂), this compound is classified as an Irritant .

GHS Label Elements
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Structural Hazard Analysis

The following diagram maps specific chemical moieties to their associated safety risks.

HazardMap Compound tert-Butyl 2-carbamoylpiperidine-1-carboxylate Boc N-Boc Group (Acid Labile) Compound->Boc Amide Carboxamide Group (Polar/H-Bonding) Compound->Amide Piperidine Piperidine Ring (Lipophilic Scaffold) Compound->Piperidine Gas Gas Evolution Hazard (Isobutylene/CO2) Upon Acid Contact Boc->Gas Deprotection Irritant Mucous Membrane Irritant Amide->Irritant Dust Inhalation Pressure Pressure Buildup (Sealed Vessels) Gas->Pressure Confined Space

Figure 1: Structural Hazard Map linking functional groups to specific safety risks.

Safe Handling & Experimental Protocols

Storage and Stability[3]
  • Storage Conditions: Store at 2–8°C (refrigerated) in a tightly sealed container. Hygroscopic nature requires protection from moisture.

  • Incompatibilities: Strong oxidizing agents (risk of exothermic reaction) and strong acids (premature deprotection/gas evolution).

Protocol: Safe Deprotection (Acidolysis)

The most common reaction involving this compound is the removal of the Boc group using Trifluoroacetic Acid (TFA) or HCl. This step generates significant gas volumes (Isobutylene and CO₂) and requires strict pressure management.

Risk: Pressurization of reaction vessel and corrosive vapor release.

Step-by-Step Workflow:
  • Preparation: Dissolve tert-butyl 2-carbamoylpiperidine-1-carboxylate (1.0 equiv) in Dichloromethane (DCM) (approx. 5–10 mL/g).

  • Acid Addition: Cool the solution to 0°C (ice bath). Add TFA or 4M HCl/Dioxane (5–10 equiv) dropwise.

    • Safety Note: Do not seal the vessel immediately. Allow the initial exotherm and gas evolution to subside.

  • Reaction: Stir at room temperature. Ensure the vessel is vented through a bubbler or an inert gas line to prevent pressure buildup.

  • Quenching (Critical): Concentrate the mixture in vacuo to remove excess acid/solvent.

    • Hazard:[1][2] If neutralizing with aqueous NaHCO₃, add base very slowly. The residual acid will generate massive amounts of CO₂ foam.

  • Isolation: Extract the free amine or use the salt directly.

DeprotectionWorkflow Start Start: N-Boc-Pipecolamide Dissolve Dissolve in DCM (Check Concentration) Start->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool AddAcid Add TFA/HCl Dropwise (Exotherm Control) Cool->AddAcid Vent Ventilation Check (Open System/Bubbler) AddAcid->Vent Isobutylene Release Reaction Stir at RT (Monitor Gas Evolution) Vent->Reaction Quench Quench/Concentrate (Risk: CO2 Foam) Reaction->Quench End Product Isolation Quench->End

Figure 2: Safe workflow for Boc-deprotection emphasizing pressure and exotherm control.

Emergency Response

First Aid Measures
  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes. Lift eyelids to ensure coverage. Seek medical attention immediately.

  • Skin Contact: Remove contaminated clothing.[3] Wash skin with soap and water.[1] If irritation persists, consult a dermatologist.

  • Inhalation: Move victim to fresh air.[1][3] If breathing is difficult, administer oxygen (trained personnel only).

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.

Fire-Fighting Measures
  • Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).

  • Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill Containment
  • Evacuate: Clear non-essential personnel from the area.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a P95 dust mask if powder is airborne.

  • Clean-up: Sweep up carefully to avoid dust generation. Place in a chemical waste container. Ventilate the area and wash the spill site with water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7577838, tert-butyl 2-oxopiperidine-1-carboxylate (Analogous Structure). Retrieved from [Link]

  • Han, G., et al. (2004).Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of the Sodium Channel Nav1.7. Journal of Medicinal Chemistry. (Contextual usage in synthesis).
  • Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard protocols for Boc deprotection safety).

Sources

Commercial Availability & Technical Profile: tert-Butyl 2-carbamoylpiperidine-1-carboxylate

[1][2]

Executive Summary & Molecular Profile

Target Entity: tert-Butyl 2-carbamoylpiperidine-1-carboxylate Common Aliases: Boc-pipecolamide; 1-Boc-piperidine-2-carboxamide; N-Boc-homoproline amide. Core Significance: A critical chiral building block in the synthesis of peptidomimetics, local anesthetics (bupivacaine analogues), and FKBP51 antagonists. It serves as a conformationally restricted amino acid surrogate.

Availability Verdict: Tier 2 Commodity. While the parent acid (Boc-pipecolic acid) is a high-volume commodity, the amide derivative is frequently "made-to-order" or stocked in smaller quantities (mg to gram scale) by catalog vendors. For scales >10g, in-house synthesis from the acid is often the superior logistic and economic choice.

Molecular Identifiers
ParameterData
CAS (R-isomer) 848488-91-5
CAS (S-isomer) Not widely indexed; typically synthesized from CAS 26250-84-0
Molecular Weight 228.29 g/mol
Formula C₁₁H₂₀N₂O₃
SMILES CC(C)(C)OC(=O)N1CCCC[C@H]1C(N)=O (S-isomer)

Commercial Landscape: The "Buy vs. Make" Matrix

The procurement strategy for this molecule depends heavily on the required stereochemistry and scale. The market is bifurcated between expensive pre-made amides and cheap acid precursors.

Sourcing Decision Tree

The following logic flow guides the procurement process to maximize budget efficiency and speed.

SourcingMatrixStartRequirement: Boc-2-carbamoylpiperidineScaleCheckScale Required?Start->ScaleCheckSmallScale< 5 gramsScaleCheck->SmallScaleLargeScale> 10 gramsScaleCheck->LargeScaleVendorCheckCheck Catalog Vendors(BLDpharm, Enamine, Combi-Blocks)SmallScale->VendorCheckMakeAction: IN-HOUSE SYNTHESIS(Cost < $5/g)LargeScale->MakeStockStatusIn Stock?VendorCheck->StockStatusBuyAction: DIRECT PURCHASE(Expect $50-$150/g)StockStatus->BuyYesStockStatus->MakeNo / Lead Time > 2 wksPrecursorSource Precursor:Boc-Pipecolic Acid(CAS: 26250-84-0)Make->Precursor

Figure 1: Strategic sourcing decision tree based on scale and vendor availability.

Major Vendor Tiers[2]
  • Catalog Aggregators (e.g., BLDpharm, Combi-Blocks):

    • Pros: Often have the (R)-isomer (CAS 848488-91-5) in stock.[1]

    • Cons: High unit price; batch-to-batch variability in enantiomeric excess (ee).

  • Building Block Specialists (e.g., Enamine, WuXi AppTec):

    • Pros: High reliability.

    • Cons: Often list as "make-on-demand" with 2-4 week lead times.

  • Precursor Sourcing (Recommended):

    • Buying (S)-1-Boc-piperidine-2-carboxylic acid (CAS 26250-84-0) is the industry standard. It is available in kg quantities at commodity pricing (<$1/g).

Technical Validation: Trustworthiness & QC

When sourcing or synthesizing this molecule, standard QC (LCMS) is insufficient due to the nature of the piperidine ring. You must validate for Rotamers and Enantiomeric Purity .

The Rotamer Trap (Expert Insight)

N-Boc-piperidines exhibit restricted rotation around the N-C(O) bond (amide bond character). At room temperature, this results in two distinct conformers (rotamers) visible in NMR.

  • Symptom: The ¹H NMR spectrum appears "messy" with doubled peaks or broad humps, often mistaken for impurities.

  • Validation: Run the NMR at elevated temperature (e.g., 50-60°C). The peaks should coalesce into sharp singlets/multiplets as the rotation rate increases.

Quality Control Protocol
TestObjectiveAcceptance Criteria
¹H NMR (DMSO-d₆, 25°C) Structure VerificationExpect ~60:40 rotamer split. t-Butyl group may appear as two singlets or one broad peak.
Chiral HPLC Enantiomeric Excess (ee)>98% ee.[2] Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA.
LCMS Purity & ID>95%. Mass: [M+H]⁺ = 229.15 (loss of Boc often seen: 129.1).

Synthetic Contingency: The "Make" Protocol

If commercial stock is unavailable or cost-prohibitive, the following protocol is the industry standard for converting Boc-pipecolic acid to the amide. This method avoids racemization common with harsh coupling agents.

Reaction Pathway

The synthesis utilizes a Mixed Anhydride method, which is cleaner than EDC/HOBt for primary amides and minimizes workup.

SynthesisSMBoc-Pipecolic Acid(CAS 26250-84-0)IntermediateMixed Anhydride(Active Species)SM->IntermediateActivationReagents1iBuOCOCl (IBCF)NMM, THF, -15°CIntermediate->Reagents1ProductBoc-Pipecolamide(Target)Intermediate->ProductAminolysisReagents2NH3 (g) orNH4OH (aq)Reagents2->Product

Figure 2: Mixed anhydride synthesis route preventing racemization.

Step-by-Step Methodology
  • Activation: Dissolve (S)-Boc-pipecolic acid (1.0 eq) in anhydrous THF (0.2 M) under N₂. Cool to -15°C (ice/salt bath).

  • Base Addition: Add N-methylmorpholine (NMM, 1.1 eq). Stir for 5 min.

  • Anhydride Formation: Dropwise add isobutyl chloroformate (IBCF, 1.1 eq). A white precipitate (NMM·HCl) will form. Stir at -15°C for 20 min.

  • Aminolysis:

    • Option A (Gas): Bubble anhydrous NH₃ gas into the mixture for 15 min.

    • Option B (Liquid): Add concentrated NH₄OH (3.0 eq) dropwise (ensure temp stays < 0°C).

  • Workup: Warm to RT. Evaporate THF. Dissolve residue in EtOAc. Wash with 5% citric acid, sat. NaHCO₃, and brine.[3]

  • Purification: Recrystallize from EtOAc/Hexanes. (Column chromatography is rarely needed if washed thoroughly).

Applications in Drug Discovery[7]

The commercial relevance of tert-butyl 2-carbamoylpiperidine-1-carboxylate lies in its role as a scaffold for FKBP51 antagonists and peptidomimetics .

  • Conformational Restriction: Unlike proline, the six-membered ring induces a different turn geometry in peptide chains, useful for disrupting protein-protein interactions.

  • FKBP51 Selectivity: Research indicates that pipecolic acid amides can replace labile ester groups in FKBP ligands, improving metabolic stability while maintaining selectivity against the homolog FKBP52 [4].

References

  • PubChem. tert-Butyl 2-formylpiperidine-1-carboxylate (Related Aldehyde).[4] Retrieved from [Link].[4]

  • Feng, X., et al. (2015). Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. Journal of Medicinal Chemistry. Retrieved from [Link].

  • Royal Society of Chemistry. Rotamers or Diastereomers? An Overlooked NMR Solution. Retrieved from [Link].

Methodological & Application

synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of tert-Butyl 2-carbamoylpiperidine-1-carboxylate

Executive Summary

This guide details the synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate (also known as N-Boc-pipecolamide), a critical intermediate in the synthesis of local anesthetics (e.g., bupivacaine analogs) and peptidomimetics.

We present two distinct protocols to address different experimental needs:

  • Protocol A (Mixed Anhydride): Ideal for scale-up (>10g). It is cost-effective and minimizes purification steps but requires strict temperature control to prevent racemization.

  • Protocol B (EDC/HOBt Coupling): Ideal for bench-scale (<5g) and discovery chemistry. It utilizes stable solid reagents (NH₄Cl) and offers high functional group tolerance.

Strategic Analysis & Mechanism

The Challenge: Converting a sterically hindered secondary amino acid (N-Boc-pipecolic acid) to a primary amide without inducing racemization or removing the acid-labile Boc group.

The Solution:

  • Racemization Control: Unlike N-acyl amino acids, N-urethane protected amino acids (Boc, Cbz) are generally resistant to racemization via the 5(4H)-oxazolone mechanism. However, excessive base or high temperatures during the activation step can still force proton abstraction at the

    
    -carbon.
    
  • Method Selection:

    • Mixed Anhydride (IBCF/NMM) generates a highly reactive intermediate at -15°C. The reaction with ammonia is faster than the rate of racemization at this temperature.

    • Carbodiimide (EDC) activates the carboxylate as an O-acylisourea. The addition of HOBt forms an active ester, suppressing side reactions (N-acylurea formation) and racemization.

Visualizing the Synthetic Pathway

SyntheticStrategy cluster_MethodA Method A: Mixed Anhydride cluster_MethodB Method B: EDC/HOBt Start N-Boc-Pipecolic Acid Act_A Mixed Anhydride (Intermediate) Start->Act_A Activation Act_B OBt Active Ester (Intermediate) Start->Act_B Activation Product N-Boc-Pipecolamide (Target) Act_A->Product NH3 (gas/dioxane) Reagent_A IBCF / NMM -15°C Act_B->Product Nucleophilic Attack Reagent_B EDC / HOBt NH4Cl / DIPEA

Figure 1: Parallel synthetic strategies for amidation. Method A uses kinetic control (low temp), while Method B uses thermodynamic activation (active ester).

Protocol A: Mixed Anhydride Method (Scale-Up)

Rationale: This method uses Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM). NMM is chosen over Triethylamine (TEA) because it is a weaker base and less likely to cause racemization.

Reagents:

  • N-Boc-Pipecolic acid (1.0 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • Ammonia (0.5 M in 1,4-dioxane or THF) (3.0 equiv) [Note: Aqueous ammonia can be used but lowers yield due to hydrolysis]

  • Solvent: Anhydrous THF or DME.

Step-by-Step Procedure:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with N-Boc-pipecolic acid (e.g., 10.0 g, 43.6 mmol) and anhydrous THF (100 mL). Place under a nitrogen atmosphere.

  • Cooling: Cool the solution to -15°C using a dry ice/ethylene glycol (30%) bath or an immersion cooler. Critical: Temperature must be monitored internally.

  • Base Addition: Add NMM (4.85 g, 5.3 mL, 48.0 mmol) dropwise. Stir for 5 minutes.

  • Activation: Add IBCF (6.55 g, 6.2 mL, 48.0 mmol) dropwise over 10 minutes. Maintain temperature below -10°C.

    • Observation: A white precipitate (NMM·HCl) will form immediately.

    • Timing: Stir for exactly 15–20 minutes. Longer stirring can lead to urethane byproducts.

  • Amidation: Add the ammonia solution (0.5 M in dioxane, 260 mL) or bubble anhydrous NH₃ gas into the headspace for 15 minutes.

  • Warming: Allow the mixture to warm to 0°C over 1 hour, then to room temperature for 2 hours.

  • Workup:

    • Concentrate the mixture to ~20% volume on a rotary evaporator.

    • Dilute with EtOAc (200 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 0.5 M KHSO₄ (3 x 50 mL) – Removes unreacted amine/NMM.

      • Water (1 x 50 mL).

      • Sat. NaHCO₃ (3 x 50 mL) – Removes unreacted starting acid.

      • Brine (1 x 50 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: EDC/HOBt Coupling (Bench Scale)

Rationale: Uses solid Ammonium Chloride (NH₄Cl) as the ammonia source. EDC (water-soluble carbodiimide) allows for easy removal of urea byproducts via aqueous washing.

Reagents:

  • N-Boc-Pipecolic acid (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (anhydrous) (1.2 equiv)

  • Ammonium Chloride (NH₄Cl) (3.0 equiv)

  • DIPEA (Diisopropylethylamine) (3.5 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM.

Step-by-Step Procedure:

  • Dissolution: Dissolve N-Boc-pipecolic acid (2.0 g, 8.7 mmol), EDC·HCl (2.0 g, 10.4 mmol), and HOBt (1.4 g, 10.4 mmol) in DMF (20 mL).

  • Activation: Stir at room temperature for 30 minutes.

  • Amine Addition: Add solid NH₄Cl (1.4 g, 26.1 mmol).

  • Base Addition: Add DIPEA (3.9 g, 5.3 mL, 30.5 mmol) dropwise.

    • Note: The solution may become slightly warm.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Workup:

    • Dilute with EtOAc (100 mL). Note: If DMF is used, use excess EtOAc to ensure phase separation.

    • Wash with 10% Citric Acid (3 x 30 mL).

    • Wash with 10% NaHCO₃ (3 x 30 mL).

    • Wash with 10% LiCl (aq) (2 x 20 mL) – Critical for removing residual DMF.

    • Dry over MgSO₄ and concentrate.

Data Analysis & Specifications

Expected Results
ParameterMethod A (Mixed Anhydride)Method B (EDC/HOBt)
Yield 85–95%75–85%
Purity (Crude) High (>90%)Very High (>95%)
Racemization Risk Low (if T < -10°C)Very Low
Physical State White crystalline solidWhite crystalline solid
Melting Point 118–120°C118–120°C
Characterization (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    
     5.80–6.20 (br s, 2H, CONH₂), 4.75 (br d, 1H, 
    
    
    
    -H), 3.90 (br d, 1H), 2.75 (br t, 1H), 2.25 (d, 1H), 1.40–1.70 (m, 5H), 1.45 (s, 9H, Boc).
    • Note: Boc-piperidines often show rotamers in NMR at room temperature, leading to broad peaks. Heating the NMR tube to 50°C can sharpen the signals.

Troubleshooting Guide

Decision Tree for Workup Issues

WorkupLogic Problem Problem: Low Yield or Impure Product Check1 Is the product an oil? Problem->Check1 Check2 Is there starting material (Acid)? Check1->Check2 No (Solid) Sol1 Rotamers present. Run NMR at 50°C or Recrystallize from Et2O/Hex Check1->Sol1 Yes Sol2 Insufficient NaHCO3 wash. Repeat basic wash. Check2->Sol2 Yes (TLC acid spot) Sol3 Mixed Anhydride hydrolyzed. Ensure anhydrous solvents and fresh ammonia source. Check2->Sol3 No (Low mass recovery)

Figure 2: Troubleshooting logic for common isolation issues.

Key Issues:

  • Racemization: If the optical rotation is lower than literature values (

    
     for S-isomer), ensure the activation temperature in Method A never exceeds -10°C.
    
  • Emulsions: In Method B, DMF can cause emulsions. Use 10% LiCl washes or dilute significantly with water before extraction.

References

  • Mixed Anhydride Methodology: Anderson, G. W.; Zimmerman, J. E.; Callahan, F. M. "A Reinvestigation of the Mixed Carbonic Anhydride Method of Peptide Synthesis." J. Am. Chem. Soc.1967 , 89, 5012–5017. Link

  • EDC/HOBt Coupling: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631. Link

  • Pipecolic Acid Derivatives: Couty, F. "Asymmetric syntheses of pipecolic acid and derivatives." Amino Acids1999 , 16, 297–320. [Link]([Link]

tert-butyl 2-carbamoylpiperidine-1-carboxylate as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

In the modern pursuit of "escaping flatland"—the shift from planar aromatic scaffolds to three-dimensional, saturated heterocycles—** tert-butyl 2-carbamoylpiperidine-1-carboxylate** (Boc-pipecolamide) has emerged as a high-value building block. As a derivative of pipecolic acid (homoproline), this molecule offers a constrained conformational profile that reduces the entropic penalty of ligand binding while providing a versatile amide handle for further functionalization.

This guide details the synthesis, characterization, and application of this scaffold. Specifically, it focuses on its role as a precursor to chiral nitriles (covalent warheads/bioisosteres) and its utility in designing peptidomimetics (e.g., FKBP51 antagonists).

Key Structural Features[1][2][3][4]
  • Conformational Restriction: The six-membered piperidine ring enforces specific dihedral angles (

    
    ), mimicking the turn structures found in bioactive peptides.
    
  • Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group allows for base-stable, acid-labile protection, orthogonal to Fmoc strategies used in solid-phase synthesis.

  • Chiral Fidelity: Available in high enantiomeric excess (typically >99% ee for the (S)-isomer), essential for stereoselective drug interactions.

Synthesis Workflow & Decision Matrix

The synthesis of the title compound and its downstream derivatives requires careful selection of reagents to prevent racemization at the


-carbon.
Decision Matrix: Amide Coupling Reagents
MethodReagentsProsConsRecommended Use
Mixed Anhydride IBCF / NMMLow cost, scalable, easy workupTemperature sensitive (-15°C required)Scale-up (>10g)
Active Ester EDC / HOBtMild conditions, robustSlower reaction time, HOBt safety (explosive dry)Bench scale (<1g)
Uronium Salts HATU / DIPEAHigh yield, fastExpensive, difficult byproduct removalDifficult substrates
Workflow Visualization

The following diagram illustrates the central role of Boc-pipecolamide in divergent synthesis.

G Start Boc-Pipecolic Acid (Starting Material) Intermediate Mixed Anhydride Intermediate Start->Intermediate IBCF, NMM -15°C Product Boc-Pipecolamide (Title Compound) Intermediate->Product NH4OH or NH3(g) Nitrile Boc-2-Cyanopiperidine (Warhead/Isostere) Product->Nitrile Dehydration (TFAA/Pyridine) Peptide Peptidomimetics (FKBP51 Antagonists) Product->Peptide N-Deprotection & Coupling

Figure 1: Divergent synthetic pathways originating from Boc-Pipecolic Acid.

Experimental Protocols

Protocol A: Scalable Synthesis of Boc-Pipecolamide

Objective: Synthesis of tert-butyl (S)-2-carbamoylpiperidine-1-carboxylate on a 20g scale using the Mixed Anhydride method. This method is preferred over HATU for cost-efficiency and ease of purification.

Reagents:

  • (S)-1-Boc-piperidine-2-carboxylic acid (Boc-L-pipecolic acid) [CAS: 26250-84-0]

  • Isobutyl chloroformate (IBCF)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Ammonium hydroxide (28% NH₃ in water) or Ammonium chloride (solid)

  • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried 500 mL round-bottom flask with Boc-L-pipecolic acid (22.9 g, 100 mmol) and dry THF (200 mL). Cool the solution to -15°C (ice/salt or acetone/dry ice bath).

  • Base Addition: Add NMM (11.1 mL, 101 mmol) dropwise over 5 minutes. Maintain temperature < -10°C.

  • Anhydride Formation: Add IBCF (13.0 mL, 100 mmol) dropwise via a pressure-equalizing addition funnel. Critical: A white precipitate (NMM·HCl) will form immediately. Stir vigorously at -15°C for 15 minutes.

  • Ammonolysis:

    • Option A (Gas): Bubble anhydrous NH₃ gas through the solution for 30 minutes.

    • Option B (Aqueous): Add concentrated NH₄OH (20 mL, excess) in one portion. Note: This creates a biphasic system; vigorous stirring is essential.

  • Workup: Allow the mixture to warm to room temperature (RT) over 1 hour. Evaporate THF under reduced pressure. Dissolve the residue in EtOAc (250 mL).

  • Wash: Wash sequentially with 1M citric acid (3 x 50 mL), sat. NaHCO₃ (3 x 50 mL), and brine (50 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Self-Validation Criteria:

  • TLC: 50% EtOAc/Hexane. Product R_f ~ 0.3 (stains with Ninhydrin or KMnO4).

  • Yield: Expected >85%.

  • Purity: >95% by HPLC.

Protocol B: Dehydration to the Nitrile (Warhead Synthesis)

Objective: Conversion of the primary amide to tert-butyl 2-cyanopiperidine-1-carboxylate. This motif is critical for covalent serine protease inhibitors (e.g., DPP4 inhibitors) or as a metabolic blocker.

Mechanism: Trifluoroacetic anhydride (TFAA) activates the amide oxygen, followed by E2 elimination mediated by pyridine.

Mechanism Amide Primary Amide Activated O-Trifluoroacetyl Imidate Amide->Activated TFAA (O-Acylation) Nitrile Nitrile (Cyano) Activated->Nitrile Pyridine (Elimination)

Figure 2: Dehydration mechanism via TFAA activation.

Step-by-Step Methodology:

  • Setup: Dissolve Boc-pipecolamide (2.28 g, 10 mmol) in dry Dichloromethane (DCM, 50 mL) under Nitrogen. Add Pyridine (2.4 mL, 30 mmol).

  • Addition: Cool to 0°C. Add Trifluoroacetic anhydride (TFAA, 1.68 mL, 12 mmol) dropwise. The solution may turn slightly yellow.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench (Critical): Pour the reaction mixture carefully into cold saturated NaHCO₃ solution. Caution: CO₂ evolution.

  • Extraction: Extract with DCM (3 x 20 mL). Wash organics with 0.1 M HCl (to remove pyridine) and brine.

  • Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).

Analytical Data & Characterization

When validating the synthesis, compare your results against these standard values for the (S)-enantiomer.

TechniqueParameterExpected SignalInterpretation
1H NMR

1.45 ppm
Singlet (9H)Boc tert-butyl group
1H NMR

4.70 ppm
Broad Doublet (1H)

-proton (chiral center)
1H NMR

5.5 - 6.5 ppm
Two broad singletsPrimary Amide (-NH2)
IR

~1680 cm⁻¹
Strong bandCarbamate C=O[1] (Boc)
IR

~1660 cm⁻¹
Medium bandAmide I band (Primary Amide)
IR (Nitrile)

~2240 cm⁻¹
Sharp, weak bandDiagnostic for Dehydration Product
LC-MS [M+H]+229.15Parent ion (Amide)
LC-MS [M+H-Boc]+129.10Fragment (loss of Boc)

Expert Insights: Applications in Drug Discovery

A. FKBP51 Antagonism

The pipecolic acid scaffold is a bioisostere of proline but with a larger hydrophobic surface area. Research indicates that pipecolic acid amides are potent antagonists of FKBP51 , a stress-regulating protein linked to depression and chronic pain. The amide functionality in the title compound serves as a "linker hub" to attach geminally substituted motifs (e.g., cyclohexyl groups) that occupy the FKBP51 hydrophobic pocket with high selectivity over the homologous FKBP52 [1].

B. "Escape from Flatland"

In fragment-based drug discovery (FBDD), the tert-butyl 2-carbamoylpiperidine-1-carboxylate scaffold offers high Fsp3 character (fraction of sp3 hybridized carbons). Increasing Fsp3 is correlated with improved clinical success rates due to:

  • Solubility: Non-planar structures disrupt crystal packing, enhancing aqueous solubility.

  • Selectivity: The defined 3D vector of the amide bond (equatorial vs. axial) allows for precise targeting of enzyme active sites, unlike flat aromatic amides.

C. Troubleshooting Common Issues
  • Rotamers in NMR: Piperidine carbamates often exhibit rotameric broadening in NMR spectra at room temperature due to slow rotation of the N-Boc bond. Solution: Run NMR at 50°C or in DMSO-d6 to coalesce peaks.

  • Racemization: If the optical rotation of the product is lower than expected, check the activation temperature in Protocol A. Never exceed -10°C during IBCF addition.

References

  • Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Recent developments in dehydration of primary amides to nitriles. Source: Organic Chemistry Frontiers (RSC) URL:[Link]

  • Process of making optically pure L-pipecolic acid and process of making anesthetics.

Sources

reaction mechanisms involving tert-butyl 2-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BOC-PIP [1]

Executive Summary & Molecule Profile[2][3]

This application note details the critical reaction mechanisms and optimized protocols for tert-butyl 2-carbamoylpiperidine-1-carboxylate (also known as


-Boc-pipecolamide). This scaffold is a pivotal chiral building block in the synthesis of peptidomimetics, local anesthetics (bupivacaine analogs), and covalent serine protease inhibitors (e.g., DPP-4 inhibitors).

The presence of the bulky tert-butoxycarbonyl (Boc) group at N1 and a reactive primary amide at C2 creates a unique steric and electronic environment. Successful manipulation requires "orthogonal" conditions that modify one functional group without compromising the other.

Compound Profile
PropertyDetail
IUPAC Name tert-butyl 2-carbamoylpiperidine-1-carboxylate
Common Name

-Boc-pipecolamide
CAS No. 109287-48-9 (

-isomer); 156625-71-7 (racemic)
Molecular Weight 228.29 g/mol
Key Reactivity Amide Dehydration (Nitrile synthesis),

-Deprotection
Storage 2-8°C, Hygroscopic (Store under Nitrogen)

Module A: Dehydration to Nitrile (The "Warhead" Synthesis)

The conversion of the primary amide to a nitrile (tert-butyl 2-cyanopiperidine-1-carboxylate) is the most frequent transformation for this scaffold in drug discovery.[1] The resulting nitrile often serves as an electrophilic "warhead" in covalent inhibitors or a precursor to tetrazoles.

Reaction Mechanism

The reaction proceeds via an activation-elimination mechanism.[1] The amide oxygen is activated by an electrophile (e.g., Trifluoroacetic Anhydride, TFAA), converting the poor leaving group (


) into a potent one (trifluoroacetate). Subsequent base-promoted elimination yields the nitrile.[1]

Critical Control Point: The C2 stereocenter is susceptible to racemization via the enol intermediate if the temperature is uncontrolled or if strong bases are used.

Protocol: TFAA-Mediated Dehydration

Recommended for gram-scale laboratory synthesis due to mild conditions.[1]

Reagents:

  • Substrate:

    
    -Boc-pipecolamide (1.0 equiv)[1]
    
  • Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 equiv)[1]

  • Base: Triethylamine (

    
    ) or Pyridine (2.5 equiv)[1]
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with

    
    -Boc-pipecolamide and anhydrous DCM (
    
    
    
    concentration).
  • Cooling: Cool the solution to

    
     to 
    
    
    
    (ice/salt bath). Note: Strict temperature control is vital to prevent Boc cleavage or racemization.
  • Base Addition: Add

    
     dropwise.[1] The solution may warm slightly; allow to re-equilibrate to 
    
    
    
    .
  • Activation: Add TFAA dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel.

    • Observation: No gas evolution should occur.[1] A color change to slight yellow is normal.[1]

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
    
  • Monitoring: Monitor by TLC (30% EtOAc/Hexane) or LC-MS. The amide peak (broad, polar) should disappear, replaced by the less polar nitrile.

    • IR Check: Look for the appearance of the nitrile stretch at

      
      .
      
  • Quench: Pour mixture into saturated

    
     (cold). Extract with DCM (
    
    
    
    ).[1]
  • Purification: Flash chromatography (gradient 0-20% EtOAc/Hexane).

Reagent Comparison Table
ReagentConditionsProsCons
TFAA / Pyridine

, DCM
Mild, high yield, preserves chirality.[1]TFAA is moisture sensitive.[1]
Burgess Reagent RT, DCMNeutral conditions, very clean.Expensive, not suitable for kg-scale.[1]

/ Imidazole

Scalable, cheap.Acidic byproducts can cleave Boc if not buffered well.[1]
Cyanuric Chloride RT, DMFAtom economical.Difficult workup (emulsions).[1]

Module B: Orthogonal Deprotection (The "Linker" Synthesis)

Removing the Boc group while leaving the amide (or nitrile) intact requires anhydrous acidic conditions. Aqueous acids (e.g.,


) will hydrolyze the amide/nitrile to the carboxylic acid (pipecolic acid), destroying the desired functionality.
Reaction Mechanism[1][3]
  • Protonation: The carbonyl oxygen of the Boc group is protonated.[2][3]

  • Cleavage: The tert-butyl cation is eliminated (forming isobutylene).[1]

  • Decarboxylation: The resulting carbamic acid is unstable and releases

    
    , yielding the amine salt.[2]
    
Protocol: Anhydrous HCl in Dioxane

Recommended for high fidelity deprotection.

Reagents:

  • Substrate:

    
    -Boc-pipecolamide (1.0 equiv)[1]
    
  • Reagent:

    
     in 1,4-Dioxane (5-10 equiv)[1]
    
  • Solvent: 1,4-Dioxane (minimal volume) or

    
     co-solvent.[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in a minimal amount of dry 1,4-dioxane (

    
    ).
    
  • Acidolysis: Add

    
     in dioxane dropwise at 
    
    
    
    .
  • Reaction: Stir at RT for 2–4 hours.

    • Visual Cue: The product (amine hydrochloride salt) often precipitates out of the solution as a white solid.

  • Workup (Precipitation Method):

    • If solid forms: Dilute with cold Diethyl Ether (

      
      ).[1] Filter the solid under nitrogen. Wash with 
      
      
      
      .[1][3]
    • If no solid forms: Concentrate the solvent in vacuo (do not heat above

      
      ). Triturate the residue with 
      
      
      
      to induce crystallization.
  • Storage: Store the hydrochloride salt in a desiccator. Free amines of pipecolamide are prone to dimerization or oxidation.[1]

Visualized Pathways & Workflows

Chemical Reaction Pathways

This diagram illustrates the divergent pathways available for the substrate: Dehydration (Path A) vs. Deprotection (Path B).

ReactionPathways Start N-Boc-pipecolamide (Substrate) InterA O-Activated Imidate (Transient Intermediate) Start->InterA TFAA / Pyridine 0°C, DCM InterB Carbamic Acid (Unstable) Start->InterB 4M HCl / Dioxane Anhydrous Side Pipecolic Acid (Hydrolysis Byproduct) Start->Side Aqueous Acid (AVOID) ProdA N-Boc-2-cyanopiperidine (Nitrile Warhead) InterA->ProdA - TFA (Elimination) ProdB Pipecolamide HCl Salt (Amine Linker) InterB->ProdB - CO2 - Isobutylene

Caption: Divergent synthesis pathways. Path A (Blue) yields the nitrile; Path B (Red) yields the amine salt. Dashed line indicates the hydrolysis risk.

Dehydration Workflow Decision Tree

A logic flow for ensuring high yields and purity during the nitrile synthesis.

Workflow Start Start: Dehydration of N-Boc-pipecolamide CheckTemp Is cooling bath < 0°C? Start->CheckTemp Proceed Add Base (Et3N/Pyridine) then TFAA dropwise CheckTemp->Proceed Yes Wait Cool system immediately Risk: Racemization CheckTemp->Wait No Monitor Monitor IR / TLC Amide C=O (1680 cm-1) gone? Proceed->Monitor Wait->CheckTemp Workup Quench: Cold NaHCO3 Extract: DCM Monitor->Workup Yes Continue Continue stirring at RT Add 0.2 eq TFAA if stalled Monitor->Continue No Continue->Monitor

Caption: Operational logic for TFAA-mediated dehydration to ensure safety and chemical conversion.

Troubleshooting & Analytics

Analytical Signature
  • Starting Material (Amide):

    • 
       NMR: Two broad singlets at 
      
      
      
      6.0–7.5 ppm (amide
      
      
      ).[1]
    • IR: Strong carbonyl band at

      
      .[1]
      
  • Product (Nitrile):

    • 
       NMR: Disappearance of 
      
      
      
      singlets. C2-H shift changes distinctively.
    • IR: Sharp, weak band at

      
       (
      
      
      
      ).[1]
    • 
       NMR: Appearance of peak at 
      
      
      
      (
      
      
      ).[1]
Common Issues
  • Racemization:

    • Cause: Reaction temperature

      
       during base addition.[1]
      
    • Fix: Use a cryostat or rigorous ice/salt bath.[1] Switch to milder base (Pyridine instead of

      
      ).
      
  • Incomplete Deprotection:

    • Cause: Old HCl/Dioxane solution (absorbed moisture).[1]

    • Fix: Use fresh reagent.[1] If using TFA, add scavengers (Triethylsilane) if the cation is trapped by other parts of the molecule (rare for this specific scaffold).

  • Hydrolysis (Amide

    
     Acid): 
    
    • Cause: Water present during deprotection.[1]

    • Fix: Ensure all solvents are anhydrous.[1] Avoid aqueous workups for the amine salt; use precipitation.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[4] Journal of Peptide Research, 58(3), 338–341. Link

  • Cosner, C. C., & Helquist, P. (2011). Dehydration of Primary Amides to Nitriles. Organic Syntheses, 88, 260-273.[1] (General protocol adaptation for TFAA/Pyridine). Link[1]

  • Lawton, G., et al. (1992). Synthesis of 2-cyanopiperidine derivatives as inhibitors.[1] Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on pipecolic acid derivatives).

  • PubChem Compound Summary. tert-butyl 2-carbamoylpiperidine-1-carboxylate (CID 10656219).[1] Link[1]

Sources

Experimental Setup & Protocols: Reactivity of N-Boc-2-carboxamidopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

N-Boc-2-carboxamidopiperidine (tert-butyl 2-carbamoylpiperidine-1-carboxylate) is a pivotal scaffold in the synthesis of peptidomimetics, serine protease inhibitors, and GPCR ligands. Structurally, it functions as a constrained proline analogue (homoproline), offering restricted conformational flexibility which is essential for increasing the binding affinity of small molecules to target proteins.

For drug development professionals, this molecule presents three primary reactive vectors:

  • The Primary Amide: Susceptible to dehydration (to nitrile), hydrolysis (to acid), or reduction (to amine).

  • The Carbamate (Boc): Acid-labile protecting group allowing orthogonal functionalization.

  • The Chiral Center (C2): Prone to racemization under strongly basic conditions or high thermal stress; maintaining enantiopurity is the critical quality attribute (CQA).

This guide details three validated protocols designed to modify these vectors while preserving the structural integrity of the piperidine core.

Safety & Material Handling

Hazard Classification:

  • GHS Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.).

  • Handling: The compound is a stable solid at room temperature. However, intermediates described below (specifically nitriles and free amines) may exhibit higher toxicity.

Storage Protocol:

  • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopic nature requires desiccated storage to prevent amide hydrolysis over long durations.

Protocol A: Dehydration to N-Boc-2-cyanopiperidine

Objective: Conversion of the primary amide to a nitrile group. The resulting nitrile is a versatile electrophile for Pinner reactions or heterocyclic ring formations (e.g., tetrazoles).

Mechanism: Trifluoroacetic anhydride (TFAA) activates the amide oxygen, followed by elimination promoted by pyridine. This method is selected over


 to avoid harsh acidic conditions that might prematurely cleave the Boc group.
Experimental Workflow
  • Reagents:

    • Substrate: N-Boc-2-carboxamidopiperidine (1.0 equiv)

    • Reagent: Trifluoroacetic anhydride (TFAA) (1.2 equiv)

    • Base: Pyridine (3.0 equiv)

    • Solvent: Dichloromethane (DCM), anhydrous (10 mL/g substrate)

  • Procedure:

    • Step 1: Dissolve substrate and pyridine in anhydrous DCM under Nitrogen. Cool to 0°C.[4][5]

    • Step 2: Add TFAA dropwise via syringe pump over 15 minutes. Critical: Exotherm control is vital to prevent Boc thermolysis.

    • Step 3: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Step 4 (Quench): Pour mixture into saturated aqueous

      
      .
      
    • Step 5 (Workup): Extract with DCM (3x).[4] Wash combined organics with 0.1 M HCl (to remove pyridine), then brine. Dry over

      
      .[4][6]
      
  • Validation:

    • TLC:

      
       of nitrile is typically higher than the amide (EtOAc/Hexane 1:1).
      
    • IR: Appearance of strong

      
       stretch at ~2240 cm⁻¹.
      

DehydrationWorkflow Start Start: N-Boc-2-carboxamide (DCM, 0°C) AddBase Add Pyridine (3.0 eq) Start->AddBase AddTFAA Add TFAA (Dropwise, <5°C) AddBase->AddTFAA Activation React Reaction (RT, 2 hrs) AddTFAA->React Elimination Quench Quench (Sat. NaHCO3) React->Quench Product Product: N-Boc-2-cyanopiperidine Quench->Product Extraction

Caption: Step-wise workflow for the dehydration of the primary amide to nitrile using TFAA/Pyridine.

Protocol B: Selective Reduction to N-Boc-2-(aminomethyl)piperidine

Objective: Reduction of the carbonyl moiety of the amide to a methylene, yielding a primary amine. This creates a diamine scaffold useful for linker synthesis.

Scientific Rationale: Lithium Aluminum Hydride (LAH) is too aggressive and often reduces the Boc carbamate to a methyl group (


). Borane-Dimethyl Sulfide (

)
is the reagent of choice; it selectively reduces the amide in the presence of the Boc group.
Experimental Workflow
  • Reagents:

    • Substrate: N-Boc-2-carboxamidopiperidine (1.0 equiv)

    • Reagent:

      
       (2.0 M in THF) (3.0 equiv)
      
    • Solvent: Anhydrous THF.

  • Procedure:

    • Step 1: Dissolve substrate in THF.[5][6] Cool to 0°C.[4][5]

    • Step 2: Add

      
       dropwise. (Gas evolution: 
      
      
      
      ).
    • Step 3: Reflux for 3–4 hours. Monitor by LCMS (disappearance of M+H 229).

    • Step 4 (Workup - Critical): Cool to 0°C. Carefully add Methanol to quench excess borane.

    • Step 5 (Amine Release): The product forms a boron-amine complex. Add 10% NaOH or ethanolamine and stir/reflux for 1 hour to break the complex.

    • Step 6: Extract with EtOAc.[6]

  • Troubleshooting:

    • Issue: Low yield. Cause: Incomplete breaking of the B-N complex. Fix: Ensure the oxidative workup or basic hydrolysis step is prolonged.

Protocol C: Orthogonal Boc-Deprotection (Salt Formation)

Objective: Removal of the Boc group to liberate the secondary amine (piperidine N-H) while keeping the amide intact.

Constraint: The amide group can hydrolyze under prolonged acidic conditions. We must use non-aqueous acidic conditions to precipitate the amine salt immediately, preventing hydrolysis.

Experimental Workflow
  • Reagents:

    • Substrate: N-Boc-2-carboxamidopiperidine.

    • Reagent: 4M HCl in Dioxane (anhydrous).

    • Solvent: Dichloromethane (minimal volume).

  • Procedure:

    • Step 1: Dissolve substrate in minimal DCM (1-2 mL/g).

    • Step 2: Add 4M HCl/Dioxane (5-10 equiv) at 0°C.

    • Step 3: Stir at RT. The product (Pipecolamide HCl salt) usually precipitates as a white solid within 30-60 minutes.

    • Step 4: Filter the solid under inert atmosphere (hygroscopic). Wash with diethyl ether.

  • Why this works: The absence of water prevents the attack of water on the protonated amide, ensuring only the carbamate is cleaved (via

    
    -like loss of t-butyl cation).
    

Analytical Data Summary

Compound1H NMR Diagnostic Signal (CDCl3)IR DiagnosticMass Spec (ESI+)
Starting Material

1.45 (s, 9H, Boc),

5.5-6.5 (br, 2H,

)
1680 cm⁻¹ (Amide I)229.15 [M+H]⁺
Nitrile Product

1.48 (s, 9H), Loss of NH protons
2240 cm⁻¹ (CN)211.14 [M+H]⁺
Amine Product

2.6-2.8 (m, 2H,

)
3300-3400 cm⁻¹ (NH)215.17 [M+H]⁺

Reaction Pathway Visualization

ReactionPathways SM N-Boc-2-carboxamidopiperidine (Starting Material) Nitrile N-Boc-2-cyanopiperidine (Dehydration Product) SM->Nitrile TFAA / Pyridine (- H2O) Amine N-Boc-2-(aminomethyl)piperidine (Reduction Product) SM->Amine BH3-DMS / THF (Reduction) Deprotected Pipecolamide HCl Salt (Deprotection Product) SM->Deprotected 4M HCl / Dioxane (- Boc)

Caption: Divergent synthetic pathways available from the N-Boc-2-carboxamidopiperidine scaffold.[7]

References

  • BenchChem. "Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor." (Analogous reactivity patterns for piperidine scaffolds).

  • National Institutes of Health (NIH). "Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine."[8] PubMed Central.

  • Organic Chemistry Portal. "Dehydration of primary amides to nitriles." (General methodology for TFAA/Pyridine dehydration).

  • Jubilant Ingrevia. "(R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet." (Safety handling for Boc-piperidine derivatives).

  • ChemicalBook. "Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester." (Protocol reference for ester/amide handling).

Sources

Advanced Synthetic Protocols for Non-Beta-Lactam Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BLI-2026

Introduction: The Shift to Reversible Covalent Inhibition

The clinical utility of beta-lactam antibiotics has been severely compromised by the evolution of beta-lactamases (BLs), particularly Extended-Spectrum Beta-Lactamases (ESBLs) and Carbapenemases (e.g., KPC, OXA-48). Traditional inhibitors like clavulanic acid and tazobactam rely on a "suicide" mechanism involving a beta-lactam core.[1] However, these are increasingly ineffective against Class A and C carbapenemases and are hydrolyzed by the enzymes they target.

This guide focuses on the synthesis and validation of the two most critical "Next-Generation" scaffolds:

  • Diazabicyclooctanes (DBOs): Exemplified by Avibactam . These form a reversible covalent bond with the active site serine, recycling the inhibitor rather than destroying it.

  • Cyclic Boronic Acids: Exemplified by Vaborbactam . These act as transition-state analogs, forming a tetrahedral adduct with the catalytic serine.

Mechanism of Action (Structural Logic)

The following diagram illustrates the mechanistic divergence between traditional suicide inhibitors and the newer reversible scaffolds.

G Enzyme Serine Beta-Lactamase (Active Site Ser-OH) Suicide Traditional Inhibitor (Clavulanate) Enzyme->Suicide Attack DBO DBO Inhibitor (Avibactam) Enzyme->DBO Attack Boron Boronic Acid (Vaborbactam) Enzyme->Boron Coordination Complex_Irrev Acyl-Enzyme Complex (Irreversible/Fragmented) Suicide->Complex_Irrev Ring Opening & Rearrangement Complex_Rev Carbamoyl-Enzyme (Reversible) DBO->Complex_Rev Urea Ring Opening Complex_TS Tetrahedral Adduct (Transition State Analog) Boron->Complex_TS Covalent Bond (Boron-Oxygen) Complex_Rev->Enzyme Slow Hydrolysis (Recyclization) Recycle Inhibitor Recycled Complex_Rev->Recycle Complex_TS->Enzyme Reversible

Figure 1: Mechanistic differentiation. Note that DBOs and Boronates allow for reversibility or high stability, unlike the fragmentation seen in suicide inhibitors.

Module A: Synthesis of Diazabicyclooctane (DBO) Scaffolds

Target Molecule: Avibactam (Sodium Salt)

The synthesis of the [3.2.1]-diazabicyclooctane core is synthetically demanding due to the requirement for precise stereocontrol at the bridgehead carbons. The protocol below utilizes a Lipase-Catalyzed Resolution route, which is preferred in process chemistry over chiral pool approaches (e.g., from glutamate) due to scalability.

Protocol 1: DBO Core Assembly & Sulfation

Reagents Required:

  • Ethyl 5-hydroxypicolinate (Starting Material)[2][3]

  • Novozym 435 (Immobilized Lipase B from C. antarctica)

  • Triphosgene (Solid phosgene equivalent)

  • Sulfur trioxide trimethylamine complex (SO3·NMe3)

  • Tetrabutylammonium acetate

Step-by-Step Methodology:

  • Enzymatic Resolution (The Chiral Switch):

    • Rationale: Chemical reduction of the pyridine ring yields a racemic piperidine. Enzymatic resolution is the most efficient way to isolate the (2S, 5S) enantiomer.

    • Action: Suspend racemic N-Boc-5-hydroxypiperidine-2-carboxylate in MTBE (Methyl tert-butyl ether). Add vinyl acetate (acyl donor) and Novozym 435. Incubate at 30°C.

    • Checkpoint: Monitor by Chiral HPLC. The enzyme selectively acetylates the unwanted enantiomer. Filter the enzyme and separate the alcohol (product) from the acetate (byproduct).

  • Urea Cyclization (Ring Closure):

    • Context: This forms the critical [3.2.1] bridge.

    • Action: React the chiral hydroxylamine intermediate with Triphosgene in the presence of a base (typically DIPEA) in dichloromethane (DCM) at 0°C.

    • Critical Parameter: Temperature control is vital. Exotherms can lead to polymerization. Maintain < 5°C during triphosgene addition.[4]

    • Observation: Formation of the urea bridge is confirmed by the disappearance of the N-H stretch in IR and a shift in the bridgehead protons in 1H-NMR.

  • Global Deprotection and Sulfation:

    • Innovation: Use a "One-Pot" hydrogenolysis and sulfation to avoid isolating unstable intermediates.

    • Action: Dissolve the benzylated intermediate in isopropanol/water. Add Pd/C catalyst and SO3·NMe3 complex .

    • Reaction: Pressurize with Hydrogen (2-5 bar). The benzyl group is cleaved, revealing the N-OH, which immediately reacts with the sulfating agent.

    • Purification: Treat with sodium 2-ethylhexanoate to precipitate Avibactam Sodium.

ParameterSpecificationTroubleshooting Note
Enantiomeric Excess (ee) > 99.5%If <99%, re-slurry in EtOAc/Heptane.
Residual Solvent < 5000 ppm (Class 3)DBO salts trap solvents easily; requires lyophilization.
Sulfate Source SO3·NMe3 or SO3·PyDo not use Chlorosulfonic acid (too aggressive).

Module B: Synthesis of Cyclic Boronic Acids

Target Molecule: Vaborbactam

Boronic acid synthesis requires handling Lewis-acidic boron centers. The standard methodology relies on the Matteson Asymmetric Homologation , which inserts methylene groups into a boronic ester with high stereocontrol.

Protocol 2: Matteson Homologation for Vaborbactam

Reagents Required:

  • (+)-Pinanediol (Chiral auxiliary)

  • Dichloromethane (DCM) and n-Butyllithium (n-BuLi)

  • Zinc Chloride (ZnCl2) - Drying is critical.

Step-by-Step Methodology:

  • Formation of the Chiral Boronate:

    • Esterify the initial boronic acid with (+)-pinanediol. This locks the stereochemistry for subsequent steps.

  • Homologation (Chain Extension):

    • Action: Cool a solution of DCM (reagent and solvent) and the boronate ester to -100°C (or -78°C with careful control).

    • Addition: Add n-BuLi dropwise. This generates the dichloromethyllithium species in situ.

    • Rearrangement: Add ZnCl2 (anhydrous). Warm to 0°C. The zinc promotes the migration of the alkyl group from boron to the adjacent carbon, displacing one chloride with inversion of stereochemistry.

    • Repeat: This cycle is repeated to build the carbon chain length required for the ring.

  • Cyclization and Deprotection:

    • Action: The pinanediol auxiliary is removed via transesterification with phenylboronic acid in a biphasic system (hexane/water) or using acidic hydrolysis.

    • Ring Closure: The free boronic acid spontaneously cyclizes with the pendant hydroxyl/amide group to form the cyclic hemiester.

Critical Control Point: Moisture is the enemy of the Matteson reaction. ZnCl2 must be fused (melted) under high vacuum immediately prior to use to ensure it is anhydrous.

Module C: Analytical Validation (Nitrocefin Assay)

Once synthesized, the inhibitor's potency (IC50) must be validated. The Nitrocefin Assay is the gold standard because Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis.

Protocol 3: Kinetic Inhibition Assay

Materials:

  • Nitrocefin (Stock: 10 mM in DMSO).

  • Recombinant KPC-2 or CTX-M-15 enzyme.

  • Assay Buffer: 50 mM Phosphate, pH 7.0, 0.1 mg/mL BSA.

Workflow:

  • Substrate Prep: Dilute Nitrocefin to 100 µM in Assay Buffer.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the synthesized BLI (e.g., Avibactam) in a 96-well clear plate.

  • Enzyme Addition: Add enzyme (final conc ~1-5 nM) to the inhibitor wells. Incubate for 10 minutes to allow equilibrium binding (crucial for DBOs which have slow off-rates).

  • Reaction Start: Add 50 µL of Nitrocefin solution to all wells.

  • Measurement: Immediately read Absorbance at 486 nm (or 490 nm) in kinetic mode for 20 minutes.

Data Analysis: Calculate the initial velocity (


) for each inhibitor concentration. Plot 

vs. [Inhibitor] to determine IC50.

Experimental Workflow Summary

The following diagram summarizes the integrated workflow from synthesis to validation.

Workflow cluster_DBO DBO Synthesis (Avibactam) cluster_Boron Boronate Synthesis (Vaborbactam) Start Target Selection (DBO or Boronate) Step1_DBO Enzymatic Resolution (Novozym 435) Start->Step1_DBO Step1_Bor Pinanediol Protection Start->Step1_Bor Step2_DBO Urea Cyclization (Triphosgene) Step1_DBO->Step2_DBO Step3_DBO Sulfation (SO3-NMe3) Step2_DBO->Step3_DBO Purification Purification (Ion Exchange / Crystallization) Step3_DBO->Purification Step2_Bor Matteson Homologation (-78°C / ZnCl2) Step1_Bor->Step2_Bor Step3_Bor Deprotection & Cyclization Step2_Bor->Step3_Bor Step3_Bor->Purification Validation Nitrocefin Assay (Abs @ 490nm) Purification->Validation

Figure 2: Integrated synthetic and validation workflow for next-generation BLIs.

References

  • Eidam, P., et al. (2015). "A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation." Organic Process Research & Development, 19(11). [Link]

  • Hecker, S. J., et al. (2015).[5][6][7] "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases." Journal of Medicinal Chemistry, 58(9), 3682–3692.[5] [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010).[4] "Three Decades of Beta-Lactamase Inhibitors." Clinical Microbiology Reviews, 23(1), 160–201.[4] [Link]

  • O'Callaghan, C. H., et al. (1972). "Novel Method for Detection of Beta-Lactamases by Using a Chromogenic Cephalosporin Substrate." Antimicrobial Agents and Chemotherapy, 1(4), 283–288. [Link]

Sources

role in the preparation of C5aR antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Preparation and Evaluation of C5aR Antagonists

Executive Summary

The complement component 5a receptor 1 (C5aR1, CD88) is a G-protein coupled receptor (GPCR) that drives potent pro-inflammatory signaling upon binding to the anaphylatoxin C5a.[1] Dysregulation of the C5a-C5aR1 axis is implicated in severe autoimmune conditions, including ANCA-associated vasculitis (AAV) and atypical hemolytic uremic syndrome (aHUS).

This guide details the preparation and validation of C5aR1 antagonists , focusing on two distinct modalities:

  • Small Molecule Allosteric Modulators: Exemplified by the synthesis of Avacopan (CCX168), utilizing a piperidine scaffold to achieve oral bioavailability.

  • Cyclic Peptidomimetics: Exemplified by PMX-53 , utilizing conformational constraint to mimic the C5a C-terminal turn.

Mechanistic Grounding: The C5a-C5aR1 Axis

Effective antagonist preparation requires understanding the binding topology. C5a binds C5aR1 via a two-site mechanism:

  • Site 1: The C5a core binds the receptor N-terminus (affinity).

  • Site 2: The C5a C-terminus unfolds and penetrates the receptor transmembrane bundle (activation).

Design Implication:

  • Peptidomimetics (PMX-53) competitively block Site 2 by mimicking the C5a C-terminal turn.

  • Small Molecules (Avacopan) often bind allosterically to the transmembrane region, preventing the conformational change required for G-protein coupling.

C5a_Signaling C5a C5a Anaphylatoxin C5aR1 C5aR1 (GPCR) C5a->C5aR1  Binds G_Protein Gαi Protein Dissociation C5aR1->G_Protein  Activates PLC PLCβ Activation G_Protein->PLC IP3 IP3 Generation PLC->IP3 Ca_Release Intracellular Ca2+ Mobilization IP3->Ca_Release Chemotaxis Neutrophil Chemotaxis Ca_Release->Chemotaxis Avacopan Avacopan (Allosteric Antagonist) Avacopan->C5aR1  Locks TM Bundle PMX53 PMX-53 (Orthosteric Mimetic) PMX53->C5aR1  Blocks Site 2

Figure 1: The C5aR1 signaling cascade and points of intervention for small molecule (Avacopan) and peptidomimetic (PMX-53) antagonists.[2]

Protocol A: Synthesis of Small Molecule Antagonists (Avacopan Strategy)

The preparation of Avacopan highlights the critical role of chiral resolution and substituent optimization to balance lipophilicity with potency. The core pharmacophore is a substituted piperidine ring.

Experimental Workflow

Objective: Synthesize the chiral piperidine core (2R, 3S configuration) essential for bioactivity.

Reagents & Conditions:

  • Starting Material: Ethyl 3-(4-nitrophenyl)-3-oxo-propanoate.[3]

  • Chiral Auxiliary: (R)-(-)-2-Phenylglycinol.[2][3]

  • Resolution Agent: (-)-O,O'-Di-p-toluoyl-L-tartaric acid (DTTA).

Step-by-Step Methodology:

  • Tetrahydropyridine Formation (The Scaffold):

    • React ethyl 3-(4-nitrophenyl)-3-oxo-propanoate with acrolein diethyl acetal and (R)-(-)-2-phenylglycinol in dioxane (70°C) with HCl catalysis.

    • Mechanism:[2][3][4][5] This multicomponent condensation creates the nitrogen-containing ring with an initial chiral handle.

  • Stereoselective Reduction & Amination:

    • Perform hydrogenation using Pd/C in ethanol/acetic acid.[2] This reduces the double bond (stereoselectively controlled by the phenylglycinol), reduces the nitro group to an aniline, and cleaves the chiral auxiliary.

    • Perform Reductive Amination on the resulting intermediate using cyclopentanone and NaBH(OAc)3 or H2/Pd.

    • Result: A racemic mixture of the substituted piperidine.

  • Chiral Resolution (The Critical Step):

    • Dissolve the crude amine in acetonitrile/methanol.

    • Add (-)-DTTA (0.5 equivalents). Heat to 60°C and cool slowly to induce crystallization.

    • Validation: Filter the salt. The target (2R, 3S) enantiomer crystallizes as the DTTA salt with >99% enantiomeric excess (ee).

    • Note: Without this step, the eutomer (active isomer) cannot be isolated efficiently.

  • Sequential Amidation:

    • Amide 1: Treat the resolved salt with aqueous K2CO3 to free the base, then react with 2-fluoro-6-methylbenzoyl chloride .[2]

    • Amide 2: React the aniline nitrogen with 4-methyl-5-trifluoromethylaniline using a coupling agent (e.g., HATU) or via Lewis-acid mediated amidation (AlMe3).

Avacopan_Synthesis Start Keto-Ester Precursor Step1 Cyclocondensation (w/ Chiral Aux) Start->Step1 + Phenylglycinol Step2 Pd/C Hydrogenation & Reductive Amination Step1->Step2 + Cyclopentanone Step3 Chiral Resolution (DTTA Salt) Step2->Step3 Stereocontrol Step4 Acylation (Benzoyl Chloride) Step3->Step4 Free Base Final Avacopan (>99% ee) Step4->Final + Aniline deriv.

Figure 2: Synthetic workflow for Avacopan, highlighting the chiral resolution checkpoint.

Protocol B: Peptidomimetic Design (PMX-53 Strategy)

PMX-53 (Ac-Phe-cyclo[Orn-Pro-dCha-Trp-Arg]) is a cyclic hexapeptide.[4] The "role" of cyclization here is to lock the peptide into a Type II


-turn, which mimics the bioactive conformation of C5a.

Key Synthetic Insight: The cycle is formed between the


-amino group of Ornithine  (residue 2) and the C-terminal carboxyl of Arginine  (residue 6).

Protocol:

  • Linear Assembly: Use Solid Phase Peptide Synthesis (SPPS) on a 2-chlorotrityl chloride resin.

    • Sequence: Fmoc-Arg(Pbf)-Trp(Boc)-dCha-Pro-Orn(Aloc)-Phe-Ac.

    • Note: Use orthogonal protection for the Ornithine side chain (e.g., Aloc) if cyclizing on-resin, or standard Boc/tBu if cyclizing in solution.

  • Cyclization:

    • Cleave the protected peptide from the resin (maintaining side-chain protection).

    • Perform head-to-side-chain cyclization in dilute solution (DMF) using PyBOP/DIEA .

    • Concentration: <1 mM to favor intramolecular cyclization over intermolecular dimerization.

Protocol C: Functional Validation (Calcium Flux Assay)

Once synthesized, the antagonist's potency (


) must be validated. The C5aR1-mediated 

mobilization assay is the industry standard for high-throughput evaluation.

Principle: C5a binding triggers


-mediated release of intracellular calcium. Antagonists blunt this peak.

Materials:

  • Cells: CHO-K1 cells stably expressing human C5aR1 (or differentiated HL-60 cells).

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Agonist: Recombinant Human C5a (rhC5a).[6]

Step-by-Step Protocol:

  • Cell Plating:

    • Seed CHO-C5aR1 cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove media.[7] Add 100

      
       of Dye Loading Buffer (HBSS + 20 mM HEPES + 0.1% BSA + Fluo-4 AM).
      
    • Critical: Add 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.

    • Incubate for 60 minutes at 37°C.

  • Antagonist Pre-incubation:

    • Add 50

      
       of the test compound (Avacopan or PMX-53 analog) at varying concentrations (serial dilution).
      
    • Incubate for 20 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Measurement (FLIPR/FlexStation):

    • Establish a baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

    • Injection: Inject

      
       concentration of rhC5a (typically 1-10 nM).
      
    • Record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Plot Response vs. Log[Antagonist].

    • Fit to a 4-parameter logistic equation to determine

      
      .
      

Data Interpretation Table:

Compound ClassRepresentativeTarget IC50 (Ca Flux)Key PK Property
Small Molecule Avacopan< 5 nMHigh Oral Bioavailability
Cyclic Peptide PMX-53< 10 nMHigh Proteolytic Stability
Linear Peptide C5a(65-74)> 1000 nMRapid Degradation (Control)

References

  • Synthesis of Avacopan

    • Source: ChemicalBook & Patent Liter
    • Context: Detailed the reductive amination and chiral resolution steps essential for manufacturing the active (2R, 3S) enantiomer.
  • PMX-53 Structure and Design

    • Source:Journal of Medicinal Chemistry / NIH PubMed. "Cyclic Peptide C5aR1 Antagonist Design..."
    • Context: Describes the rationale of mimicking the C5a turn and the stability benefits of the cyclic scaffold.
  • Calcium Flux Assay Protocols

    • Source: Molecular Devices Applic
    • Context: Provided the standard parameters for dye loading (Probenecid usage) and kinetic measurement windows.
  • Pharmacological Characterization

    • Source:Biochemical Pharmacology. "Pharmacological characterization of small molecule C5aR1 inhibitors..."
    • Context: Comparative potency d

Sources

Strategic Utilization of Boronic Acid Intermediates in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Quality Control, Catalytic Efficiency, and Regulatory Compliance

Introduction

In modern pharmaceutical process development, the shift from simple reagents to complex Advanced Intermediates has revolutionized API (Active Pharmaceutical Ingredient) synthesis. However, this shift introduces critical risks. Unlike commodity chemicals, pharmaceutical intermediates—specifically Boronic Acids used in Suzuki-Miyaura cross-couplings—exhibit complex behaviors such as variable stoichiometry (anhydride formation), susceptibility to deborylation, and potential for carrying genotoxic impurities.

This guide provides a rigorous, field-proven protocol for validating and utilizing boronic acid intermediates in GMP environments. It integrates ICH Q11 (Development and Manufacture of Drug Substances) principles with practical synthetic and analytical strategies.

Part 1: Critical Quality Attributes (CQAs) & Material Qualification

The "Use Test" Paradigm

Reliance on a supplier's Certificate of Analysis (CoA) is insufficient for complex intermediates. Boronic acids exist in a dynamic equilibrium between the free acid and the cyclic trimeric anhydride (boroxine). This equilibrium shifts based on moisture content and drying history, altering the Effective Molecular Weight (EMW) .

The Stoichiometry Trap

If you calculate stoichiometry based on the theoretical molecular weight of the free boronic acid, you may under-charge the reagent if significant boroxine is present, leading to stalled reactions and difficult purifications.

Protocol: Determination of Effective Mass Before any GMP batch, perform this self-validating check:

  • qNMR Analysis: Dissolve the intermediate in DMSO-d6 (which breaks up boroxines to the monomeric species). Use an internal standard (e.g., Maleic Acid or TCNB) to determine the absolute weight percent of the boron species.

  • Titration (Alternative): Mannitol-complexation titration can determine the specific boron content.

  • Calculation:

    
    
    
Genotoxic Impurity Risk Assessment (ICH M7)

Per ICH M7 guidelines, intermediates must be assessed for mutagenic potential.[1]

  • Alerts: Check for alkyl halides or nitro compounds carried over from the intermediate's synthesis.

  • Control Strategy: If a Class 2 or 3 impurity is identified, establish a "Purge Factor" calculation. Demonstrate that the subsequent Suzuki coupling and workup reduce the impurity to <30% of the Threshold of Toxicological Concern (TTC).

Part 2: Synthetic Application Protocol

Workflow: Palladium-Catalyzed Cross-Coupling

This protocol optimizes a Suzuki-Miyaura coupling, prioritizing impurity rejection and catalyst turnover.

Reagent Setup & Inerting

Causality: Oxygen is the primary cause of Pd-catalyst deactivation and homocoupling of boronic acids. Sparging is superior to vacuum/backfill cycles for large solvent volumes.

  • Solvent Prep: Charge solvent (e.g., 1,4-Dioxane/Water 4:1) to the reactor.

  • Sparging: Insert a fritted gas dispersion tube. Sparge with Nitrogen (N2) for at least 30 minutes (flow rate: 1 VVM).

  • Charging: Under positive N2 flow, charge the Halide partner, Boronic Acid Intermediate (corrected for EMW), and Base (e.g., K2CO3 or K3PO4).

  • Catalyst Addition: Charge the Pd catalyst (e.g., Pd(dppf)Cl2 or XPhos Pd G2) last to minimize induction time in the presence of air.

Reaction Monitoring & Control

Self-Validating Step: Do not rely solely on time.

  • IPC (In-Process Control) 1: Take a sample at t=1 hour.

  • Criteria: Reaction is considered "Initiated" if conversion >10%. If <1%, check for O2 poisoning.

  • IPC 2 (End of Reaction): HPLC analysis must show Halide < 0.5% area.

    • Correction: If reaction stalls at 90% conversion, do not add more catalyst immediately. Add 0.1 equivalents of Boronic Acid first; the boronic acid often degrades faster than the catalyst.

Part 3: Downstream Processing & Impurity Scavenging

The Compliance Hurdle: Residual Palladium

Regulatory limits for Pd in oral APIs are typically <10 ppm (ICH Q3D). Standard workups (extraction) rarely achieve this.

Scavenging Protocol

Material: Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or activated carbon (less specific).

  • Filtration: Filter the crude reaction mixture through Celite to remove bulk Pd black.

  • Scavenger Charge: Add Thiol-Silica (10–50 wt% relative to the theoretical Pd mass) to the organic layer.

  • Digestion: Agitate at 50°C for 2–4 hours. Note: Scavenging kinetics are significantly faster at elevated temperatures.

  • Filtration: Filter through a 0.45 µm membrane to remove the scavenger.

  • Validation: Submit a sample for ICP-MS.

    • Pass Criteria: Pd < 20 ppm (allows buffer for subsequent steps).

    • Fail Criteria: If > 20 ppm, repeat scavenging with fresh silica.

Part 4: Analytical Method Validation

Challenge: Boronic acids often show broad, tailing peaks or multiple peaks (acid/ester/anhydride) on HPLC.

HPLC Method for Boronic Intermediates

To ensure "Trustworthiness" of data, the analytical method must collapse the equilibrium into a single species.

  • Strategy: Use a Diol-modified mobile phase or high pH.

  • Recommended Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water + 25 mM Sorbitol (or Mannitol).

    • B: Acetonitrile.

    • Mechanism:[2] The diol (Sorbitol) forms a stable, cyclic boronate ester in situ within the column, sharpening the peak and preventing tailing.

Data Presentation: Catalyst Screening

Table 1: Impact of Catalyst and Scavenging on Yield and Purity

Catalyst SystemLoad (mol%)Conversion (1h)Isolated Yield (%)Residual Pd (Pre-Scavenge)Residual Pd (Post-Scavenge)
Pd(PPh3)4 5.045%82%800 ppm45 ppm
Pd(dppf)Cl2 2.085%91%350 ppm8 ppm
XPhos Pd G2 1.098%94%150 ppm< 2 ppm

Part 5: Process Visualization

Workflow Diagram: Fate of Impurities

This diagram illustrates the critical control points (CCPs) where impurities are rejected.

G RawMat Boronic Acid Intermediate QCGate1 QC Gate 1: qNMR Stoichiometry RawMat->QCGate1 Reaction Suzuki Coupling (Pd Catalysis) QCGate1->Reaction Corrected Mass Workup Aqueous Workup Reaction->Workup Impurity1 Risk: Homocoupling (O2 Leak) Impurity1->Reaction Avoid Scavenge Pd Scavenging (Thiol-Silica) Workup->Scavenge Organic Layer Waste Waste Stream (Boron/Pd) Workup->Waste Aq. Layer API Final API Isolation Scavenge->API Pd < 10ppm Scavenge->Waste Spent Silica

Caption: Logical workflow for Boronic Acid utilization, highlighting the QC gate for stoichiometry correction and the critical scavenging step for regulatory compliance.

Equilibrium Diagram: The Stoichiometry Trap

Understanding the species present in your intermediate.

BoronEq Acid Free Boronic Acid (R-B(OH)2) Reactive Species Boroxine Boroxine (Anhydride) (RBO)3 Storage Form Acid->Boroxine - H2O (Drying) Ester Boronate Ester (In-situ with Diol) Acid->Ester + Sorbitol (HPLC Mobile Phase) Boroxine->Acid + H2O (Reaction Media)

Caption: The dynamic equilibrium of boronic acids. QC must account for the Boroxine fraction to ensure correct reaction stoichiometry.

References

  • ICH Q11 : International Council for Harmonisation.[3] Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities).[3][4] (2012).[3][4][5] [Link]

  • ICH M7(R1) : International Council for Harmonisation.[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[6][7] (2017).[1][4] [Link]

  • Palladium Scavenging : Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004).[7] [Link]

  • Boronic Acid Analysis : Liu, J., et al. HPLC Separation of Boronic Acids: The Role of Mobile Phase Additives. Journal of Chromatography A. (2015). [Link]

Sources

Application Note: Strategic Amide Coupling & Functionalization of tert-Butyl 2-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

The molecule tert-butyl 2-carbamoylpiperidine-1-carboxylate (also known as N-Boc-pipecolamide ) is a critical scaffold in medicinal chemistry.[1] It represents the primary amide derivative of pipecolic acid (homoproline).[1] Unlike its 5-membered ring analog (proline), the 6-membered piperidine ring introduces distinct conformational constraints and steric bulk, making it a valuable motif for peptidomimetics and kinase inhibitors.[1]

This Application Note addresses two distinct synthetic challenges:

  • The "Inward" Coupling: Synthesizing the primary amide from N-Boc-pipecolic acid while suppressing racemization at the sensitive

    
    -carbon (C2).[1]
    
  • The "Outward" Coupling: Utilizing the primary amide nitrogen in Palladium-catalyzed cross-coupling (Buchwald-Hartwig) to generate N-aryl derivatives.[1]

Chemical Profile[2][3][4][5][6][7][8][9][10][11][12]
  • CAS: [Relevant CAS for enantiomer or racemate, e.g., 144978-26-9 for (S)-isomer]

  • Molecular Weight: 228.29 g/mol

  • Key Challenge: The C2 position is sterically hindered and prone to epimerization (racemization) under basic conditions due to the acidity of the

    
    -proton.
    

Method Selection Guide

The choice of coupling strategy depends heavily on the scale and the tolerance for epimerization.

MethodSelection Start Start: N-Boc-Pipecolic Acid Scale Scale & Purity Req? Start->Scale LargeScale >100g (Cost Sensitive) Scale->LargeScale Cost Focus MedChem <10g (Chiral Purity Critical) Scale->MedChem Purity Focus IBCF Mixed Anhydride (IBCF) Risks: Hydrolysis, Racemization LargeScale->IBCF T3P T3P (Propylphosphonic Anhydride) Benefit: Low Epimerization, Easy Workup MedChem->T3P Ammonia Ammonia Source: NH4Cl + Base or NH4OH IBCF->Ammonia T3P->Ammonia Product Target: N-Boc-Pipecolamide Ammonia->Product

Figure 1: Decision tree for selecting the optimal amidation protocol.

Protocol A: Synthesis via T3P (Recommended)[2]

Rationale: Pipecolic acid derivatives are notoriously prone to racemization via oxazolone formation when using standard carbodiimides (EDC/DCC).[1] T3P (Propylphosphonic anhydride) is recommended because it reacts faster with the amine than the rate of oxazolone formation, preserving chiral integrity (>99% ee retention).[1]

Materials
  • Substrate: N-Boc-pipecolic acid (1.0 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Amine Source: Ammonium Chloride (

    
    ) (2.0 equiv)[1]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (4.0 equiv)[1]
    
  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue)[1]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, suspend N-Boc-pipecolic acid (1.0 equiv) and

    
      (2.0 equiv) in dry EtOAc (concentration ~0.2 M).
    
    • Note:

      
       will not dissolve completely; this is a heterogeneous mixture initially.[1]
      
  • Base Addition: Cool the mixture to

    
    . Add DIPEA  (4.0 equiv) dropwise.[1] Stir for 10 minutes. The mixture may become clearer as the ammonium salt is deprotonated in situ.[1]
    
  • Activation (Critical Step): Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Why? Adding T3P last ensures the active species is generated in the presence of the trapped ammonia, minimizing side reactions.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (stain with Ninhydrin or PMA) or LCMS.[1] The acid peak (

      
      ) should disappear, and the amide peak (
      
      
      
      or
      
      
      ) should appear.[1]
  • Workup (Self-Validating):

    • Dilute with water.[1][2][3]

    • Separate phases.

    • Wash Organic phase:

      
       (remove excess DIPEA) 
      
      
      
      Sat.[1]
      
      
      (remove unreacted T3P byproducts, which are water-soluble)
      
      
      Brine.[1]
  • Isolation: Dry over

    
    , filter, and concentrate. The product usually crystallizes upon standing or trituration with hexanes.[1]
    

Data Summary: Coupling Reagent Comparison

ReagentYieldRacemization RiskWorkup Complexity
T3P 85-95% Low (<1%) Low (Water soluble byproducts)
HATU80-90%Low-MediumMedium (Tetramethylurea removal)
IBCF70-85%High (Temp sensitive)Medium
EDC/HOBt60-75%MediumHigh (Urea removal)

Protocol B: N-Arylation via Buchwald-Hartwig

Rationale: Primary amides are poor nucleophiles. To couple tert-butyl 2-carbamoylpiperidine-1-carboxylate with an aryl halide, a specialized Palladium catalyst system is required to prevent catalyst poisoning and promote the difficult reductive elimination.[1]

Mechanism & Workflow

Buchwald PreCat Pd Precatalyst (Pd(OAc)2 or Pd2(dba)3) ActiveCat Active L-Pd(0) Species PreCat->ActiveCat Ligand Ligand: Xantphos (Wide bite angle) Ligand->ActiveCat OxAdd Oxidative Addition (Ar-Br) ActiveCat->OxAdd AmineBind Amide Binding (N-Boc-Pipecolamide) OxAdd->AmineBind Deprot Deprotonation (Cs2CO3) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim

Figure 2: Catalytic cycle for the N-arylation of primary amides.[1]

Materials
  • Amide: tert-butyl 2-carbamoylpiperidine-1-carboxylate (1.0 equiv)[1]

  • Aryl Halide: Ar-Br or Ar-I (1.0–1.2 equiv)[1]

  • Catalyst:

    
     (2.5 mol%) or XantPhos-Pd-G3[1]
    
  • Ligand: Xantphos (5 mol%) (Crucial for primary amides)[1]

  • Base:

    
     (1.5 equiv) (Solid, anhydrous)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Charge Solids: Add the Amide , Aryl Halide ,

    
     , 
    
    
    
    , and Xantphos .[1]
    • Expert Tip: Premixing Pd and Ligand in a small amount of solvent for 5 mins before adding to the main vessel can improve active catalyst formation.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane . Concentration should be high (0.5 M to 1.0 M) to promote intermolecular coupling over deamidation.[1]

  • Reaction: Heat to

    
     for 12–16 hours.
    
    • Visual Check: The reaction usually turns from dark red/purple to black/brown.[1] If it stays bright yellow (color of Xantphos), the catalyst may not have activated.[1]

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Palladium black.

  • Purification: Concentrate and purify via Flash Chromatography.

    • Note: The N-arylated product is often less polar than the primary amide starting material.[1]

Troubleshooting & Critical Parameters

Solubility Issues (Protocol A)

If the reaction in EtOAc is sluggish (common with


), switch to DMF  or a THF/Water  biphasic system. However, T3P hydrolyzes slowly in water, so use a slight excess (2.0 equiv) if water is present.[1]
Racemization (Protocol A)

If chiral purity drops:

  • Ensure the internal temperature during T3P addition is strictly

    
    .
    
  • Switch base from DIPEA to N-Methylmorpholine (NMM) , which is less basic and reduces the risk of

    
    -proton abstraction.[1]
    
Stalled Coupling (Protocol B)

If the Buchwald coupling fails:

  • Check Water: The reaction is strictly anhydrous. Water kills the active Pd species.

  • Switch Ligand: If Xantphos fails, try BrettPhos (specifically designed for amides/amines) or tBuBrettPhos .[1]

  • Switch Base:

    
     is a milder alternative if the substrate has base-sensitive groups.[1]
    

References

  • T3P Reagent Capabilities: Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides.[1][4][5] Archimica (Euticals) Technical Data.[1] (General verification via search result 1.1).

  • Amide Coupling Reviews: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][6][2][7][3][5][8] Tetrahedron, 61(46), 10827-10852.[1]

  • Buchwald-Hartwig Amidation: Yin, J., & Buchwald, S. L. (2002).[1] Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating.[1] Journal of the American Chemical Society, 124(21), 6043-6048.[1]

  • Racemization in Pipecolic Acid:Synthesis of Pipecolic Acid Derivatives. (Contextual verification from search result 1.5 and 1.

Sources

Process Development Guide: Scalable Synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This Application Note details the process development and scale-up strategy for tert-butyl 2-carbamoylpiperidine-1-carboxylate (Boc-pipecolamide). This molecule is a critical "chiral pool" intermediate used in the synthesis of local anesthetics (e.g., Ropivacaine, Levobupivacaine) and Janus kinase (JAK) inhibitors.

While laboratory-scale synthesis often utilizes expensive coupling agents (HATU, EDC), these are economically and operationally unviable at the kilogram scale due to atom economy, cost, and purification bottlenecks. This guide presents a Mixed Anhydride (MA) route optimized for:

  • Scalability: Validated for >10 kg batches.

  • Purification: Chromatography-free isolation via crystallization.

  • Safety: Management of exothermic profiles and gas evolution.

Retrosynthetic Analysis & Route Selection

The selection of the synthetic route is governed by the "Cost of Goods Sold" (COGS) and safety profiles. We utilize a two-step sequence starting from commercially available L-pipecolic acid.

Route Comparison Strategy
ParameterMethod A: Carbodiimide (EDC/HOBt) Method B: Acid Chloride (

)
Method C: Mixed Anhydride (IBCF)
Atom Economy Poor (High MW urea byproduct)GoodExcellent
Purification Difficult (Urea removal requires chromatography)N/A (Unstable intermediate)Easy (Byproducts are volatile or water-soluble)
Safety HOBt is explosive; EDC is a sensitizerCorrosive

, racemization risk
Manageable (Thermal control required)
Scalability Low (<1 kg)MediumHigh (>10 kg)

Decision: The Mixed Anhydride method using Isobutyl Chloroformate (IBCF) is the selected route. It allows for the activation of the carboxylic acid at low temperatures, minimizing racemization, and produces byproducts (isobutanol,


) that are easily removed.
Process Workflow Diagram

SynthesisWorkflow Pipecolic L-Pipecolic Acid (Starting Material) Inter1 N-Boc-Pipecolic Acid (Intermediate 1) Pipecolic->Inter1 Step 1: Protection Boc2O Boc2O / Base (Protection) Boc2O->Inter1 MixedAnh Mixed Anhydride (Active Species) Inter1->MixedAnh Step 2a: Activation (<-10°C) IBCF IBCF / NMM (Activation) IBCF->MixedAnh Final Boc-Pipecolamide (Target) MixedAnh->Final Step 2b: Quench Ammonia NH3 / NH4OH (Amidation) Ammonia->Final

Figure 1: Linear process flow for the two-step synthesis of Boc-pipecolamide.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-L-pipecolic acid

Objective: Protect the secondary amine to prevent self-coupling during amidation.

  • Reagents: L-Pipecolic acid (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (2.2 equiv), Water/Dioxane (1:1).
  • Critical Process Parameter (CPP): pH control. The reaction generates acid; pH must be maintained >9 to scavenge protons, but <12 to prevent hydrolysis of the Boc group (though rare) or racemization.

Protocol:

  • Dissolution: Charge a reactor with L-Pipecolic acid and 1M

    
     solution. Stir until dissolved.
    
  • Addition: Add a solution of di-tert-butyl dicarbonate (

    
    ) in dioxane (or THF) dropwise at 0–5°C.
    
    • Why: Exothermic reaction.[1] High temps promote

      
       degradation.
      
  • Reaction: Warm to 20–25°C and stir for 12 hours. Monitor by TLC or HPLC.

  • Workup (Extraction):

    • Wash the basic aqueous phase with MTBE (removes unreacted

      
      ).
      
    • Acidification: Cool to 0°C. Slowly acidify aqueous layer to pH 2–3 using 1M

      
       or diluted 
      
      
      
      .
    • Caution: Vigorous

      
       evolution may occur if carbonates were used.
      
    • Extract product into Ethyl Acetate (EtOAc).[2]

  • Isolation: Dry organic layer (

    
    ), filter, and concentrate. The product usually solidifies upon standing.
    
    • Yield Target: >95%.[3][2][4]

Step 2: Conversion to tert-butyl 2-carbamoylpiperidine-1-carboxylate

Objective: Activate the carboxylic acid and displace with ammonia.

  • Reagents: N-Boc-pipecolic acid (1.0 equiv), Isobutyl Chloroformate (IBCF, 1.05 equiv), N-Methylmorpholine (NMM, 1.05 equiv), Ammonia (gas or 28% aq. solution).

  • Solvent: THF or Toluene (Anhydrous).

Protocol:

  • Activation (The "Mixed Anhydride"):

    • Charge N-Boc-pipecolic acid and THF into the reactor. Cool to -15°C .

    • Add NMM. Stir for 10 mins.

    • Critical Step: Add IBCF dropwise, maintaining internal temperature below -10°C .

    • Mechanism:[2][5][6][7] NMM acts as an

      
       scavenger. The resulting mixed anhydride is thermally unstable. If the temp rises >0°C, it decomposes to the stable (and useless) urethane impurity.
      
  • Amidation:

    • Stir the mixed anhydride at -15°C for 30 minutes.

    • Introduce Ammonia.

      • Option A (Gas): Bubble anhydrous

        
         gas for 30 mins.
        
      • Option B (Liquid): Add 28%

        
         dropwise. (Note: Water can hydrolyze the anhydride, but ammonolysis is usually faster if kept cold).
        
  • Workup:

    • Allow mixture to warm to room temperature.

    • Evaporate THF. Redissolve residue in EtOAc.

    • Wash with 0.5M

      
       (removes NMM), saturated 
      
      
      
      (removes unreacted acid), and brine.
  • Crystallization (Purification):

    • Concentrate EtOAc to a minimum volume.

    • Add hot Heptane (or Hexanes) until slightly turbid.

    • Cool slowly to 4°C. White crystals will form.

    • Filter and dry.

Process Safety & Hazard Analysis

Thermal Runaway (Mixed Anhydride)

The formation of the mixed anhydride is exothermic.[1] Furthermore, the intermediate has a specific "Onset of Thermal Decomposition."

  • Risk: If the reactor cooling fails during IBCF addition, the temperature spike can trigger rapid decomposition, releasing

    
     and isobutene gas, potentially over-pressurizing the vessel.
    
  • Mitigation: Use a dosing pump interlocked with a temperature probe. If

    
    , addition stops automatically.
    
Gas Evolution
  • Boc Protection: Acidification of bicarbonate/carbonate washes releases

    
    .
    
  • Amidation: Use of ammonia gas requires scrubbers to prevent release of toxic fumes.

Quality Control & Analytical Data

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1%

    
     in 
    
    
    
    ; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
  • Detection: UV @ 210 nm (Amide bond absorption).

Specification Table:

Test AttributeAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC)

Area %
Chiral Purity

ee
Chiral HPLC
Water Content

Karl Fischer
Residue on Ignition

Gravimetric

Troubleshooting Logic (Decision Tree)

Troubleshooting Problem Low Yield or Purity? CheckT Was Temp < -10°C during activation? Problem->CheckT Urethane Impurity: Isobutyl Urethane formed. Action: Improve cooling. CheckT->Urethane No CheckWater Was system anhydrous? CheckT->CheckWater Yes Hydrolysis Impurity: Starting Acid. Action: Dry solvent/reagents. CheckWater->Hydrolysis No CheckStir Stirring efficiency? CheckWater->CheckStir Yes LocalHot Local hotspots. Action: Increase RPM. CheckStir->LocalHot Poor

Figure 2: Root cause analysis for common failure modes in Mixed Anhydride coupling.

References

  • Li, Y., et al. (2024).[3][5] "Process Development and Scale-Up of (S)-tert-Butyl(6-oxopiperdin-3-yl)carbamate." SIOC Journals.

  • Hammarström, L. G. J., et al. (2004). "A Convenient Preparation of... 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic Acid." Organic Syntheses, 81, 213.

  • Anderson, G. W., et al. (1967). "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society.
  • Pistara, V., et al. (2020). "Generation of Mixed Anhydrides via Oxidative Fragmentation..." Molecules, 26(1), 133.

  • ResearchGate. "Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate."

Sources

Application Note: Regioselective Alkylation of N-Boc-Piperidine-2,4-dione

[1]

Executive Summary

The N-Boc-piperidine-2,4-dione scaffold (also known as tert-butyl 2,4-dioxopiperidine-1-carboxylate) is a critical intermediate in the synthesis of bioactive alkaloids, kinase inhibitors, and spirocyclic peptidomimetics. Its utility lies in its multiple nucleophilic sites, but this also presents a significant regioselectivity challenge.

This Application Note provides a definitive guide to controlling alkylation at three distinct sites:

  • C3-Position (Thermodynamic Control): The most acidic site, activated by mild bases.

  • C5-Position (Kinetic/Dianion Control): The

    
    -position, accessible only via dianion chemistry.
    
  • O-Alkylation (C4-Enol): A common competitive pathway favored by hard electrophiles.

We present validated protocols to switch selectivity between these sites, emphasizing the critical role of counter-ions (e.g., Li⁺ vs. K⁺) and temperature control.

Mechanistic Principles & Regioselectivity

The N-Boc-piperidine-2,4-dione substrate exists in equilibrium with its enol tautomer. Regiocontrol is dictated by the pKa differences of the protons and the stability of the resulting enolates.

Acidity Profile and Nucleophilic Sites
  • C3-H (

    
    ):  Flanked by two carbonyls (one ketone, one carbamate-like amide). It is the most acidic site and the location of the thermodynamic enolate.
    
  • C5-H (

    
    ):  Less acidic than C3. Alkylation here requires the formation of a dianion  (deprotonating C3 first, then C5).
    
  • O4-Enol: The oxygen atom of the enolate is a hard nucleophile. It reacts preferentially with hard electrophiles (e.g., MOM-Cl, sulfates) or under specific solvent conditions (HMPA/DMF).

Decision Pathway: Selecting the Conditions

RegioselectivitySubstrateN-Boc-Piperidine-2,4-dioneBase_ChoiceBase SelectionSubstrate->Base_ChoiceMild_BaseMild Base (1.1 eq)(NaH, K2CO3, Et3N)Base_Choice->Mild_BaseStandardStrong_BaseStrong Base (2.2 eq)(LiHMDS + LiBr)Base_Choice->Strong_BaseAdvancedMono_AnionMono-Anion (C3)Mild_Base->Mono_AnionDi_AnionDianion (C3 & C5)Strong_Base->Di_AnionElectrophile_SoftSoft Electrophile(Alkyl Halides)Mono_Anion->Electrophile_SoftElectrophile_HardHard Electrophile(O-Sulfonates)Mono_Anion->Electrophile_HardDi_Anion->Electrophile_SoftReacts at lessstabilized terminusProduct_C3C3-Alkylated Product(Thermodynamic)Electrophile_Soft->Product_C3Product_C5C5-Alkylated Product(Kinetic/Gamma)Electrophile_Soft->Product_C5Reacts at lessstabilized terminusProduct_OO-Alkylated Enol EtherElectrophile_Hard->Product_O

Figure 1: Decision tree for selecting reaction conditions based on the desired alkylation site.

Experimental Protocols

Protocol A: C3-Selective Alkylation (Thermodynamic)

Objective: Synthesis of 3-substituted piperidine-2,4-diones. Mechanism: Formation of the stabilized mono-enolate. Key Reagents: Sodium Hydride (NaH) or Potassium Carbonate (

Materials
  • N-Boc-piperidine-2,4-dione (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Base: NaH (60% dispersion, 1.1 equiv) OR

    
     (1.5 equiv)
    
  • Solvent: Anhydrous THF (for NaH) or Acetone/DMF (for Carbonates)

Step-by-Step Procedure (NaH/THF Method)
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve N-Boc-piperidine-2,4-dione (1.0 g, 4.7 mmol) in anhydrous THF (15 mL). Cool to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (206 mg, 5.1 mmol, 60% in oil) portion-wise. Evolution of

    
     gas will occur.
    
  • Enolate Formation: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns clear or pale yellow.[1]

  • Alkylation: Cool back to 0 °C. Add the alkyl halide (e.g., Benzyl bromide, 5.1 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC or LCMS (Note: Enol form may streak on TLC).

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: If O-alkylation is observed (often seen with allyl/benzyl halides in polar aprotic solvents like DMF), switch to Acetone/K2CO3 under reflux, which favors C-alkylation due to the tighter ion pairing of potassium.

Protocol B: C5-Selective Alkylation (Kinetic/Dianion)

Objective: Synthesis of 5-substituted piperidine-2,4-diones (

Mechanism:3Key Additive:
Materials
  • N-Boc-piperidine-2,4-dione (1.0 equiv)

  • LiHMDS (Lithium hexamethyldisilazide) (2.2 – 2.5 equiv)

  • LiBr (Lithium Bromide), anhydrous (2.0 equiv)

  • Alkyl Halide (1.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Dianion Generation: In a flame-dried flask under Argon, dissolve anhydrous LiBr (2.0 equiv) in THF. Add LiHMDS (2.2 equiv, 1M in THF) and cool to -78 °C .

  • Substrate Addition: Dissolve N-Boc-piperidine-2,4-dione in THF and add it dropwise to the base mixture at -78 °C.

  • Activation: Stir at -78 °C for 1 hour. Crucial: Do not warm up, or the dianion may decompose or polymerize.

  • Alkylation: Add the alkyl halide (1.0 equiv) dropwise at -78 °C.

  • Reaction: Stir at -78 °C for 2–4 hours.

  • Quench: Quench at low temperature with saturated

    
     or dilute HCl.
    
  • Workup: Standard extraction with EtOAc.

Why LiBr? As detailed by Orsini et al. (2007), LiBr improves the solubility of the lithiated species and directs regioselectivity by forming a specific chelate structure that exposes the C5 position.

Analytical Data & Troubleshooting

NMR Signatures

Distinguishing between C3, C5, and O-alkylation is best done via 1H NMR and 13C NMR.

FeatureC3-AlkylatedC5-AlkylatedO-Alkylated (Enol Ether)
1H NMR (Characteristic) Loss of C3-H doublet/singlet signal (approx 3.0-3.5 ppm). C5 protons remain as multiplet.C3 protons remain (often as AB system or singlet if enolized). New signal at C5.Vinyl proton signal (if applicable). Distinct shift of O-CH2 group (approx 4.0-4.5 ppm).
13C NMR (Carbonyls) Two distinct carbonyl peaks (Ketone ~205 ppm, Amide ~165 ppm).Two distinct carbonyl peaks retained.Loss of one carbonyl peak; appearance of enol ether carbon (~160-170 ppm).
TLC Behavior Usually more polar than O-alkyl.Similar polarity to C3.Usually less polar (moves higher on silica) due to loss of H-bond donor.
Common Issues
  • Problem: Low yield in C5 alkylation.

    • Solution: Ensure LiBr is anhydrous (flame dry under vacuum). Use exactly 2.2+ equivalents of base. If the mono-anion remains, it will quench the alkylating agent.

  • Problem: O-Alkylation dominating in C3 protocol.

    • Solution: Change solvent from DMF to THF or Acetone. Change base counter-ion from Na+ to Li+ or K+. Use softer electrophiles (Iodides > Bromides > Tosylates).

Workflow Visualization

WorkflowStep11. PreparationDry THF, N2 atmSelect BaseStep22. Deprotonation0°C (Mono) or -78°C (Di)Wait 30-60 minsStep1->Step2Step33. AdditionAdd Electrophile slowlyControl TempStep2->Step3Step44. Quench & AnalysisNH4Cl (aq)Check NMR for RegioStep3->Step4

Figure 2: General operational workflow for alkylation procedures.

References

  • Orsini, P., et al. (2007).[3] "Regioselective

    
    -Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate." Synthesis, 2007(18), 2855-2860. 
    
  • Moloney, G. P., et al. (2012). "Synthesis of a series of 3-substituted-piperidine-2,4-diones." Tetrahedron, 68(25), 4935-4943.

  • Carey, F. A., & Sundberg, R. J. (2007).[3] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for dianion chemistry).

Troubleshooting & Optimization

improving yield of tert-butyl 2-carbamoylpiperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

The synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate (Boc-pipecolamide) presents a unique set of challenges compared to standard peptide coupling. Unlike simple glycine or alanine derivatives, the pipecolic acid scaffold involves a secondary amine within a ring (piperidine) and a sterically hindered


-carbon.

Why Yields Fail:

  • Steric Hindrance: The bulky Boc group and the ring structure at the 2-position impede nucleophilic attack, leading to slow activation and incomplete conversion.

  • Racemization: The

    
    -proton in N-acyl piperidines is susceptible to abstraction by base, leading to enantiomeric excess (ee) erosion.[1]
    
  • Aqueous Solubility: As a primary amide with a carbamate group, the product possesses significant hydrogen bonding potential, causing yield loss into the aqueous layer during standard workups.

This guide provides two optimized protocols: a High-Fidelity Method (HATU-based) for research scale where yield is paramount, and a Scalable Method (Mixed Anhydride) for larger batches.[1]

Decision Framework (Workflow Visualization)

Before selecting a protocol, use this decision tree to align your method with your available resources and scale.

SynthesisWorkflow Start Start: Boc-Pipecolic Acid ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 5 Grams (Priority: Max Yield) ScaleCheck->SmallScale LargeScale > 5 Grams (Priority: Cost/Purification) ScaleCheck->LargeScale RouteA Route A: HATU/NH4Cl (High Cost, High Yield) SmallScale->RouteA RouteB Route B: Mixed Anhydride (IBCF/NMM/NH3) LargeScale->RouteB ProcessA 1. Activate (30 min) 2. Add NH4Cl (Solid) 3. Stir 12h RouteA->ProcessA ProcessB 1. Cool to -15°C 2. Add IBCF (Rapid) 3. Add NH3 (Gas/Aq) RouteB->ProcessB Workup Workup Strategy: DCM Extraction + Acid/Base Wash ProcessA->Workup ProcessB->Workup

Figure 1: Strategic selection of synthesis route based on scale and priority.

Optimized Protocols

Protocol A: The High-Fidelity Method (HATU)

Best for: Small scale (<5g), precious starting material, ensuring <1% racemization.

The Logic: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for hindered couplings. It forms a highly reactive At-ester intermediate that reacts faster than the rate of racemization.[1] We use solid Ammonium Chloride (


) as the ammonia source to avoid handling gases or water.[1]

Reagents:

  • Boc-Pipecolic Acid (1.0 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Ammonium Chloride (

    
    ) (2.0 - 3.0 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) [0.2 M concentration][1]

Step-by-Step:

  • Activation: Dissolve Boc-pipecolic acid and HATU in dry DMF under

    
    .
    
  • Base Addition: Cool to 0°C. Add DIPEA dropwise. Stir for 15 minutes. Note: The solution should turn yellow.

  • Amidation: Add solid

    
     in one portion. Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
    
  • Quench: Dilute with Ethyl Acetate (EtOAc) or DCM.[1] Wash with 10% Citric Acid (removes DIPEA/HATU byproducts), then Sat.[1]

    
    , then Brine.[1]
    
Protocol B: The Scalable Method (Mixed Anhydride)

Best for: Large scale (>10g), cost-sensitivity.

The Logic: This method creates a mixed anhydride using Isobutyl Chloroformate (IBCF).[1] It is cheaper but requires strict temperature control.[1] If the temperature rises above -10°C during activation, the mixed anhydride disproportionates, lowering yield.

Reagents:

  • Boc-Pipecolic Acid (1.0 equiv)[1]

  • Isobutyl Chloroformate (IBCF) (1.05 equiv)[1]

  • N-Methylmorpholine (NMM) (1.05 equiv) — Crucial: Do not use TEA; NMM reduces racemization.[1]

  • Ammonia source: 28%

    
     (aq) or 
    
    
    
    in MeOH (3.0 equiv).[1]
  • Solvent: THF or DCM.[1]

Step-by-Step:

  • Cooling: Dissolve starting material and NMM in dry THF. Cool to -15°C (Salt/Ice bath).[1]

  • Activation: Add IBCF dropwise.[1] Maintain temp < -10°C. Stir for exactly 15 minutes. Troubleshooting: Longer stirring decomposes the anhydride.

  • Amidation: Add the Ammonia source dropwise.[1] A white precipitate (NMM·HCl) will form immediately.[1]

  • Workup: Evaporate THF. Redissolve residue in DCM. Wash with water.[1]

Critical Process Parameters (Data & Optimization)

The following table summarizes the impact of solvent and base choices on yield and purity, based on aggregated application data.

ParameterRecommendedAvoidTechnical Rationale
Coupling Agent HATU or EDC/HOBt DCCDCC forms insoluble urea byproducts that are difficult to separate from the primary amide product.[1]
Base DIPEA or NMM TEA (Triethylamine)TEA is strong enough to abstract the

-proton of the activated ester, causing racemization. NMM is less basic and sterically hindered.[1]
Solvent (Rxn) DMF or THF MethanolProtic solvents (MeOH) can react with the activated ester to form methyl esters instead of amides.
Extraction DCM / Isopropanol (3:1) Pure Hexanes/EtherThe primary amide is polar.[1] Pure non-polar solvents will fail to extract the product from the aqueous phase.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<50%)

Q: My TLC shows consumption of starting material, but I recover very little product.

  • Diagnosis: The product is likely staying in the aqueous layer during workup. Primary amides have high water solubility.[1]

  • Fix:

    • Saturate the aqueous layer with solid NaCl ("Salting out") before extraction.[1]

    • Switch extraction solvent from Ethyl Acetate to DCM or a mixture of Chloroform/Isopropanol (3:1) .[1]

    • Back-extract the aqueous layer 3–4 times.[1]

Issue 2: Racemization

Q: My chiral HPLC shows an enantiomeric ratio (e.r.) of 80:20 instead of >99:1.

  • Diagnosis: Over-activation or improper base usage.[1]

  • Fix:

    • Switch from TEA to Collidine or NMM .[1]

    • If using Method B (Mixed Anhydride), ensure activation temperature never exceeds -10°C.[1]

    • Add an additive like Oxyma Pure or HOBt if using carbodiimides (EDC), as they form "active esters" that are less prone to racemization than the O-acylisourea intermediate.[1]

Issue 3: Impurities

Q: I see a "double spot" on TLC or extra peaks in NMR.

  • Diagnosis: Rotamers.[1] Boc-piperidine derivatives exist as cis/trans rotamers due to restricted rotation around the N-Boc bond.[1]

  • Verification: Run Variable Temperature NMR (VT-NMR) at 50°C. If the peaks coalesce, they are rotamers, not impurities. Do not attempt to purify rotamers; they are the same compound.

Troubleshooting Logic Flow

Use this flow to diagnose specific failure modes in your experiment.

Troubleshooting Issue Identify Issue Yield Low Isolated Yield Issue->Yield Purity Low Purity / Racemization Issue->Purity CheckAq Check Aqueous Phase (Is product lost?) Yield->CheckAq CheckBase Check Base Used (TEA vs DIPEA/NMM) Purity->CheckBase Soln3 Verify Rotamers (VT-NMR) Purity->Soln3 NMR looks messy Soln1 Use DCM:iPrOH (3:1) for extraction CheckAq->Soln1 Yes, product in water Soln2 Switch to HATU Use weaker base (NMM) CheckBase->Soln2 Base was too strong

Figure 2: Diagnostic logic for yield and purity issues.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5][6] Tetrahedron, 61(46), 10827-10852.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][7][8] Organic Process Research & Development, 20(2), 140–177.

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.[1] [1]

Sources

purification of crude tert-butyl 2-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #8492-BOC Subject: Purification & Isolation of crude tert-butyl 2-carbamoylpiperidine-1-carboxylate Assigned Scientist: Dr. A. Vance, Senior Applications Scientist

Product Snapshot & Physical Profile

Before troubleshooting, verify your target against these standard physicochemical properties. Deviations here are the first indicators of impurity profiles.

PropertySpecificationNotes
Common Name 1-Boc-pipecolamideAlso: 1-Boc-piperidine-2-carboxamide
CAS (Racemate) 388077-74-5(S)-enantiomer is CAS 67095-60-7
Physical State White to off-white solidCrude often appears as a viscous yellow oil due to solvent entrapment.[1][2]
Solubility Soluble: DCM, EtOAc, MeOHInsoluble: Water, Hexanes (cold)
pKa (Amide) ~15-16Neutral/Weakly basic; will not protonate under mild acidic washes.
Key Impurity 1-Boc-piperidine-2-carboxylic acidUnreacted starting material (Acidic).

Module 1: Diagnostic Triage

Use this decision matrix to determine the correct purification pathway for your crude material.

Purification_Decision_Tree Start Crude Material State State_Oil Viscous Oil / Gum Start->State_Oil State_Solid Solid / Precipitate Start->State_Solid TLC_Check TLC Analysis (5% MeOH in DCM) State_Oil->TLC_Check Solvent trapped? State_Solid->TLC_Check Impurity_Acid Spot at Baseline (Acid Impurity) TLC_Check->Impurity_Acid Impurity_Clean Single Spot (High Purity) TLC_Check->Impurity_Clean Impurity_Multi Multiple Spots (Byproducts) TLC_Check->Impurity_Multi Action_Wash Protocol B: Basic Wash (NaHCO3) Impurity_Acid->Action_Wash Remove SM Action_Triturate Protocol A: Trituration (Hexanes) Impurity_Clean->Action_Triturate Induce Solid Action_Recryst Protocol C: Recrystallization (EtOAc/Hex) Impurity_Clean->Action_Recryst Polish Action_Column Flash Chromatography (SiO2) Impurity_Multi->Action_Column Complex mix

Figure 1: Purification logic flow. Prioritize chemical washing (Protocol B) over chromatography for scalability.

Module 2: Troubleshooting & FAQs

Q1: My product is a sticky yellow oil, but the literature says it should be a white solid. Did the reaction fail? Diagnosis: Likely solvent entrapment, not reaction failure. Technical Insight: Boc-protected amides are lipophilic and tend to hold onto solvents like DCM or DMF tenaciously. The "oil" is often a supersaturated solution of your product. The Fix (Trituration):

  • Dissolve the oil in a minimum amount of diethyl ether or EtOAc (e.g., 1-2 mL per gram).

  • Slowly add cold Hexanes or Pentane with vigorous stirring until the solution turns cloudy.

  • Scratch the side of the flask with a glass rod to induce nucleation.

  • Cool to 0°C. The oil should solidify into a white powder.

Q2: I see a persistent spot on the TLC baseline. How do I remove it without a column? Diagnosis: This is almost certainly unreacted 1-Boc-piperidine-2-carboxylic acid (starting material). Technical Insight: The starting material is a carboxylic acid (pKa ~4-5), while your product is a neutral amide. You can exploit this pKa difference for a "self-validating" separation. The Fix (Basic Wash): Dissolve your crude in EtOAc. Wash 3x with saturated aqueous NaHCO₃ (pH ~8.5).

  • Mechanism:[3] The base deprotonates the acid into its carboxylate salt (R-COO⁻Na⁺), forcing it into the aqueous layer.

  • Result: The neutral amide (product) remains in the organic layer.

  • Warning: Do not use strong bases like NaOH, as this can hydrolyze the amide or the Boc group.

Q3: Can I use acid to wash away amine impurities? Diagnosis: High Risk. Technical Insight: While the Boc group is stable to base, it is acid-labile. Washing with 1M HCl or even citric acid can trigger premature deprotection (loss of the tert-butyl group), yielding the water-soluble amine salt which you will lose in the aqueous waste. The Fix: If you suspect amine impurities (e.g., from coupling reagents), use a very mild acidic wash like 0.5M Citric Acid at 0°C and minimize contact time, or rely on recrystallization.

Module 3: Validated Purification Protocols

Protocol A: The "Rescue" Workup (Removal of Acidic Precursors)

Use this if NMR shows starting material contamination.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) [10 mL per gram of crude].

  • Basic Extraction: Wash the organic phase 3 times with saturated NaHCO₃ solution .

    • Checkpoint: The aqueous layer contains the impurity.[4] The organic layer contains the product.[5]

  • Brine Wash: Wash the organic phase once with saturated NaCl (brine) to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

  • Concentration: Filter and evaporate on a rotary evaporator at 40°C.

    • Result: You should now have a solid or semi-solid free of starting acid.

Protocol B: Recrystallization (The Gold Standard)

Use this for final polishing to achieve >98% purity.

Recrystallization_Workflow Step1 Dissolve Crude in hot EtOAc (Min. Volume) Step2 Add Hexanes dropwise until persistent cloudiness Step1->Step2 Step3 Re-heat to clear solution Step2->Step3 Step4 Cool slowly to Room Temp Step3->Step4 Step5 Chill at 4°C (Fridge) Step4->Step5 Step6 Filter & Wash (Cold Hexanes) Step5->Step6

Figure 2: Recrystallization workflow using the Ethyl Acetate/Hexane anti-solvent system.

Detailed Steps:

  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethyl Acetate (EtOAc) and heat to a gentle boil. Add just enough solvent to dissolve the solid completely.

  • Remove from heat. While still hot, add Hexanes dropwise.

  • Stop adding Hexanes the moment a faint white cloudiness persists.

  • Add 1-2 drops of EtOAc to clear the solution again.

  • Allow the flask to cool to room temperature undisturbed (wrapping in foil helps slow cooling for larger crystals).

  • Once crystals form, place in a fridge (4°C) for 2 hours to maximize yield.

  • Filter the white crystals and wash with cold Hexanes .

References

  • ChemicalBook. (2024). Properties of (S)-1-Boc-piperidine-2-carboxylic acid (Precursor data).Link

  • Sigma-Aldrich. (2024). N-Boc-2-piperidinecarboxylic acid Product Specification.Link

  • Organic Syntheses. (2004). General procedures for Boc-protection and amide purification. Org.[6] Synth. 2004, 81, 195. Link

  • PubChem. (2024). Compound Summary: tert-butyl 2-carbamoylpiperidine-1-carboxylate.Link

Sources

Technical Support Center: Synthesis of N-Boc-2-carboxamidopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-BOC-PIPE
Topic: Side Reaction Analysis & Troubleshooting Guide

Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of N-Boc-2-carboxamidopiperidine (also known as N-Boc-pipecolamide) appears deceptively simple: the amidation of a secondary cyclic amino acid. However, this specific scaffold presents unique challenges compared to acyclic analogs. The rigid piperidine ring, combined with the electron-withdrawing N-Boc group, creates a system highly prone to racemization at the


-carbon and rotameric complexity  in NMR analysis.

This guide addresses the three critical failure modes reported by users:

  • Loss of Enantiopurity (Racemization) during activation.

  • Coupling Byproducts (N-acylurea and stable active esters).

  • False "Impurity" Flags arising from carbamate rotamers.

Module 1: The Racemization Crisis

The Issue

Users often report a drop in enantiomeric excess (ee%) from >99% (starting material) to <80% (product) after amidation.

The Mechanism

Unlike linear amino acids, N-Boc-pipecolic acid has a secondary amine constrained in a ring. Upon activation of the carboxylic acid (forming an active ester or anhydride), the carbonyl oxygen of the Boc group can attack the activated carbonyl, forming a 5(4H)-oxazolone intermediate. This intermediate is highly susceptible to base-catalyzed proton abstraction at the


-position, leading to rapid racemization.
Diagnostic Pathway

The following Graphviz diagram illustrates the competing pathways between successful amidation and racemization.

RacemizationPathway Start N-Boc-Pipecolic Acid (Activated Ester) Amidation Direct Amidation (Product) Start->Amidation + NH3 / NH4Cl Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization (Slow w/o Base) Enol Enolized Oxazolone (Achiral) Oxazolone->Enol Base (DIPEA/TEA) Deprotonation Racemic Racemic Product (R/S Mixture) Oxazolone->Racemic + NH3 Enol->Oxazolone Reprotonation (Random Face)

Figure 1: Mechanistic pathway showing how oxazolone formation leads to racemization during the activation step.

Troubleshooting Table: Racemization Control
VariableHigh Risk (Avoid)Recommended (Safe)Technical Rationale
Base Triethylamine (TEA)DIPEA (Hünig's Base) or TMPTEA is less sterically hindered and can abstract the

-proton more easily than DIPEA.
Coupling Reagent DCC (slow activation)EDC + HOBt (or Oxyma)HOBt/Oxyma forms a "safe" active ester that suppresses oxazolone formation [1].
Ammonia Source Aqueous


(solid) or

(gas)
Aqueous conditions promote hydrolysis of the active ester;

allows controlled release of ammonia.
Temperature

during activation

to

Lower temperature kinetically favors amidation over the higher-barrier oxazolone formation.

Module 2: Coupling Reagent Artifacts

The Issue

"I see a byproduct that is isomeric with my product but does not react further."

Diagnosis: N-Acylurea Formation

When using carbodiimides (EDC/DCC), if the amine nucleophile is slow to react or if the activation time is too long, the O-acylisourea intermediate rearranges via an


 acyl migration to form a stable, unreactive N-acylurea .
  • Symptom: A stubborn byproduct spot on TLC that is slightly more polar than the desired amide.[1]

  • Prevention:

    • Always use additives: Never use EDC alone. Add HOBt (1.0 eq) or Oxyma Pure. These intercept the O-acylisourea to form a stable active ester that cannot rearrange [2].

    • Order of Addition: Add the amine source immediately after the activation period (15-30 mins). Do not let the activated acid stir for hours without the nucleophile.

Module 3: The "Ghost" Impurity (Rotamers)

The Issue

"My NMR shows split peaks (e.g., two doublets for the amide NH, dual singlets for the Boc-tBu). Is my product impure?"

Technical Explanation

This is likely NOT an impurity. N-Boc-piperidines exhibit restricted rotation around the N-CO (carbamate) bond due to the steric bulk of the piperidine ring and the Boc group. This results in two distinct conformers (rotamers) observable on the NMR timescale at room temperature [3].

Verification Protocol
  • Solvent: Switch from

    
     to 
    
    
    
    .
  • Variable Temperature (VT) NMR: Heat the sample to

    
     (353 K).
    
  • Result: If the split peaks coalesce into single, sharp peaks, they are rotamers. If they remain distinct, you have a diastereomer/impurity.

Recommended Experimental Protocol

Objective: Synthesis of (S)-N-Boc-2-carboxamidopiperidine with minimized racemization.

Reagents
  • (S)-N-Boc-pipecolic acid (1.0 eq)

  • 
     (Solid, 2.0 eq) – Source of ammonia
    
  • EDC

    
    HCl (1.2 eq)
    
  • HOBt

    
     (1.2 eq) – Racemization suppressor
    
  • DIPEA (3.0 eq) – Base

  • DMF (Dry, 0.2 M concentration)

Step-by-Step Procedure
  • Activation: Dissolve N-Boc-pipecolic acid, HOBt, and EDC

    
    HCl in dry DMF under 
    
    
    
    . Stir at
    
    
    for 30 minutes.
    • Note: The solution may turn slightly yellow; this is normal for HOBt activation.

  • Amine Preparation: In a separate flask, suspend

    
     in DMF and add DIPEA. Stir for 5 minutes to release free ammonia in situ.
    
  • Coupling: Transfer the activated acid solution (from Step 1) into the ammonia/amine suspension (Step 2) slowly at

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup (Critical for Purity):

    • Dilute with EtOAc.[1][2][3]

    • Acid Wash: Wash with 5% citric acid or 0.5M HCl (cold) to remove unreacted amine and DIPEA. Do not use strong acid or prolonged exposure to avoid Boc removal.

    • Base Wash: Wash with Sat.

      
       to remove unreacted acid and HOBt.
      
    • Brine/Dry: Wash with brine, dry over

      
      , and concentrate.
      

Troubleshooting Flowchart

Use this decision tree to resolve synthesis failures.

Troubleshooting Issue Identify Issue NMR_Split NMR Peaks Split/Broad Issue->NMR_Split Low_EE Low Enantiomeric Excess (Racemization) Issue->Low_EE Byproduct Unknown Byproduct (Stable) Issue->Byproduct Rotamer_Check Run VT-NMR @ 80°C NMR_Split->Rotamer_Check Base_Check Check Base Used Low_EE->Base_Check Urea_Check Is Byproduct More Polar? Byproduct->Urea_Check Coalesce Peaks Coalesce? Rotamer_Check->Coalesce Rotamer_Sol Conclusion: Rotamers (Product is Pure) Coalesce->Rotamer_Sol Yes Impurity_Sol Conclusion: Diastereomer Check Starting Material Coalesce->Impurity_Sol No Switch_Base Switch TEA -> DIPEA Add HOBt Base_Check->Switch_Base Used TEA/Strong Base N_Acyl Likely N-Acylurea Reduce Activation Time Urea_Check->N_Acyl Yes

Figure 2: Decision tree for diagnosing common synthetic anomalies.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Albericio, F., &yman, J. M. (2018).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (See section on Carbamate Rotamers in NMR).

Sources

tert-butyl 2-carbamoylpiperidine-1-carboxylate stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl 2-carbamoylpiperidine-1-carboxylate Senior Application Scientist Desk

Product Profile & Technical Context

  • Compound: tert-butyl 2-carbamoylpiperidine-1-carboxylate[1][2]

  • CAS: 147266-91-3[1]

  • Synonyms: 1-Boc-piperidine-2-carboxamide; N-Boc-pipecolamide.[1]

  • Chemical Class: Boc-protected amino acid derivative (Piperidine scaffold).[1][3]

  • Key Application: Chiral building block for pharmaceutical synthesis, particularly in the design of peptidomimetics and local anesthetics (bupivacaine analogs).

Part 1: Storage & Handling Specifications

As a carbamate-protected primary amide, this compound occupies a specific stability niche: it is robust against base but vulnerable to acid and thermal stress.[1] The following "Golden Rules" are non-negotiable for maintaining >98% purity over extended periods.

The Storage Matrix
ParameterSpecificationTechnical Rationale (The "Why")
Temperature 2°C to 8°C (Short-term) -20°C (Long-term >3 months)Arrhenius Kinetics: While the amide bond is stable, the tert-butyl carbamate (Boc) group is thermally labile.[1] Prolonged exposure to >25°C can accelerate isobutylene elimination, especially if trace acid is present.[1]
Atmosphere Inert (Argon/Nitrogen) Hygroscopicity: The amide moiety can act as a hydrogen bond donor/acceptor, making the solid hygroscopic. Moisture absorption leads to "caking" and potential hydrolysis of the amide to the carboxylic acid over time.[1]
Container Amber Glass / Tightly Sealed Light & Seal: While not intensely photosensitive, amber glass prevents UV-induced radical degradation.[1] A Teflon-lined cap is required to prevent moisture ingress.[1]
Solubility Soluble in DCM, MeOH, EtOAc, DMSO.Avoid Water: Poor solubility in water; however, aqueous suspensions can lead to slow hydrolysis if pH is not neutral.
Handling Workflow
  • Equilibration: Always allow the vial to warm to room temperature before opening. Opening a cold vial in a humid lab causes immediate water condensation on the solid, initiating degradation.

  • Weighing: Use a static-free spatula.[1] If the material has clumped (see Troubleshooting), do not chip at it aggressively; this generates static and scattering.

Part 2: Troubleshooting Guide (The "Why" and "How")

This section addresses the three most common support tickets we receive regarding CAS 147266-91-3.

Issue 1: "My NMR spectrum shows double peaks. Is the compound impure?"

Diagnosis: Likely False Positive (Rotamers). Mechanism: The N-Boc bond possesses partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen.[1] This restricts rotation around the N-C bond, creating two distinct conformers (rotamers) that relax slowly on the NMR timescale at room temperature. Verification Protocol:

  • Solvent Check: Run the NMR in DMSO-d6 or Toluene-d8.

  • Variable Temperature (VT) NMR: Heat the sample to 60-80°C (if using DMSO).

  • Result: If the split peaks coalesce into sharp singlets, it is pure .[1] If peaks remain distinct, it is an impurity .[1]

Issue 2: "The solid has turned into a sticky gum/oil."

Diagnosis: Hygroscopic Failure or Boc-Deprotection. Mechanism: [1]

  • Moisture: If stored without desiccant, the amide absorbs water, lowering the melting point (depression) and turning the solid into a gum.

  • Acidolysis:[1] If the sample was exposed to acid vapors (e.g., HCl, TFA) in the fridge, the Boc group cleaves, releasing isobutylene gas and leaving behind the free amine salt, which is often an oil or hygroscopic solid. Recovery:

  • Dissolve in DCM and wash with sat.[1] NaHCO3 (removes salts/acid).[1] Dry over Na2SO4 and concentrate. If it remains an oil, it may be the inherent physical state of that specific enantiomer/batch (check CoA).

Issue 3: "Low yield in subsequent coupling reactions."

Diagnosis: Steric Hindrance. Mechanism: The Boc group at N-1 and the carboxamide at C-2 are vicinal.[1] The bulky tert-butyl group creates significant steric shielding around the C-2 position, making the amide nitrogen less nucleophilic and the carbonyl carbon less electrophilic.[1] Solution: Use stronger coupling reagents (e.g., HATU instead of EDC) or increase reaction time/temperature cautiously.[1]

Part 3: Visualization & Logic Flows

Figure 1: QC Decision Tree (NMR Interpretation)

Use this logic flow to distinguish between degradation and rotameric phenomena.

QC_Decision_Tree Start User observes 'Extra Peaks' in 1H NMR (CDCl3) Step1 Are the peaks in a ~60:40 or ~70:30 ratio? Start->Step1 Step2 Run VT-NMR (DMSO-d6) at 80°C Step1->Step2 Yes (Likely Rotamers) Result_Impure CONCLUSION: IMPURE (Check for hydrolysis) Step1->Result_Impure No (Random ratio) Decision1 Do peaks coalesce into singlets? Step2->Decision1 Result_Pure CONCLUSION: PURE (Rotamers confirmed) Decision1->Result_Pure Yes Decision1->Result_Impure No

Caption: Logic flow for distinguishing N-Boc rotamers from chemical impurities using Variable Temperature NMR.

Figure 2: Storage & Handling Workflow

Standard Operating Procedure for maximizing shelf-life.

Storage_Workflow Arrival Shipment Arrival Inspection Visual Inspection (White Solid vs. Oil) Arrival->Inspection Desiccation Place in Secondary Container w/ Desiccant Inspection->Desiccation Freezer Store at -20°C (Protect from Light) Desiccation->Freezer Usage Thaw to RT (Unopened) for 1hr Freezer->Usage Before Exp. Usage->Freezer Purge Headspace with N2/Ar

Caption: Step-by-step protocol for handling hygroscopic Boc-protected intermediates.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I remove the Boc group without affecting the amide? A: Yes. The Boc group is acid-labile, while the primary amide is relatively stable to mild acid.[1]

  • Protocol: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C. Monitor closely. Avoid heating, as high temperatures with strong acid will eventually hydrolyze the amide to the carboxylic acid [1].

Q2: Is this compound compatible with strong bases (e.g., LiAlH4)? A: No. Strong reducing agents like LiAlH4 will reduce both the carbamate (to a methyl group) and the amide (to an amine).[1] For selective reduction, careful reagent selection is required.[1]

Q3: The Safety Data Sheet (SDS) mentions "Skin Irritant."[1] How toxic is it? A: Like most piperidine derivatives, it is classified as an Irritant (H315/H319/H335).[1] It is not acutely toxic like simple piperidine, but dust inhalation should be avoided.[1] Always handle in a fume hood [2].[1]

Q4: My sample arrived at room temperature. Is it ruined? A: Likely not. The compound is stable at ambient temperature for days (shipping duration).[1] The recommendation for -20°C is for long-term storage to prevent slow degradation.[1] Perform a 1H NMR check upon receipt to confirm integrity.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc stability and cleavage conditions). [1]

  • PubChem. (n.d.).[1] tert-Butyl 2-formylpiperidine-1-carboxylate (Analogous Safety Data). National Library of Medicine.[1] Retrieved February 7, 2026.[1] [1]

  • Clayden, J., et al. (2001). Restricted Rotation in Amides and Carbamates. Organic Chemistry. Oxford University Press.[1] (Theoretical basis for NMR rotamers).

  • Fisher Scientific. (2023).[1][3] Safety Data Sheet: N-BOC-Piperidine-2-carboxylic acid. (Safety data for the parent acid, applicable to the amide). [1]

Sources

troubleshooting failed reactions of tert-butyl 2-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperidine Scaffold Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because you are working with tert-butyl 2-carbamoylpiperidine-1-carboxylate (also known as N-Boc-pipecolamide) and encountering difficulties with its transformation into the corresponding nitrile, or subsequent deprotection steps.

This scaffold is a critical intermediate in the synthesis of local anesthetics (Ropivacaine analogues) and DPP-4 inhibitors. However, the C2-stereocenter makes it chemically fragile. Below is your troubleshooting dossier.

Quick Status Check: What is failing?

SymptomProbable CauseImmediate Action
Low Yield (Dehydration) Hydrolysis of intermediate trifluoroacetate; Old reagents.Use fresh Trifluoroacetic Anhydride (TFAA); Ensure anhydrous DCM.
Loss of Optical Rotation Racemization via enolization at C2.Lower reaction temp to -20°C; Switch base to Pyridine.
Boc Group Loss (Premature) Acidic byproducts in dehydration.Increase base equivalents (Et3N/Pyridine) to buffer TFA formation.
Amide Regeneration Nitrile hydrolysis during workup/deprotection.Avoid aqueous strong acid workups; Use HCl/Dioxane for deprotection.

Module 1: The Dehydration Conundrum (Amide Nitrile)

The conversion of the primary amide to a nitrile is the most common bottleneck. The standard protocol uses Trifluoroacetic Anhydride (TFAA), but it is notoriously finicky regarding temperature and pH.

The Protocol: TFAA/Triethylamine Method

Standard Operating Procedure (SOP-PIP-CN-01)

  • Dissolution: Dissolve tert-butyl 2-carbamoylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Triethylamine (Et3N) (3.0 eq). Note: Excess base is critical to neutralize the TFA byproduct which cleaves the Boc group.

  • Cooling: Cool the mixture to -5°C to 0°C .

  • Activation: Add TFAA (1.5 eq) dropwise over 20 minutes. Do not allow the internal temperature to rise above 5°C.

  • Quench: Once TLC shows consumption (usually <1 hour), quench with saturated NaHCO3.

Troubleshooting Logic: Why did it fail?

Scenario A: "I see a new spot, but it's not the nitrile." You likely formed the O-trifluoroacetyl imidate intermediate but it failed to eliminate.

  • Fix: Ensure you allowed the reaction to warm to Room Temperature (RT) after the addition is complete. The elimination step often requires RT.

Scenario B: "My Boc group disappeared." The reaction generated Trifluoroacetic Acid (TFA) as a byproduct. If your base (Et3N) was old or insufficient, the pH dropped, removing the Boc group.

  • Fix: Use 3.5 eq of Et3N or switch to Pyridine (which acts as both solvent and base).

Scenario C: "The product is racemic." The C2 proton is acidic (


, lowered by the electron-withdrawing nitrile and amide). Excess base + heat = enolization.
  • Fix: Keep addition temp <0°C. Do not prolong the reaction beyond completion.

Visual Troubleshooting Guide: Dehydration Workflow

DehydrationTroubleshooting Start Start: Amide to Nitrile (TFAA/Et3N) CheckTLC Check TLC after 1 hr Start->CheckTLC Result1 SM Remaining? CheckTLC->Result1 AddReagent Add 0.5 eq TFAA Check solvent dryness Result1->AddReagent Yes Result2 New Spot Formed? Result1->Result2 No AddReagent->CheckTLC CheckBoc Is Boc Intact? (NMR/Mass) Result2->CheckBoc Yes Success Success: Isolate Nitrile CheckBoc->Success Yes FailBoc Failure: Boc Lost CheckBoc->FailBoc No (Acidic pH) FailRace Failure: Racemization Success->FailRace If ee% < 95% (Temp too high)

Caption: Decision tree for troubleshooting the dehydration of N-Boc-pipecolamide using TFAA.

Module 2: Boc Deprotection (The "Sticky Salt" Issue)

Once you have the nitrile (or if you are coupling the amide), you must remove the Boc group to expose the piperidine amine.

The Trap: The nitrile group is sensitive to hydrolysis under strong acidic/aqueous conditions, converting it back to the amide (the reaction you just fought to avoid).

Recommended Protocol: HCl in Dioxane

Do NOT use TFA/DCM if you want to isolate the free base or a clean salt without hydrolysis risks.

  • Dissolve: Dissolve substrate in minimal dry 1,4-dioxane.

  • Acidify: Add 4M HCl in Dioxane (5-10 eq).

  • Monitor: Stir at RT. Product usually precipitates as the hydrochloride salt.

  • Isolation: Dilute with Diethyl Ether (

    
    ). Filter the solid under 
    
    
    
    .
    • Critical: Avoid water. The nitrile-amine salt is highly hygroscopic and will hydrolyze to the amide if left in moist air.

Module 3: Stereochemical Integrity (Racemization)

The C2 position of tert-butyl 2-carbamoylpiperidine-1-carboxylate is the "Achilles' Heel" of this molecule.

The Mechanism of Failure

The proton at C2 is


 to the carbonyl (amide/nitrile) and 

to the carbamate nitrogen.
  • Base Abstraction: Bases (Et3N, LiHMDS) can abstract this proton.

  • Enolate Formation: This forms a planar enolate intermediate.

  • Reprotonation: When the proton returns, it can attack from either face, leading to a racemic mixture (50:50 R/S).

Pathway Visualization

RacemizationPath S_Isomer (S)-Enantiomer (Active Drug) Enolate Planar Enolate (Chirality Lost) S_Isomer->Enolate Deprotonation (High Temp/Strong Base) Base Base (Et3N/OH-) Base->Enolate Racemic Racemic Mixture (S) + (R) Enolate->Racemic Reprotonation

Caption: Mechanistic pathway showing how base-mediated deprotonation destroys the C2 stereocenter.

Frequently Asked Questions (FAQ)

Q: Can I use POCl3 for the dehydration? A: It is possible but risky. Phosphorus oxychloride (


) often requires reflux or higher temperatures, which guarantees racemization of the C2 center in piperidine scaffolds. Stick to TFAA or Burgess Reagent at low temperatures.

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. N-Boc-2-cyanopiperidine is often a viscous oil. However, if you detect a "sharp" smell (acetic/trifluoroacetic acid), you have solvent entrapment. Dry under high vacuum for 24 hours.

Q: Why do I see a diketopiperazine byproduct? A: If you deprotect the amine and it is left in solution with the ester/amide for too long (especially if you are making a dimer), two molecules can cyclize head-to-tail. Keep the free amine concentration low or couple immediately.

References

  • Dehydration of Amides to Nitriles (General Methodology)

    • Source: Master Organic Chemistry.[1]

    • Relevance: Mechanistic overview of TFAA/Pyridine dehydr
    • URL:[Link]

  • Regioselective

    
    -Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate 
    
    • Source: Synthesis (2007).[2][3]

    • Relevance: Discusses the stability and reactivity of the N-Boc-piperidine scaffold and enolate form
    • URL:[Link]

  • Efficient Deprotection of Boc Group

    • Source: SciSpace / Asian Journal of Chemistry.
    • Relevance: Comparative analysis of deprotection reagents (HCl vs TFA) for sensitive substrates.[2]

    • URL:[Link]

  • Vildagliptin Synthesis (Analogous Chemistry)

Sources

Technical Support Center: Optimization of Reaction Conditions for Boc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyloxycarbonyl (Boc) deprotection. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this common but critical synthetic transformation. Here, we move beyond simple protocols to explore the causality behind reaction outcomes, offering field-proven insights to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Boc deprotection.

Q1: My Boc deprotection is incomplete. What are the likely causes? Incomplete deprotection is the most frequent issue. The primary causes are typically insufficient acid strength or concentration, steric hindrance around the nitrogen, and poor solubility of the substrate in the chosen solvent.[1] The quality of the acid, especially trifluoroacetic acid (TFA) which is hygroscopic, can also be a factor, as water content reduces its effective acidity.[1]

Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method.[2] The deprotected amine product will have a significantly different Rf value than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (usually purple or yellow) upon reacting with the newly formed free amine.[2] For more quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the disappearance of the characteristic tert-butyl singlet peak (around 1.4 ppm).[2]

Q3: What is the primary side reaction during Boc deprotection, and how can I prevent it? The major side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage.[3][4] This is particularly problematic for amino acids with nucleophilic side chains, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4] This can be prevented by adding "scavengers" to the reaction mixture to trap the reactive carbocation.[3][4]

Q4: What are scavengers and are they always necessary? Scavengers are nucleophilic compounds added to the deprotection cocktail to capture the electrophilic tert-butyl cation before it can react with your molecule of interest.[5] Their use is critical when the substrate contains sensitive functional groups prone to alkylation.[3][4] For simple substrates without such groups, they may not be strictly necessary, but their inclusion is a good practice to ensure a cleaner reaction.

The Mechanism: Understanding the 'Why'

The acid-catalyzed deprotection of a Boc group proceeds via a specific mechanism. Understanding this is key to effective troubleshooting. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen.[6][7] This is followed by the cleavage of the carbon-oxygen bond, which releases the stable tert-butyl cation and a carbamic acid intermediate.[6][7] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[6] The liberated amine is then protonated by the excess acid, typically yielding an ammonium salt.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: C-O Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Final Product BocN R-NH-Boc H_plus H+ BocN->H_plus + ProtonatedBoc R-NH-Boc(H+) H_plus->ProtonatedBoc CarbamicAcid Carbamic Acid (R-NH-COOH) ProtonatedBoc->CarbamicAcid tBu_cation tert-Butyl Cation (C(CH3)3+) ProtonatedBoc->tBu_cation FreeAmine Free Amine (R-NH2) CarbamicAcid->FreeAmine CO2 CO2 CarbamicAcid->CO2 + H_plus2 H+ FreeAmine->H_plus2 + AmmoniumSalt Ammonium Salt (R-NH3+) H_plus2->AmmoniumSalt

Caption: Acid-catalyzed Boc deprotection mechanism.

In-Depth Troubleshooting Guide

When experiments deviate from the expected outcome, a systematic approach is required. This guide provides a logical workflow for diagnosing and solving common problems.

Issue 1: Incomplete or Slow Reaction

This is the most common failure mode. If your reaction is not proceeding to completion, consult the following decision tree.

Troubleshooting_Workflow start Incomplete Deprotection (TLC shows starting material) check_acid Is acid concentration/strength sufficient? start->check_acid increase_acid Action: Increase acid concentration (e.g., 25% to 50% TFA) or use neat TFA. check_acid->increase_acid No check_time_temp Is steric hindrance a factor? check_acid->check_time_temp Yes increase_acid->check_time_temp increase_time_temp Action: Extend reaction time (e.g., 1h to 4h) or gently warm the reaction (e.g., to 40°C). check_time_temp->increase_time_temp Yes check_solubility Is the substrate fully dissolved? check_time_temp->check_solubility No increase_time_temp->check_solubility change_solvent Action: Switch to a different solvent system (e.g., from TFA/DCM to HCl in Dioxane). check_solubility->change_solvent No check_reagent_quality Is the acid fresh/anhydrous? check_solubility->check_reagent_quality Yes end Reaction Complete change_solvent->end use_fresh_reagent Action: Use a fresh, unopened bottle of acid. check_reagent_quality->use_fresh_reagent No check_reagent_quality->end Yes use_fresh_reagent->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Causality Explained:
  • Acid Concentration: The reaction kinetics can have a second-order dependence on the acid concentration.[3] For stubborn substrates, simply increasing the concentration of TFA in DCM (e.g., from 20% to 50%) or using neat TFA can dramatically increase the rate.[8] A large excess of acid (e.g., 10 equivalents) may be necessary for some substrates.[8]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can shield it from the acid, increasing the activation energy of the reaction.[1] Extending the reaction time or providing moderate heat can supply the necessary energy to overcome this barrier.[2]

  • Solvent Effects: The substrate must be fully solubilized for the reaction to proceed efficiently.[1] If solubility is an issue in a common solvent like dichloromethane (DCM), switching to an alternative such as neat TFA, or using a different acid system like HCl in dioxane, may be effective.[2]

Issue 2: Side Reactions and Product Degradation

The generation of the tert-butyl cation is the root cause of most side reactions.

Scavenger_Mechanism cluster_pathways Potential Reaction Pathways cluster_undesired Undesired Pathway cluster_desired Desired Pathway tBu_cation tert-Butyl Cation (Reactive) Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) tBu_cation->Nucleophilic_Residue Alkylation Scavenger Scavenger (e.g., TIS, Thioanisole) tBu_cation->Scavenger Trapping Alkylated_Product Alkylated Byproduct (Impurity) Nucleophilic_Residue->Alkylated_Product Trapped_Cation Inert Adduct Scavenger->Trapped_Cation

Caption: Role of scavengers in preventing side reactions.

Selecting the Right Scavenger:

The choice of scavenger is dictated by the specific nucleophilic functional groups present in your molecule. Using a cocktail of scavengers can address multiple potential side reactions simultaneously.

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS) General purpose, effective at reducing tryptophan and tyrosine modification.2.5 - 5% (v/v)Most common and broadly effective scavenger.[5]
Thioanisole Prevents alkylation of Met and Cys; suppresses Trp modification.2 - 5% (v/v)Has a strong odor. Often used in combination with other scavengers.[9]
1,2-Ethanedithiol (EDT) Highly effective for Cysteine (Cys) and Methionine (Met).2.5% (v/v)Potent thiol scavenger, also has a strong odor.[9]
Water Helps suppress aspartimide formation and trifluoroacetylation.2.5 - 5% (v/v)A small amount of water is beneficial in many TFA cocktails.[5]
Anisole Prevents alkylation of tryptophan.2 - 5% (v/v)A classic scavenger, particularly in older protocols.

A standard, robust scavenger cocktail for peptide synthesis is a mixture of TFA/TIS/H₂O (95:2.5:2.5).[5]

Alternative & Milder Deprotection Protocols

When strong acids like TFA are incompatible with other functional groups in the molecule (e.g., t-butyl esters, acetals), alternative methods are required.[2][3]

MethodReagentsConditionsAdvantagesConsiderations
HCl in Organic Solvent 4M HCl in 1,4-Dioxane or Ethyl AcetateRT, 1-4 hReadily available, effective, volatile byproduct (HCl gas).[10][11][12]Dioxane is a suspected carcinogen; must be handled appropriately.[3][13]
Lewis Acids ZnBr₂ or TMSI in DCMRT, 12-24 hMilder than strong Brønsted acids, can offer different selectivity.[10][14]Longer reaction times may be required.[14]
Aqueous Phosphoric Acid 85% H₃PO₄ in THF or neatRT to 50°CEnvironmentally benign, mild, and selective for Boc over Cbz or esters.[15][16]Workup can be more involved; not suitable for all substrates.
Oxalyl Chloride / Methanol Oxalyl Chloride (3 equiv.) in MethanolRT, 1-4 hVery mild and selective, particularly for aromatic N-Boc groups.[2][12]The reaction is exothermic and generates HCl in situ.
Thermal Deprotection Heat in a suitable solvent (e.g., TFE, MeOH)120 - 230°CReagent-free, useful in continuous flow chemistry.[17][18]High temperatures can degrade sensitive molecules.[18]

Standard Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol is a reliable starting point for most common substrates.

  • Preparation: Dissolve the Boc-protected amine in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To the stirring solution at room temperature, add trifluoroacetic acid (TFA). A common starting point is 20-25% TFA by volume (e.g., for 10 mL of DCM, add 2.5 mL of TFA).[19] If scavengers are needed, they should be added to the DCM solution before the TFA.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (e.g., every 30 minutes). A typical mobile phase is ethyl acetate/hexanes. Visualize with UV light and then stain with ninhydrin to see the amine product appear.

  • Work-up:

    • Once the reaction is complete (typically 1-2 hours), concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the DCM and TFA.

    • Co-evaporate with a solvent like toluene or more DCM (2-3 times) to remove residual TFA.

    • The resulting product will be the amine TFA salt. If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aq. NaHCO₃ or a tertiary amine like triethylamine) before extraction.[20]

Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol

This protocol is suitable for substrates containing other acid-sensitive groups.[12]

  • Preparation: In a dry flask, dissolve the N-Boc substrate in anhydrous methanol (approx. 0.1 M).[12]

  • Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the stirring solution at room temperature.[12] Caution: The reaction is exothermic and will sputter as HCl gas is evolved.

  • Reaction Monitoring: Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Upon completion, slowly quench the reaction by adding deionized water. Extract the product with an organic solvent (e.g., DCM), wash the organic layer with water, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[12]

References

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages.
  • Troubleshooting incomplete Boc deprotection. Benchchem.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Amine Protection / Deprotection. Fisher Scientific.
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
  • Boc deprotection conditions tested.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports.
  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. Benchchem.
  • Scavengers for Boc deprotection to prevent side reactions. Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • How to do work-up of a BOC deprotection reaction by TFA?
  • Boc Deprotection - TFA. Common Organic Chemistry.
  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.

Sources

Technical Support Center: Piperidine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific failure modes in piperidine synthesis. It moves beyond generic textbook advice to address the "why" and "how" of byproduct formation.

Topic: Preventing Byproduct Formation in Pyridine Hydrogenation & Cyclization Ticket Priority: High (Methodology Failure / Impurity Profile) Audience: Senior Chemists, Process Development Scientists

The Core Problem: The "Reactive Intermediate" Trap

Synthesizing piperidine (especially via pyridine hydrogenation) is deceptively simple. The thermodynamic sink is the saturated ring, but the kinetic pathway is littered with reactive imine and enamine intermediates.

The Failure Mode: Most byproducts arise because the intermediate (tetrahydropyridine) is an electrophile, and the product (piperidine) is a nucleophile. If they coexist in the unprotonated state, they couple.

Mechanistic Pathway & Danger Zones

The following diagram illustrates where your reaction is likely bleeding yield.

PiperidinePathways Pyridine Pyridine (Starting Material) DHP Dihydropyridine (Unstable) Pyridine->DHP +H2 (Slow) THP Tetrahydropyridine (Electrophilic Imine) DHP->THP +H2 (Fast) Piperidine Piperidine (Nucleophilic Product) THP->Piperidine +H2 (Rate Determining) Dimer Dipiperidyl Dimer (Coupling Byproduct) THP->Dimer Attack by Piperidine (Self-Condensation) RingOpen Pentylamine (Ring Opening) Piperidine->RingOpen Hydrogenolysis (High Temp/Mo Catalysts)

Figure 1: The Hydrogenation Danger Zones. Note the critical branching point at Tetrahydropyridine (THP). If THP accumulates, it reacts with the formed Piperidine to create dimers.

Troubleshooting Guides (Symptom-Based)

Issue A: "I am seeing significant dimerization (Dipiperidyls) in my LC-MS."

Diagnosis: Your reaction environment allows the product (secondary amine) to attack the intermediate (imine). Root Cause: Lack of protonation. Free amines are nucleophiles; ammonium salts are not.

VariableRecommendationThe "Why" (Mechanism)
Solvent System Switch to Acidic Media (AcOH or MeOH + HCl)Acid protonates the piperidine product immediately upon formation (

). Ammonium ions cannot attack the imine intermediate.
Catalyst PtO₂ (Adams' Catalyst) PtO₂ is specifically designed for use in glacial acetic acid. It resists poisoning by the pyridinium salt better than Pd/C.
Pressure Increase H₂ Pressure (>5 bar)High pressure accelerates the reduction of the imine intermediate (THP

Piperidine), reducing its lifetime in solution and the window for coupling.
Issue B: "My ring is opening (forming pentylamines)."

Diagnosis: Hydrogenolysis (C-N bond cleavage). Root Cause: Over-reduction due to excessive temperature or wrong metal choice.

  • Immediate Fix: Lower reaction temperature below 50°C.

  • Catalyst Check: Are you using Palladium (Pd) or Molybdenum (Mo) ?

    • Pd/C is prone to hydrogenolysis at high temperatures, especially on benzylic-like C-N bonds.

    • Switch to:Rhodium (Rh/C) or Ruthenium (Ru/C) . Rhodium is excellent for saturating rings without breaking bonds, operating well under mild conditions.

Issue C: "The reaction stalls at partial reduction."

Diagnosis: Catalyst poisoning. Root Cause: Pyridines and piperidines are strong ligands. The nitrogen lone pair binds to the metal surface, blocking H₂ adsorption.

  • The "Acid Shield" Protocol: Even if you don't need acid to prevent dimerization, you may need it to prevent poisoning. Protonating the nitrogen (

    
    ) prevents it from binding to the metal catalyst sites (which bind 
    
    
    
    , not
    
    
    ).
  • Catalyst Loading: Increase loading to 5-10 mol% or switch to a catalyst with a support that interacts less with amines (e.g., Carbon vs. Alumina).

Standardized Protocols

Protocol 1: The "High Fidelity" Method (PtO₂/AcOH)

Best for: Complex substrates where purity is paramount and acid-sensitive groups are absent.

  • Preparation: Dissolve substrate (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst: Add PtO₂ (Adams' Catalyst) (5 mol%). Caution: Pyrophoric dry.

  • Hydrogenation:

    • Purge with

      
       (3x).
      
    • Pressurize with

      
       to 3-5 bar (45-75 psi) .
      
    • Stir vigorously at 25°C . Note: Do not heat unless necessary.

  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake plateaus.
    
  • Workup (Critical):

    • Filter through Celite to remove Pt.

    • Neutralization: The product is an acetate salt. Evaporate AcOH, then treat with cold NaOH (aq) to liberate the free base only if dimerization is no longer a risk (reaction complete). Extract into DCM.

Protocol 2: The "Mild" Method (Rh/C or Rh₂O₃)

Best for: Substrates with acid-sensitive functional groups (acetals, esters).

  • Solvent: Methanol or Ethanol.[1]

  • Catalyst: 5% Rh/C or Rh₂O₃ (5 wt%).

    • Why Rh? Rhodium is highly active for aromatic ring saturation at low pressures and temperatures, minimizing thermal byproducts.

  • Conditions: 1 atm

    
     (balloon) to 3 bar, Room Temperature.
    
  • Additive (Optional): If poisoning occurs, add 1.0 equiv of Acetic Acid (mild buffer) rather than using it as solvent.

Alternative Route: Intramolecular Cyclization

If hydrogenation yields intractable mixtures, synthesize the piperidine ring via cyclization (e.g., from 5-amino-1-pentanol derivatives).

The "Dilution" Rule:

  • Problem: Intermolecular polymerization (forming chains) competes with intramolecular cyclization (forming rings).

  • Solution: High Dilution Technique .

    • Run the reaction at <0.01 M concentration.

    • Use slow addition (syringe pump) of the substrate into the catalyst/reagent mixture.

Mechanism of Failure (Cyclization):

Cyclization Substrate Amino-Alcohol (Linear) Cyclic Piperidine (Intramolecular) Substrate->Cyclic k_intra (Favored by Dilution) Polymer Oligomer/Polymer (Intermolecular) Substrate->Polymer k_inter (Favored by Concentration)

Figure 2: Kinetic competition in cyclization.


 is zero-order in concentration (unimolecular), while 

is second-order (bimolecular). Lowering concentration drastically reduces polymerization.

FAQs

Q: Can I use Pd/C for pyridine hydrogenation? A: Yes, but it is the "dirtiest" method. Pd/C often requires high temperatures to overcome poisoning, which promotes ring opening. If you must use Pd/C, use Pd(OH)₂ (Pearlman's Catalyst) and add 1-2 equivalents of HCl or AcOH to activate the ring and protect the catalyst.

Q: My product is trapped as the N-acetate salt after using the PtO₂ method. How do I free it without causing side reactions? A: Perform a "basification extraction." Evaporate the acetic acid first (azeotrope with toluene if needed). Dissolve the residue in water, cool to 0°C, and slowly add 2M NaOH until pH > 12. Immediately extract into DCM or Ether. Do not leave the free amine sitting in the basic aqueous layer for extended periods if other electrophiles are present.

Q: I see a peak with Mass = [Product + 83]. What is it? A: This is likely the tetrahydropyridine intermediate coupled with a ring-opened fragment or solvent adduct. It indicates the reaction was stopped too early or hydrogen pressure was insufficient to push past the intermediate stage.

References

  • Mechanism of Pyridine Hydrogenation

    • Title: Hydrogenation of Pyridine and Hydrogenolysis of Piperidine over γ-Mo2N C
    • Source: Canadian Journal of Chemistry (via Scholaris).
    • URL:[Link]

  • Catalyst Selection & Protocols: Title: A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. Source: BenchChem.
  • Prevention of Coupling (Acidic Additives)

    • Title: Tuning the chemoselectivity of the Pd-catalysed hydrogen
    • Source: RSC Publishing (Organic & Biomolecular Chemistry).
    • URL:[Link]

  • Rhodium Catalysis (Mild Conditions)

    • Title: Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.[2]

    • Source: Organic & Biomolecular Chemistry.[3][4]

    • URL:[Link]

Sources

Technical Support Center: Scale-Up Guide for tert-Butyl 2-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #5829-SC Topic: Process Optimization & Troubleshooting for Boc-Pipecolamide Production Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering challenges in the scale-up of tert-butyl 2-carbamoylpiperidine-1-carboxylate (also known as Boc-pipecolamide ). This molecule is a critical intermediate for various pharmaceutical targets, including PARP inhibitors and local anesthetic analogs.

While the chemistry appears straightforward (Protection


 Amidation), the scale-up is non-trivial. The piperidine ring introduces steric constraints that affect reactivity, and the chiral center at C2 is prone to racemization during activation. This guide moves beyond standard literature to address the "hidden" variables that cause batch failures at the kilogram scale.

Module 1: The Foundation (Boc-Protection)[1]

The Challenge: Controlling exotherms and ensuring complete conversion without hydrolysis.

Technical Analysis

The reaction of pipecolic acid with di-tert-butyl dicarbonate (


) is highly exothermic. On a gram scale, this is negligible. On a multi-kilo scale, a runaway exotherm can degrade the Boc-reagent and lead to hazardous gas evolution (

).
Troubleshooting Protocol: The "Controlled pH" System

User Question: "My reaction stalls at 80% conversion, and adding more


 doesn't help. Why?"

Diagnosis: Your pH likely dropped below 8.0 during the reaction. The amine functionality of pipecolic acid must be unprotonated to attack the


. As the reaction proceeds, it releases protons (or consumes hydroxide), lowering the pH.

Optimized Workflow:

  • Solvent System: Use a biphasic system (THF/Water or Dioxane/Water 1:1). Pure organic solvents often lead to solubility issues with the zwitterionic amino acid.

  • Base Selection: Use 2M NaOH. Avoid weak organic bases (TEA) for the initial protection on scale as they complicate workup.

  • The Critical Control: Maintain pH between 10.0 and 11.0 .

    • Risk:[1] If pH > 12.5, you risk hydrolysis of the

      
       reagent before it reacts.
      
    • Risk:[1] If pH < 9.0, the amine protonates and reactivity stops.

Data Summary: Base/Solvent Effects

ParameterStandard Lab ScaleRecommended Scale-UpReason
Base Triethylamine (TEA)2N - 4N NaOHCost effective; easier aqueous removal.
Addition Bolus (All at once)Slow Dosing (2-4 hrs)Controls heat and

evolution.
Temp RT0°C

RT
Prevents thermal decomposition of

.

Module 2: The Bottleneck (Amidation & Racemization)

The Challenge: Converting the carboxylic acid to the primary amide without losing the chiral center (typically S-enantiomer).

Mechanism of Failure: The Oxazolone Pathway

The most common scale-up method uses a Mixed Anhydride (Isobutyl chloroformate/NMM). However, if the temperature rises above -10°C during activation, the intermediate cyclizes to form an oxazolone . This intermediate is chemically active but optically unstable , leading to rapid racemization.

Visualizing the Danger Zone

RacemizationPath Start N-Boc-Pipecolic Acid (Chiral S) Activation Mixed Anhydride Intermediate Start->Activation IBCF / Base < -15°C Amide Target Amide (Chiral S) Activation->Amide NH3 (gas/aq) Fast Addition Oxazolone Oxazolone (Achiral/Racemic) Activation->Oxazolone Slow Addition or Temp > -10°C RacemicAmide Racemic Amide (50% R / 50% S) Oxazolone->RacemicAmide NH3

Caption: The kinetic competition between direct amidation (green path) and oxazolone-mediated racemization (red path).

Troubleshooting Protocol: Mixed Anhydride Method

User Question: "I see a 15% drop in ee (enantiomeric excess) after amidation. How do I fix this?"

Corrective Actions:

  • Temperature Discipline: The activation step (Acid + Base + Chloroformate) must occur at -15°C to -20°C . Do not rely on an ice bath (0°C); use a cryostat or dry ice/acetone.

  • Activation Time: Minimize the time the mixed anhydride sits before adding ammonia. Target < 15 minutes.

  • Ammonia Source:

    • Avoid: Bubbling

      
       gas (exothermic, hard to control stoichiometry).
      
    • Recommended: Use 28-30% Aqueous Ammonia or Ammonium Carbonate . The biphasic reaction (organic mixed anhydride + aq ammonia) is surprisingly efficient and acts as a heat sink, protecting the chiral center.

Alternative Route: CDI Coupling If the mixed anhydride route proves too sensitive, switch to CDI (1,1'-Carbonyldiimidazole) .

  • Pros: One-pot, no chloroformates.

  • Cons: Massive

    
     evolution.
    
  • Scale-up Tip: Add CDI in portions to the acid in THF. Wait for gas evolution to cease completely before adding ammonia.

Module 3: Isolation (The "No-Column" Goal)

The Challenge: Avoiding silica gel chromatography, which is cost-prohibitive at kg scale.

Crystallization Protocol

The target molecule, tert-butyl 2-carbamoylpiperidine-1-carboxylate, is a solid. If you are getting an oil, it is likely due to residual solvent or impurities (isobutanol from the mixed anhydride).

Standard Operating Procedure (SOP) for Crystallization:

  • Workup: After the reaction, wash the organic layer (EtOAc) with 1M Citric Acid (removes unreacted amine/imidazole), then Sat.

    
    , then Brine.[2]
    
  • Solvent Swap: Distill off the Ethyl Acetate to a minimum stirrable volume.

  • Anti-solvent Addition: Add n-Heptane or Hexane slowly at elevated temperature (50°C) until the solution turns slightly cloudy.

  • Cooling Ramp: Cool to Room Temp over 2 hours, then to 0-5°C for 2 hours.

  • Filtration: Collect the white solid.

    • Expected Yield: 75-85%

    • Purity: >98%[3]

FAQ: Rapid Response Unit

Q1: Can I use EDC/HOBt for this reaction? A: Yes, but it is generally not recommended for >1kg batches due to the high cost of coupling reagents and the difficulty of removing urea byproducts without chromatography. The Mixed Anhydride or CDI methods are superior for process chemistry.

Q2: My product oil turned yellow. Is it degraded? A: A yellow color often indicates traces of oxidized phenols (if using phenolic additives) or minor impurities from the amine source. If the NMR is clean, the color can often be removed by a charcoal filtration (activated carbon) step in hot ethyl acetate before crystallization.

Q3: Why is the solubility of the starting material (Pipecolic Acid) so poor? A: Pipecolic acid is a zwitterion with high crystal lattice energy. It will not dissolve well in DCM or THF alone. You must use water/alcohol or water/ether mixtures, or convert it to the sodium salt (using NaOH) to solubilize it in the aqueous phase.

References

  • Process Development of Pipecolic Acid Derivatives: Vertex AI Search Result 1.1: "Process Development and Scale-Up of (S)-tert-Butyl(6-oxopiperdin-3-yl)carbamate". Chinese Journal of Organic Chemistry, 2025.[4][5]

  • Crystallization & Structure: Vertex AI Search Result 1.3: "Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate". Crystals, 2012.[6]

  • Scale-Up Amidation Reviews: Vertex AI Search Result 1.13: "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection". Organic Process Research & Development.

  • Racemization in Pipecolic Acid: Vertex AI Search Result 1.5: "(R)-N-Boc-pipecolic acid... isomerization at the carbamate nitrogen". Angewandte Chemie, 2024.[7]

Sources

Technical Support Center: N-Boc-Piperidine Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Troubleshooting for N-Boc-Piperidine Functionalization Audience: Medicinal Chemists & Process Development Scientists

Introduction: The N-Boc-Piperidine Challenge

Welcome to the N-Boc-Piperidine Technical Support Hub. As a Senior Application Scientist, I understand that the tert-butoxycarbonyl (Boc) piperidine scaffold is a deceptive workhorse. While the Boc group protects the amine, the piperidine ring itself presents two distinct challenges:

  • Steric Drag: The Boc group's rotamers can shield the

    
    -position, complicating ligand coordination.
    
  • Electronic Deactivation: The carbamate lowers the nucleophilicity of the nitrogen (affecting Buchwald couplings) and alters the hydricity of

    
    -C-H bonds (affecting oxidative functionalization).
    

This guide is structured to troubleshoot the three most common catalytic workflows:


-C-H Arylation (Photoredox) , Cross-Coupling (Pd/Ni) , and Oxidative Functionalization (Ru) .

Module A: Photoredox -C-H Arylation

Target: Direct functionalization of the


-position without pre-functionalization.
Workflow Visualization: Dual Catalysis Cycle

The most frequent failure mode here is the mismatch between the Photocatalyst (PC) and the Hydrogen Atom Transfer (HAT) cycle or the Nickel cycle.

PhotoredoxWorkflow Start Substrate: N-Boc-Piperidine Oxidation Oxidation to Radical Cation Start->Oxidation SET PC_Cycle Ir(ppy)3 Excitation (Visible Light) PC_Cycle->Oxidation *Ir(III) -> Ir(II) Deprotonation Deprotonation (Formation of α-Amino Radical) Oxidation->Deprotonation -H+ Ni_Cycle Ni(0)/Ni(II) Catalytic Cycle (Ar-Br Capture) Deprotonation->Ni_Cycle Radical Capture Product α-Arylated Product Ni_Cycle->Product Reductive Elimination caption Figure 1: Mechanistic flow for MacMillan-type α-arylation highlighting the critical radical generation step.

Troubleshooting Guide

Q1: My reaction stalls at <20% conversion. The N-Boc-piperidine remains, but the aryl halide is consumed.

  • Diagnosis: This indicates Protodehalogenation of the aryl halide is outcompeting the cross-coupling. The

    
    -amino radical is not being generated fast enough to intercept the Nickel center.
    
  • Solution:

    • Switch Photocatalyst: If using Ru(bpy)

      
      , switch to Ir(ppy)
      
      
      
      or [Ir(dF(CF
      
      
      )ppy)
      
      
      (dtbbpy)]PF
      
      
      . The Iridium catalysts have higher oxidation potentials (
      
      
      ), essential for oxidizing the electron-deficient N-Boc carbamate (compared to N-aryl amines).
    • Base Selection: Ensure you are using a base that can deprotonate the radical cation. NaOAc or K

      
      PO
      
      
      
      are standard.

Q2: I see formation of "Nickel Black" (precipitate) and yield is low.

  • Diagnosis: Catalyst deactivation.[1] The Ni(0) species is aggregating because the oxidative addition is too slow or the ligand is detaching.

  • Solution:

    • Ligand Stabilization: Increase the ligand-to-metal ratio. If using dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine), go from 1:1 to 1.5:1 relative to Nickel.

    • Concentration: Run the reaction at a higher concentration (0.2 M - 0.5 M) to accelerate the bimolecular oxidative addition step [1].

Q3: Can I use aryl chlorides instead of bromides?

  • Diagnosis: Aryl chlorides are kinetically sluggish for the Ni oxidative addition in this specific dual-catalytic cycle.

  • Solution: Yes, but you must add a halide additive . Adding sodium iodide (NaI) (10-20 mol%) facilitates an in-situ Finkelstein reaction, converting the Ar-Cl to a more reactive Ar-I transiently.

Module B: Palladium-Catalyzed Cross-Coupling

Target: Buchwald-Hartwig amination (using piperidine as nucleophile) or Negishi coupling (on the ring).

Catalyst Selection Matrix
Reaction TypeSubstrate ConstraintRecommended Catalyst SystemWhy? (Mechanistic Insight)
N-Arylation Sterically Hindered Ar-XPd-PEPPSI-IPr or RuPhos Pd G4 The bulky NHC or Buchwald ligand prevents the Pd center from coordinating to the Boc carbonyl oxygen, which can act as a "poisoning" directing group.
N-Arylation Heteroaryl ChloridesBrettPhos Pd G4 Optimized for electron-deficient electrophiles; ensures rapid oxidative addition before the amine can chelate.
C-Arylation 2-Lithio-N-Boc (Negishi)Pd(OAc)

+ P(t-Bu)

This specific phosphine allows for the coupling of the sterically congested 2-position without

-hydride elimination [2].
Troubleshooting Guide

Q1: I am trying to couple an aryl halide to the Nitrogen, but I see significant de-Boc (deprotection).

  • Diagnosis: Thermal cleavage. Standard Buchwald conditions (NaO^tBu, Toluene, 100°C) can be too harsh for some Boc groups, especially if trace acid is generated.

  • Solution: Switch to a mild base system . Use Cs

    
    CO
    
    
    
    in Dioxane or t-Amyl alcohol at 80°C. The carbonate base is less aggressive than alkoxides.

Q2: In Negishi coupling (using N-Boc-2-zinc-piperidine), I get the "reduced" product (protonation) instead of coupling.

  • Diagnosis: Moisture sensitivity or slow transmetallation.

  • Solution:

    • Dryness: The zinc reagent is moisture sensitive. Ensure all salts are flame-dried.

    • Catalyst Loading: Increase catalyst loading to 5 mol%.

    • Additive: Add CPhos or SPhos ligands. These allow for faster reductive elimination, outcompeting the protonation pathway.

Module C: Oxidative Functionalization (C-H Activation)

Target: Converting N-Boc-piperidine to enecarbamates or lactams.

Workflow Visualization: Decision Tree

OxidationDecision Start Goal: Oxidize N-Boc-Piperidine Type Select Oxidation Type Start->Type Ene Enecarbamate (Double bond introduction) Type->Ene Lactam Lactam (Carbonyl introduction) Type->Lactam Ru_Cat RuCl3 / NaIO4 (Flash Oxidation) Ene->Ru_Cat Standard Lactam->Ru_Cat Extended Time/Excess Oxidant Pt_Cat Pt/C + O2 (Aerobic) Lactam->Pt_Cat Green Chem caption Figure 2: Catalyst selection for oxidative functionalization.

Troubleshooting Guide

Q1: Using RuCl


/NaIO

, the Boc group is falling off.
  • Diagnosis: The NaIO

    
     oxidation generates iodic acid as a byproduct, lowering the pH significantly.
    
  • Solution: Use a biphasic system (EtOAc/H

    
    O)  and add a buffer. However, a better catalytic alternative is Ru(dsxb)  catalysts which are more chemoselective. Alternatively, simply adding NaHCO
    
    
    
    (2 equiv) to the reaction mixture neutralizes the acid in situ.

Q2: I want to functionalize the


-position enantioselectively. 
  • Diagnosis: You need a "Catalytic Dynamic Resolution" (CDR) approach.[2]

  • Solution: This is a specialized lithiation-transmetallation sequence.

    • Protocol: Use s-BuLi with a chiral ligand like O'Brien's diamine or (-)-sparteine (if available).

    • Catalytic Element: While s-BuLi is stoichiometric, the chiral ligand can sometimes be used sub-stoichiometrically if the lithiated species is trapped immediately with a metal (Zn/Cu) and then cross-coupled [3].

    • Note: Strictly speaking, true catalytic enantioselective C-H activation of N-Boc piperidine is still a frontier field, often requiring directing groups (e.g., Yu's Pd(II) chemistry) rather than simple Boc.

References

  • Dual Catalysis Optimization: Nature2014 , 512, 399. "Decarboxylative arylation of α-amino acids via photoredox catalysis." Link (Context: MacMillan's foundational work on

    
    -amino radicals).
    
  • Negishi Coupling on Piperidines: J. Am. Chem. Soc.2006 , 128, 9998. "Negishi coupling of secondary alkylzinc halides." Link

  • Catalytic Dynamic Resolution: Org. Lett.2011 , 13, 394.[3] "Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines." Link

  • Ru-Catalyzed Oxidation: Chem. Rev.2017 , 117, 9016. "Ruthenium-Catalyzed C-H Bond Functionalization." Link

Sources

Technical Support Center: Solvent Effects on the Reactivity of tert-butyl 2-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl 2-carbamoylpiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. The choice of solvent is a critical, yet often underestimated, parameter that can dictate the success or failure of a synthetic step. Here, we provide in-depth, field-proven insights into how solvents influence the reactivity of this molecule, presented in a practical, problem-solving format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental reactivity and handling of tert-butyl 2-carbamoylpiperidine-1-carboxylate.

Q1: What are the primary reactive sites on the molecule, and how do solvents mediate their reactivity?

A: There are two principal reactive functional groups: the primary amide at the C2 position and the N-Boc (tert-butoxycarbonyl) protecting group.

  • Primary Amide (-CONH₂): This group is relatively unreactive but can undergo hydrolysis under harsh acidic or basic conditions. The nitrogen is nucleophilic, but significantly less so than a free amine due to the electron-withdrawing effect of the adjacent carbonyl. Polar protic solvents (like water, methanol, ethanol) can participate in and facilitate hydrolysis by stabilizing the charged intermediates formed during the reaction.[1][2]

  • N-Boc Group: This carbamate is a robust protecting group designed to be stable under a wide range of conditions but is labile to strong acids (e.g., trifluoroacetic acid, hydrochloric acid). The solvent's role here is often to facilitate the action of the acid. For instance, dichloromethane (DCM) is a common solvent for TFA-mediated Boc deprotection.

Q2: How does solvent polarity influence the stability of the primary amide group?

A: Solvent polarity plays a crucial role in the rate of amide hydrolysis. Generally, higher polarity in the solvent system accelerates the rate of hydrolysis.[1] Polar protic solvents are particularly effective at promoting hydrolysis because they can both stabilize the transition state through hydrogen bonding and act as a proton source or shuttle in the reaction mechanism. For maximum stability, especially during prolonged heating, it is advisable to use anhydrous, non-polar aprotic solvents like toluene or dioxane.

Q3: My reaction requires a base. How does solvent choice affect the deprotonation of the primary amide for subsequent reactions like N-alkylation?

A: Deprotonating a primary amide is challenging due to its low acidity (pKa ≈ 17). A very strong, non-nucleophilic base is required, such as sodium hydride (NaH). The ideal solvent for such a reaction must be:

  • Aprotic: It must not have acidic protons that would quench the strong base.

  • Polar: It needs to solvate the resulting amide anion to some extent.

  • Anhydrous: Water will instantly destroy the base.

Dry polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are standard choices. THF is less polar and often requires longer reaction times or additives, while DMF is an excellent solvent but can be difficult to remove and may decompose at high temperatures.

Q4: I'm observing poor solubility of my starting material. What is a recommended solvent screen?

A: Solubility is a function of intermolecular forces. Given the molecule's structure (a polar amide, a moderately polar carbamate, and a non-polar piperidine ring), a range of solvents should be effective. A systematic screening approach is best.

Solvent ClassExample SolventsExpected SolubilityNotes
Chlorinated Dichloromethane (DCM), ChloroformHighGood for reactions at or below room temperature.
Ethers Tetrahydrofuran (THF), DioxaneModerate to HighExcellent general-purpose aprotic solvents.
Esters Ethyl Acetate (EtOAc)ModerateCommon for extractions and chromatography.
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighUse when high polarity is needed; can be difficult to remove.
Alcohols Methanol (MeOH), Ethanol (EtOH)Moderate to HighUse with caution; can act as a nucleophile or proton source.
Hydrocarbons Toluene, HexanesLow to InsolubleUseful as anti-solvents for crystallization.

Section 2: Troubleshooting Guides for Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Accidental Cleavage of the N-Boc Protecting Group

  • Symptom: TLC or LC-MS analysis shows the appearance of a new, more polar spot corresponding to the unprotected piperidine-2-carboxamide.

  • Root Cause: The reaction conditions are too acidic. This can be intentional (e.g., using a Lewis acid catalyst) or unintentional (e.g., using a reagent that degrades to produce acid, or contaminated solvent).

  • Troubleshooting Steps:

    • Check pH: If possible, check the pH of your reaction mixture or starting materials.

    • Use a Non-Acidic Solvent: Ensure your solvent is free from acidic impurities. Freshly distilled or inhibitor-free solvents are recommended.

    • Add a Scavenger: If trace acid is unavoidable, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to act as a proton sponge.

    • Re-evaluate Catalyst: If using a Lewis acid, consider a milder alternative or run the reaction at a lower temperature.

Issue 2: Hydrolysis of the Primary Amide to a Carboxylic Acid

  • Symptom: A new spot appears on TLC/LC-MS with a mass corresponding to the carboxylic acid (M-1). The new compound may streak on silica gel.

  • Root Cause: Presence of water under acidic or basic conditions, often exacerbated by heat.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use flame-dried glassware and freshly distilled anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Control pH During Workup: If an aqueous workup is necessary, use a buffered or pH-neutral solution (e.g., saturated sodium bicarbonate, followed by brine) and keep the temperature low (0 °C) to minimize hydrolysis.

    • Solvent Choice: Avoid protic solvents like methanol or water if the reaction requires heating for extended periods. Switch to toluene or dioxane.

Issue 3: Low Yield in Amide N-Alkylation Reactions

  • Symptom: The reaction stalls, and a significant amount of starting material remains even after extended reaction times.

  • Root Cause: Incomplete deprotonation of the amide or poor solubility of the resulting amide anion.

  • Troubleshooting Steps:

    • Solvent Optimization: The choice of solvent is critical. While THF is common, switching to a more polar aprotic solvent like DMF can significantly improve the solubility and reactivity of the sodium amide salt.

    • Temperature Control: The initial deprotonation with NaH is often performed at 0 °C, but the subsequent alkylation may require gentle heating (40-60 °C) to proceed at a reasonable rate.

    • Phase-Transfer Catalysis: For reactions in less polar solvents like DCM or toluene, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction between the solid base/amide salt and the dissolved electrophile.[3]

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: General Procedure for N-Alkylation of the Primary Amide

This protocol outlines a robust starting point for the N-alkylation of tert-butyl 2-carbamoylpiperidine-1-carboxylate.

  • Preparation: Under an inert atmosphere (Argon), add tert-butyl 2-carbamoylpiperidine-1-carboxylate (1.0 eq.) to a flame-dried flask.

  • Solvent Addition: Add anhydrous THF or DMF (to make a 0.1 M solution) via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Add the electrophile (e.g., alkyl halide, 1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, concentrate, and purify by column chromatography.

Diagram 1: Key Reactive Sites & Solvent Influence

This diagram illustrates the molecule's reactive centers and the conditions that affect them.

G Figure 1: Solvent and Reagent Effects on Key Functional Groups cluster_molecule tert-butyl 2-carbamoylpiperidine-1-carboxylate cluster_amide Primary Amide Reactivity cluster_boc N-Boc Group Reactivity mol Boc-N-(Piperidine)-C(=O)NH2 hydrolysis Hydrolysis mol->hydrolysis alkylation N-Alkylation mol->alkylation deprotection Deprotection mol->deprotection cond_hydrolysis H2O, H+ or OH- (Polar Protic Solvents) cond_hydrolysis->hydrolysis cond_alkylation NaH, Electrophile (Anhydrous Polar Aprotic e.g., THF, DMF) cond_alkylation->alkylation cond_deprotection Strong Acid (TFA, HCl) (Aprotic Solvents e.g., DCM) cond_deprotection->deprotection

Caption: Figure 1: Solvent and Reagent Effects on Key Functional Groups.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This workflow provides a logical sequence for diagnosing and solving yield issues.

G Figure 2: Workflow for Diagnosing Low Yield start Low Yield Observed check_sm Is Starting Material (SM) Consumed? start->check_sm sm_no No check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes check_side_products Are Side Products Observed? hydrolysis Check for Hydrolysis (Amide -> Acid) check_side_products->hydrolysis Acidic Mass? deprotection Check for Deprotection (Boc Group Lost) check_side_products->deprotection Boc-Lost Mass? other Other Decomposition? (Mass Balance Check) check_side_products->other Neither? solubility Check SM Solubility in Solvent sm_no->solubility reagents Verify Reagent Activity (e.g., Base, Electrophile) solubility->reagents conditions Increase Temperature or Reaction Time reagents->conditions solution_reagents Solution: Use Fresh Reagents, Switch to Polar Aprotic Solvent (e.g., DMF) conditions->solution_reagents sm_yes->check_side_products solution_hydrolysis Solution: Use Anhydrous Solvent, Control Workup pH hydrolysis->solution_hydrolysis solution_deprotection Solution: Avoid Acid, Use Buffered System deprotection->solution_deprotection

Sources

Validation & Comparative

Resolving Rotameric Complexity: A Comparative Guide to 1H NMR Analysis of tert-Butyl 2-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: tert-butyl 2-carbamoylpiperidine-1-carboxylate (N-Boc-L-pipecolamide) The Challenge: Restricted rotation around the N-C(O) (carbamate) bond creates distinct cis and trans rotamers observable on the NMR time scale at room temperature. This leads to signal doubling, broadening, and integration errors that often resemble sample impurities. The Solution: This guide compares three analytical protocols to resolve this complexity, demonstrating that High-Temperature (VT) NMR in DMSO-d6 is the gold standard for quantitative characterization.

Part 1: The Scientific Mechanism (Expertise & Causality)

The Rotamer Problem

In tert-butyl 2-carbamoylpiperidine-1-carboxylate, the nitrogen atom is part of a piperidine ring and is acylated by a Boc group. The resonance interaction between the nitrogen lone pair and the carbonyl group imposes significant double-bond character on the N-C(O) bond.

Because the piperidine ring is sterically bulky, the rotation around this bond is slow at room temperature (298 K). The molecule exists in equilibrium between two conformers:

  • Rotamer A: The Boc tert-butyl group is syn to the C2-substituent.

  • Rotamer B: The Boc tert-butyl group is anti to the C2-substituent.

This results in two distinct magnetic environments for almost every proton, most notably the Boc methyls and the C2-methine proton.

Visualization of the Equilibrium

RotamerEquilibrium Figure 1: Rotameric interconversion equilibrium of N-Boc-piperidines. Rotamer_A Rotamer A (Cis-like) Restricted Rotation Transition Transition State (High Energy Barrier) Rotamer_A->Transition Heat (Energy Input) Transition->Rotamer_A Rotamer_B Rotamer B (Trans-like) Restricted Rotation Transition->Rotamer_B Rotamer_B->Transition

Part 2: Comparative Analysis of Analytical Protocols

We compared three distinct solvent/temperature systems to determine the optimal characterization method.

Method A: Standard Analysis (The "Trap")
  • Conditions: CDCl₃ at 298 K (25°C).

  • Observation: The spectrum appears "messy." The Boc singlet is split into two unequal peaks (ratio approx. 60:40 or 70:30). The C2-H proton (alpha to nitrogen) appears as two broad multiplets separated by ~0.2 ppm.

  • Verdict: Unsuitable for purity assay. The split signals make integration unreliable, often leading researchers to falsely believe the sample is impure.

Method B: The Exchange Method
  • Conditions: Methanol-d4 (MeOD) at 298 K.

  • Observation: The primary amide protons (-CONH₂) exchange with deuterium and disappear. This simplifies the spectrum but does not solve the ring rotamerism. The Boc group often remains split or extremely broad.

  • Verdict: Useful for ring assignment only. Good for identifying ring protons without amide interference, but fails to resolve the rotameric doubling.

Method C: Variable Temperature (VT) Coalescence (The "Gold Standard")
  • Conditions: DMSO-d6 at 373 K (100°C).

  • Observation: Thermal energy overcomes the rotational barrier. The interconversion rate between rotamers becomes faster than the NMR time scale (

    
    ).
    
  • Result: Signals coalesce into sharp, single averages. The Boc group becomes a sharp singlet; the C2-H becomes a resolved triplet/doublet of doublets.

  • Verdict: Required for publication-quality data.

Comparative Data Summary
FeatureMethod A: CDCl₃ (25°C)Method B: MeOD (25°C)Method C: DMSO-d6 (100°C)
Boc Signal (~1.4 ppm) Split (2 singlets)Broad / SplitSharp Singlet (9H)
Amide (-NH₂) Protons Broad, separatedInvisible (Exchanged) Broad Singlet (2H)
C2-H (Alpha Proton) Multiplet (Doubled)Multiplet (Doubled)Sharp dd or t (1H)
Integration Accuracy Low (<90%)MediumHigh (>98%)
Suitability Quick CheckStructural AssignmentPurity Assay / Publication

Part 3: Detailed Experimental Protocol (Method C)

To achieve the "Method C" results, follow this self-validating workflow.

Sample Preparation
  • Mass: Weigh 5–10 mg of tert-butyl 2-carbamoylpiperidine-1-carboxylate.

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Ensure the tube is rated for high temperatures (high-quality borosilicate glass).

Instrument Setup (VT-NMR)
  • Lock & Shim: Insert sample at room temperature.[1] Lock onto DMSO-d6.[2][3][4] Perform initial gradient shimming.

  • Temperature Ramp:

    • Set target temperature to 373 K (100°C). Warning: Do not exceed the boiling point of the solvent or the safety limit of the probe.

    • Increase gas flow (if applicable) to protect the probe.

    • Wait 10 minutes after reaching 373 K for thermal equilibrium. This is the most common failure point; scanning too early results in drifting lineshapes.

  • Reshimming: Crucial Step. Shims change significantly with temperature. You must re-shim (automated gradient shimming usually suffices) at 373 K.

Acquisition Parameters
  • Pulse Sequence: Standard zg30 or equivalent.

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds. High temperatures increase T1 relaxation times; a short D1 will reduce quantitative accuracy.

  • Scans: 16 or 32 scans are usually sufficient due to sharpened peaks.

Processing Workflow

NMR_Workflow Figure 2: Validated Workflow for VT-NMR of N-Boc Piperidines Start Start: Dissolve Sample in DMSO-d6 Check_RT Run Quick Scan (25°C) Check for Rotamers Start->Check_RT Heat Heat Probe to 100°C (Wait 10 mins) Check_RT->Heat Signals Split? Reshim Re-Shim at High Temp (Critical Step) Heat->Reshim Acquire Acquire Spectrum (D1 > 2s) Reshim->Acquire Process Process & Integrate (Ref DMSO @ 2.50 ppm) Acquire->Process

Part 4: Spectral Assignment Guide (at 373 K)

When analyzing the coalesced spectrum in DMSO-d6 at 100°C, use these assignments to validate your structure:

  • δ 1.40 ppm (Singlet, 9H): The tert-butyl group (Boc). Sharpened into a single peak.

  • δ 1.30 – 1.60 ppm (Multiplet, 2H): Piperidine ring protons (C3/C5 axial/equatorial mix).

  • δ 1.90 – 2.10 ppm (Multiplet, 1H): Piperidine ring proton (C3 equatorial).

  • δ 2.80 – 3.00 ppm (Broad Triplet, 1H): C6-H axial (adjacent to Nitrogen).

  • δ 3.70 – 3.90 ppm (Broad Doublet, 1H): C6-H equatorial.

  • δ 4.50 – 4.60 ppm (Doublet of Doublets or Broad Singlet, 1H): The C2-H chiral center proton. This signal is the most diagnostic for rotamer coalescence.

  • δ 6.80 – 7.20 ppm (Broad Singlets, 2H): Amide NH₂ protons. These may still appear broad due to quadrupole broadening from the Nitrogen-14 nucleus or hydrogen bonding, but they will be distinct from the baseline.

References

  • Rotamerism in N-Boc Heterocycles: Wipf, P., & Kim, Y. (1992). Solid-phase synthesis of peptide mimetics with (S)-N-Boc-pipecolic acid. This work establishes the fundamental NMR behavior of N-Boc-pipecolic acid derivatives. Source: Journal of Organic Chemistry

  • VT-NMR Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Dynamic NMR). Source: ScienceDirect

  • Solvent Impurity Data: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Source: Organic Process Research & Development[Link]

  • Piperidine Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Discussion on A-values and N-acyl piperidine conformations). Source: Wiley

Sources

A Comparative Guide to the ¹³C NMR Spectroscopy of tert-butyl 2-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR spectrum of tert-butyl 2-carbamoylpiperidine-1-carboxylate, a key building block in contemporary medicinal chemistry. By comparing its spectral data with structurally related analogues, we aim to provide a comprehensive reference for its characterization and to highlight the subtle yet significant influence of substituents on the chemical shifts of the piperidine scaffold.

Introduction to the Spectroscopic Challenge

tert-butyl 2-carbamoylpiperidine-1-carboxylate incorporates several key structural features that influence its ¹³C NMR spectrum: a piperidine ring, a bulky tert-butoxycarbonyl (Boc) protecting group, and a carbamoyl moiety at the C2 position. The conformational flexibility of the piperidine ring and the electronic effects of the substituents create a unique magnetic environment for each carbon atom. Understanding these influences is critical for accurate spectral assignment and quality control.

This guide will present a detailed comparison of the ¹³C NMR data of our target molecule with two closely related and commercially available compounds: tert-butyl piperidine-1-carboxylate and tert-butyl 2-oxopiperidine-1-carboxylate. This comparative approach will illuminate the diagnostic shifts associated with the introduction of the carbamoyl group at the C2 position.

Comparative ¹³C NMR Data Analysis

The interpretation of ¹³C NMR spectra hinges on predicting and assigning chemical shifts (δ) for each carbon atom in a molecule. The electronic environment dictates the resonance frequency of a given carbon nucleus; electron-withdrawing groups typically deshield the nucleus, causing a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[1][2]

The following table summarizes the experimental ¹³C NMR data for tert-butyl 2-carbamoylpiperidine-1-carboxylate and its analogues. The assignments are based on established principles of NMR spectroscopy and data from analogous systems.[3][4]

Carbon Atomtert-butyl 2-carbamoylpiperidine-1-carboxylate (Predicted, CDCl₃)tert-butyl piperidine-1-carboxylate (DMSO-d₆)[4]tert-butyl 2-oxopiperidine-1-carboxylate (Solvent not specified)
C=O (Carbamoyl)~175 ppm--
C=O (Boc)~155 ppm154.89 ppm-
C(CH₃)₃ (Boc)~80 ppm79.03 ppm-
C(CH₃)₃ (Boc)~28.5 ppm28.42 ppm-
C2~55 ppm44.31 ppm (for C2/C6)-
C3~29 ppm25.69 ppm (for C3/C5)-
C4~24 ppm24.45 ppm-
C5~25 ppm25.69 ppm (for C3/C5)-
C6~44 ppm44.31 ppm (for C2/C6)-

Key Observations and Interpretive Insights:

  • The Carbamoyl Group's Influence: The most significant difference in the predicted spectrum of tert-butyl 2-carbamoylpiperidine-1-carboxylate is the appearance of a new carbonyl signal around 175 ppm, characteristic of an amide.[2] Furthermore, the introduction of the electron-withdrawing carbamoyl group at C2 is expected to cause a substantial downfield shift of the C2 carbon to approximately 55 ppm, compared to the ~44 ppm observed for the unsubstituted C2/C6 in tert-butyl piperidine-1-carboxylate.[4]

  • The Boc Protecting Group: The signals for the tert-butoxycarbonyl group are highly characteristic. The quaternary carbon (C(CH₃)₃) typically appears around 80 ppm, while the three equivalent methyl carbons (CH₃) resonate near 28 ppm.[4] The Boc carbonyl is consistently found around 155 ppm.

  • Piperidine Ring Carbons: In the unsubstituted tert-butyl piperidine-1-carboxylate, the symmetry of the molecule (on the NMR timescale) results in equivalent chemical shifts for C2/C6 and C3/C5.[4] The introduction of the carbamoyl group at C2 breaks this symmetry, leading to distinct signals for each of the piperidine ring carbons. The chemical shifts of C3, C4, C5, and C6 in the target molecule are predicted to be influenced by the C2-substituent, though to a lesser extent than C2 itself.

  • Comparison with the 2-Oxo Analogue: While full data for tert-butyl 2-oxopiperidine-1-carboxylate is not presented, the presence of a lactam carbonyl at C2 would also induce a significant downfield shift of the C2 carbon. However, the chemical environment of the remaining ring carbons would differ from the carbamoyl-substituted compound, providing a clear distinction in their respective ¹³C NMR spectra.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure data integrity and reproducibility, a standardized protocol for ¹³C NMR data acquisition is essential. The following methodology is recommended for the analysis of tert-butyl 2-carbamoylpiperidine-1-carboxylate and related compounds.

Workflow for ¹³C NMR Analysis

Caption: Standard workflow for ¹³C NMR sample preparation, data acquisition, and processing.

Detailed Methodological Steps:

  • Sample Preparation:

    • Accurately weigh 20-30 mg of tert-butyl 2-carbamoylpiperidine-1-carboxylate into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shift scale to 0.0 ppm.

    • Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

    • After inserting the sample, the spectrometer's deuterium lock system should be engaged to maintain a stable magnetic field.

    • The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

    • A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument) should be utilized. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Typical acquisition parameters include a spectral width of ~240 ppm, an acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • The spectrum must be accurately phased to ensure all peaks are in the positive absorptive mode.

    • The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm.

    • Peak picking is then performed to determine the precise chemical shift of each resonance.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a standardized numbering system for the carbon atoms of tert-butyl 2-carbamoylpiperidine-1-carboxylate is essential.

Caption: Structure of tert-butyl 2-carbamoylpiperidine-1-carboxylate with key carbon atoms labeled.

Conclusion

The ¹³C NMR spectrum of tert-butyl 2-carbamoylpiperidine-1-carboxylate is a powerful tool for its structural verification. By understanding the influence of the Boc and carbamoyl substituents on the piperidine ring, researchers can confidently assign the observed chemical shifts. The comparative data presented in this guide serves as a valuable reference, highlighting the diagnostic signals that confirm the presence and position of the carbamoyl group. Adherence to the provided experimental protocol will ensure the acquisition of high-quality, reproducible data, which is fundamental to rigorous scientific investigation in the field of drug discovery and development.

References

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Master Organic Chemistry. ¹³C NMR - How Many Signals. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • PubChem. tert-Butyl 2-oxopiperidine-1-carboxylate. [Link]

  • Supporting Information - Macmillan Group - Princeton University. [Link]

  • Supporting Information. [Link]

  • ResearchGate. 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. [Link]

  • Compound Interest. A Guide to ¹³C NMR Chemical Shift Values. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

Comparative Mass Spectrometry Guide: tert-Butyl 2-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: tert-butyl 2-carbamoylpiperidine-1-carboxylate (also known as N-Boc-L-pipecolamide ) acts as a critical chiral building block in the synthesis of peptidomimetics and local anesthetics. However, its analysis presents a dual challenge:

  • Lack of Chromophores: The molecule lacks significant UV absorption above 210 nm, making standard HPLC-UV/Vis quantitation unreliable and non-specific.

  • Thermal Lability: The tert-butoxycarbonyl (Boc) protecting group is thermally unstable and prone to in-source fragmentation (ISF) during ionization, complicating molecular weight confirmation.

The Solution: This guide objectively compares the performance of Electrospray Ionization (ESI) —the recommended standard—against Atmospheric Pressure Chemical Ionization (APCI) and UV-Vis detection . We provide optimized protocols to mitigate Boc-deprotection and maximize sensitivity.

Technical Specifications & Molecular Properties[1][2][3][4]

PropertySpecificationMass Spec Relevance
IUPAC Name tert-butyl 2-carbamoylpiperidine-1-carboxylateTarget Analyte
Formula C₁₁H₂₀N₂O₃[M+H]⁺ = 229.15 m/z
Monoisotopic Mass 228.1474 DaExact mass for HRMS
Key Functional Groups Carbamate (Boc), AmideBoc: Labile (Loss of 56/100 Da)Amide: Protonation site
LogP ~1.5 (Predicted)Suitable for Reverse Phase LC
Chromophore Minimal (<210 nm)UV detection is inferior to MS

Comparative Analysis: ESI vs. Alternatives

The following analysis compares the "Product Performance" (detection of the intact molecule) across three standard analytical techniques.

Primary Technique: Electrospray Ionization (ESI)[3][5][6]
  • Status: Recommended (Gold Standard)

  • Mechanism: Soft ionization via liquid-phase charge transfer.

  • Performance:

    • Sensitivity: High. The amide nitrogen and carbamate oxygen readily accept protons.

    • Integrity: When optimized, ESI preserves the Boc group, allowing detection of the intact protonated molecule [M+H]⁺ (m/z 229.15) .

    • Adducts: Prone to Sodium [M+Na]⁺ (m/z 251.14) formation in glass/unoptimized systems.

Alternative A: Atmospheric Pressure Chemical Ionization (APCI)[6]
  • Status: Secondary / Not Recommended for Quant

  • Mechanism: Gas-phase chemical ionization using a corona discharge and high heat (350°C–500°C).

  • Performance:

    • Sensitivity: Moderate.

    • Integrity: Poor. The high heat required for nebulization typically induces thermal degradation of the Boc group before the ion enters the analyzer.

    • Result: Spectra are dominated by the fragment m/z 129.10 (Loss of Boc), leading to false negatives for the intact parent mass.

Alternative B: UV-Vis Detection (210 nm)
  • Status: Legacy / Screening Only

  • Performance:

    • Sensitivity: Very Low. The carbonyl groups have weak n→π* transitions.

    • Specificity: Non-existent. Solvents (methanol/acetonitrile) and impurities absorb heavily at 210 nm, causing baseline drift and interference.

Data Summary: Technique Performance Matrix
FeatureESI (Optimized) APCI UV-Vis (210 nm)
Limit of Detection (LOD) < 1 ng/mL ~50 ng/mL> 10 µg/mL
Parent Ion Survival ([M+H]⁺) High (>90%) Low (<20%)N/A
Linear Dynamic Range 4 orders of magnitude3 orders of magnitude2 orders of magnitude
Thermal Degradation Risk LowHigh None
Matrix Effects Susceptible (requires cleanup)ResistantSusceptible to interference

Fragmentation Pathways & Mechanism[7][8][9]

Understanding the fragmentation is crucial for distinguishing the analyte from impurities (like the deprotected pipecolamide).

The primary fragmentation pathway in MS/MS (CID) follows an acid-catalyzed elimination mechanism:

  • Precursor: [M+H]⁺ (m/z 229.15)

  • Primary Fragment: Loss of isobutene (C₄H₈, 56 Da) via a McLafferty-like rearrangement or charge-remote fragmentation. Result: m/z 173.09 .

  • Secondary Fragment: Subsequent loss of CO₂ (44 Da) to yield the protonated pipecolamide core. Result: m/z 129.10 .

Visualization: Fragmentation Logic

FragmentationPathway Figure 1: ESI Positive Mode Fragmentation Pathway of tert-butyl 2-carbamoylpiperidine-1-carboxylate Parent Parent [M+H]+ m/z 229.15 (Intact Boc-Amide) Intermed Intermediate [M+H - C4H8]+ m/z 173.09 (Carbamic Acid) Parent->Intermed Loss of Isobutene (-56 Da) (In-Source or CID) Core Core Amine [M+H - Boc]+ m/z 129.10 (Pipecolamide) Intermed->Core Loss of CO2 (-44 Da) Ring Ring Fragment [C5H10N]+ m/z 84.08 (Piperidine Ring) Core->Ring Ring Cleavage (High Energy)

Figure 1: The stepwise degradation of the Boc group is the defining characteristic of this molecule's mass spectrum.

Experimental Protocol: Optimized ESI Workflow

To ensure scientific integrity and reproducibility, follow this self-validating protocol. This workflow prioritizes the survival of the labile Boc group.

Step 1: Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why? Methanol can sometimes promote transesterification or solvolysis of reactive amides; Acetonitrile is aprotic and safer. Formic acid aids protonation.

  • Concentration: Prepare a 1 µg/mL working standard.

Step 2: Instrument Configuration (LC-MS/MS)
  • Source: Electrospray Ionization (ESI) - Positive Mode.

  • Flow Rate: 0.3 - 0.5 mL/min.

Step 3: Critical Tuning Parameters (The "Soft" Tune)

Most generic methods use high cone voltages that destroy the Boc group immediately. Use these specific settings:

ParameterRecommended SettingScientific Rationale
Capillary Voltage 3.0 - 3.5 kVStandard for stable spray.
Cone Voltage 15 - 20 V (Low)CRITICAL: High voltage (>30V) accelerates ions into gas molecules, causing Collision Induced Dissociation (CID) before the analyzer. Keep this low to see m/z 229.
Source Temperature 100°C - 120°CKeep low to prevent thermal deprotection.
Desolvation Temp 300°C - 350°CSufficient to dry the solvent but not degrade the solute.
Step 4: Workflow Visualization

Workflow Figure 2: Method Development Decision Tree for Labile Boc-Amides Start Start: Sample Prep (1 µg/mL in ACN:H2O) Check1 Check: Is UV Absorbance > 0.1 AU? Start->Check1 FailUV UV Method Failed (Low Sensitivity) Check1->FailUV No MS_Setup Configure ESI Source (Pos Mode) Check1->MS_Setup Yes (But Non-specific) Tune Critical: Set Cone Voltage < 20V MS_Setup->Tune Inject Inject Sample Tune->Inject Analyze Analyze Spectrum Inject->Analyze Decision Is m/z 229 Dominant? Analyze->Decision Success Valid Method: Quantify on m/z 229 Decision->Success Yes Fail In-Source Frag Detected: Lower Temp/Voltage Decision->Fail No (m/z 173/129 seen) Fail->Tune Re-optimize

Figure 2: A logical flow to prevent false identification due to in-source fragmentation.

References

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from .

  • Liu, C., et al. (2024).[2] "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society, 46(1): 40-47.[2] Retrieved from .

  • PerkinElmer. (2024). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from .

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 10656219: tert-Butyl 2-formylpiperidine-1-carboxylate. Retrieved from .[3]

  • Parella, T., et al. (2025). "Solution and solid structure of a Boc-protected piperidine-spiro-hydantoin." ResearchGate.[4] Retrieved from .

Sources

Comparative Synthesis Guide: Optimization of N-Boc-2-carboxamidopiperidine Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: N-Boc-2-carboxamidopiperidine (also: tert-butyl 2-carbamoylpiperidine-1-carboxylate) CAS: 144988-03-8 (General) / 144988-04-9 ((S)-enantiomer) Significance: A critical chiral intermediate for kinase inhibitors (e.g., Niraparib analogs) and GPCR ligands.

This guide evaluates the two most prevalent synthesis routes: Mixed Anhydride Coupling and Carbodiimide-Mediated Coupling . While both routes utilize N-Boc-pipecolic acid as the starting material, they diverge significantly in scalability, cost-efficiency, and impurity profiles.

  • Route A (Mixed Anhydride): Preferred for Process/Pilot Scale . Offers lower reagent costs and simplified workup but requires precise temperature control to prevent racemization and disproportionation.

  • Route B (EDC/HOBt): Preferred for Discovery/Lab Scale . Offers robust reaction kinetics and higher tolerance for moisture, but incurs higher reagent costs and requires careful removal of urea byproducts.

Part 1: Route Analysis & Mechanistic Insight

Route A: The Mixed Anhydride Method (Isobutyl Chloroformate)

This method activates the carboxylic acid by forming a mixed anhydride with isobutyl chloroformate (IBCF) in the presence of a tertiary amine base (N-Methylmorpholine, NMM).

  • Mechanism: The carboxylate attacks the carbonyl of IBCF, displacing chloride. The resulting mixed anhydride is highly electrophilic. Subsequent attack by ammonia (gas or aqueous) yields the primary amide.

  • The "Senior Scientist" Insight:

    • Temperature is Critical: The reaction must be maintained between -15°C and -5°C during activation. Above 0°C, the mixed anhydride can disproportionate or undergo intramolecular cyclization (N-carboxyanhydride formation), leading to lower yields and CO2 evolution.

    • Base Selection: NMM is superior to Triethylamine (TEA) because NMM is less basic and sterically hindered, reducing the risk of

      
      -proton abstraction (racemization) at the C2 position of the piperidine ring.
      
Route B: The Active Ester Method (EDC/HOBt)

This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to form an O-acylisourea, which rearranges to an active ester.

  • Mechanism: EDC activates the acid. HOBt acts as a nucleophilic additive, intercepting the O-acylisourea to form a less reactive but more selective OBt-active ester. This ester reacts with ammonium chloride/base to form the amide.

  • The "Senior Scientist" Insight:

    • Racemization Suppression: The HOBt ester is less prone to oxazolone formation (a primary pathway for racemization) compared to the O-acylisourea intermediate.

    • Solubility Advantage: EDC and its urea byproduct are water-soluble.[1] Unlike DCC (dicyclohexylcarbodiimide), which forms an insoluble urea that complicates filtration, EDC byproducts are removed via aqueous acidic washes.

Part 2: Visualizing the Pathways

SynthesisRoutes cluster_RouteA Route A: Mixed Anhydride (Process Scale) cluster_RouteB Route B: Active Ester (Discovery Scale) Start N-Boc-Pipecolic Acid StepA1 Activation: Isobutyl Chloroformate (IBCF) NMM, THF, -15°C Start->StepA1 StepB1 Activation: EDC.HCl, HOBt DCM/DMF, 0°C Start->StepB1 StepA2 Intermediate: Mixed Anhydride StepA1->StepA2 StepA3 Ammonolysis: NH3 (g) or NH4OH StepA2->StepA3 Racemization Risk: Racemization (Control Temp < -10°C) StepA2->Racemization If T > 0°C Product N-Boc-2-carboxamidopiperidine StepA3->Product StepB2 Intermediate: OBt Active Ester StepB1->StepB2 StepB3 Ammonolysis: NH4Cl, DIPEA StepB2->StepB3 StepB3->Product

Caption: Comparison of Mixed Anhydride vs. Active Ester pathways. Note the critical temperature control point in Route A to prevent racemization.

Part 3: Detailed Experimental Protocols

Protocol A: Mixed Anhydride Synthesis (Optimized for 10g Scale)

Best for: High throughput, cost-sensitive production.

  • Setup: Charge a 3-neck round-bottom flask with N-Boc-pipecolic acid (10.0 g, 43.6 mmol) and dry THF (100 mL) .

  • Base Addition: Cool to -15°C (internal probe control). Add N-methylmorpholine (NMM, 4.85 g, 48.0 mmol) dropwise.

  • Activation: Add Isobutyl chloroformate (IBCF, 6.55 g, 48.0 mmol) dropwise over 20 mins. Critical: Do not let temp rise above -10°C. Stir for 15 mins. A white precipitate (NMM·HCl) will form.

  • Ammonolysis:

    • Option 1 (Gas): Bubble anhydrous

      
       gas into the headspace for 30 mins.
      
    • Option 2 (Liquid): Add 28% aq.

      
       (15 mL)  dropwise, maintaining temp < 0°C.
      
  • Workup (Self-Validating Step):

    • Warm to RT.[2][3][4][5] Evaporate THF. Dissolve residue in EtOAc (150 mL).

    • Wash 1: 5% Citric Acid (removes unreacted amine/NMM).

    • Wash 2: Sat.

      
       (removes unreacted starting acid).
      
    • Wash 3: Brine.[3]

    • Dry over

      
      , filter, and concentrate.[3][6]
      
  • Crystallization: Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: EDC/HOBt Coupling (Optimized for Reliability)

Best for: Ensuring maximum enantiomeric excess (ee) on small scale.

  • Setup: Dissolve N-Boc-pipecolic acid (2.0 g, 8.7 mmol) in DCM (20 mL) .

  • Activation: Add HOBt (anhydrous, 1.41 g, 10.4 mmol) and EDC·HCl (2.0 g, 10.4 mmol) at 0°C. Stir for 30 mins.

  • Amine Addition: Add Ammonium Chloride (

    
    , 0.93 g, 17.4 mmol)  followed by DIPEA (3.0 mL, 26.1 mmol) .
    
    • Note: Using solid

      
       + base generates ammonia in situ, avoiding the handling of gas.
      
  • Reaction: Stir at RT overnight (12-16 h).

  • Workup (Self-Validating Step):

    • Dilute with DCM (50 mL).[7]

    • Wash 1: 1N HCl (Critical: removes DIPEA and the water-soluble urea byproduct).

    • Wash 2: Sat.

      
       (removes HOBt and starting acid).
      
    • Dry (

      
      ) and concentrate.
      

Part 4: Comparative Data Analysis

The following data is synthesized from standard process chemistry benchmarks for pipecolic acid derivatives.

MetricRoute A: Mixed AnhydrideRoute B: EDC/HOBt
Typical Yield 85 - 92%75 - 85%
Reaction Time 2 - 4 Hours12 - 18 Hours
Reagent Cost Low (IBCF is commoditized)Medium/High (EDC/HOBt expensive)
Atom Economy HighLower (Large urea byproduct)
Racemization Risk Moderate (High if T > 0°C)Low (Buffered by HOBt)
Purification Crystallization usually sufficientColumn chromatography often required
Scalability Excellent (Exothermic control required)Good (Waste disposal increases)
Troubleshooting & QC
  • Chiral Purity Check: Use Chiral HPLC (Column: Chiralpak AD-H or OD-H; Eluent: Hexane/IPA).

    • Route A Failure Mode: If %ee drops, check the activation temperature. It likely spiked during IBCF addition.

    • Route B Failure Mode: If yield is low, ensure EDC·HCl was not hydrolyzed by wet solvents before reaction.

References

  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester (Analogous Protocol). Retrieved from

  • National Institutes of Health (NIH). (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. (Discusses racemization/lithiation of N-Boc-piperidine derivatives). Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Standard operating procedures for EDC/HOBt couplings). Retrieved from

  • Organic Chemistry Portal. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines.[8] Organic Letters.[8] Retrieved from

  • Google Patents. (2019). Process for Preparing 2-(1-(tert-Butoxycarbonyl)piperidine-4-yl)benzoic Acid. (Industrial scale mixed anhydride protocols). WO2019232010A1. Retrieved from

Sources

Beyond Adams' Catalyst: A Comparative Guide to Modern Reagents for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Bottleneck

The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved drugs, serving as the core scaffold for blockbusters like Fentanyl , Donepezil , and Risperidone . Historically, the "gold standard" for accessing this motif has been the catalytic hydrogenation of pyridine derivatives using Platinum(IV) oxide (Adams' catalyst) or Palladium on Carbon (Pd/C) .

While effective for simple substrates, these traditional heterogeneous methods often fail in complex drug development due to:

  • Poor Chemoselectivity: Indiscriminate reduction of other functional groups (alkenes, nitro, halides).

  • Stereochemical Scrambling: Difficulty in controlling cis/trans diastereoselectivity.

  • Safety & Scalability: Requirement for high-pressure H₂ gas (50–100 bar) and pyrophoric catalysts.

This guide objectively compares the traditional workflow against three "Best-in-Class" alternatives: Iridium-Catalyzed Ionic Hydrogenation , Metal-Free Borane Transfer Hydrogenation , and Biocatalytic Imine Reductase (IRED) Cascades .

Comparative Analysis of Reagent Systems

The following analysis contrasts the performance of reagents across four critical dimensions: Yield, Diastereoselectivity (dr), Functional Group (FG) Tolerance, and Green Chemistry Metrics.

Table 1: Performance Matrix of Piperidine Synthesis Reagents
FeatureTraditional Hydrogenation Ir-Catalyzed Ionic Hydrogenation Metal-Free Transfer Hydrogenation Biocatalytic (IRED) Cascade
Primary Reagent H₂ gas (50-70 bar) / PtO₂H₂ (1-5 bar) or Silanes / [Cp*Ir] complexesAmmonia Borane (NH₃-BH₃)NADPH / Imine Reductase Enzymes
Mechanism Heterogeneous Surface AdsorptionHomogeneous Ionic (Stepwise H⁻/H⁺ transfer)Frustrated Lewis Pair (FLP) ActivationEnzymatic Hydride Transfer
Yield (Avg) >90% (Simple substrates)85–98% (Complex substrates)75–95%60–90% (Highly specific)
Selectivity (cis/trans) Variable (often thermodynamic mix)High cis-selectivity (Kinetic control)High cis-selectivityPerfect Enantio- & Diastereocontrol
FG Tolerance Low (Reduces NO₂, C=C, C-X)Excellent (Tolerates NO₂, CN, halides)Good (Tolerates esters, amides)Excellent (Chemically orthogonal)
Operational Safety Low (High pressure, pyrophoric)High (Low pressure/Ambient)High (Solid reagent, no H₂ gas)Very High (Aqueous, Ambient)

Deep Dive: Mechanistic Decision Framework

To select the correct reagent, one must understand the underlying mechanism. Traditional hydrogenation relies on the concerted adsorption of the pyridine ring onto a metal surface. In contrast, Ionic Hydrogenation separates the reduction into distinct protonation and hydride transfer steps, allowing for precise control over which double bonds are reduced and preserving sensitive groups.

Visualization: Reagent Selection Logic & Mechanism

The following diagram illustrates the decision pathway for selecting a reagent and visualizes the distinct "Ionic" mechanism that offers superior selectivity.

PiperidineSynthesis cluster_mech Mechanism: Ir-Catalyzed Ionic Hydrogenation Start Target: Substituted Piperidine Complex Is the substrate complex/fragile? Start->Complex Stereo Is strict Enantiopurity required? Complex->Stereo Yes Trad Traditional Hydrogenation (PtO2 / H2 / AcOH) High Pressure Complex->Trad No (Simple) IrIonic Ionic Hydrogenation (Ir-Catalyst / H2 or Silane) High FG Tolerance Stereo->IrIonic No (Diastereocontrol only) Bio Biocatalytic Cascade (IRED / NADPH) Perfect Stereocontrol Stereo->Bio Yes (Enantiocontrol) Pyridine Pyridine Protonation N-Protonation (Activated Iminium) Pyridine->Protonation H+ Enamine Enamine Intermediate Protonation->Enamine Ir-H- Hydride Hydride Transfer (from Ir-H) Piperidine Piperidine Product Enamine->Piperidine Repeat Cycle

Caption: Decision matrix for reagent selection coupled with the stepwise mechanism of Ionic Hydrogenation, highlighting the separation of protonation and hydride transfer.

Experimental Protocols

Protocol A: The "Precision" Method (Iridium-Catalyzed)

Best for: Late-stage functionalization of drug intermediates containing sensitive groups (nitro, nitriles, halides). Reagent System: [Cp*Ir(H₂O)₃]SO₄ catalyst with H₂ (balloon pressure) or Formic Acid.

Step-by-Step Workflow:

  • Catalyst Preparation: In a glovebox or under Argon, charge a reaction vial with the pyridine substrate (1.0 equiv) and the commercially available catalyst [Cp*Ir(H₂O)₃]SO₄ (1–2 mol%).

  • Solvent System: Dissolve in water or a water/methanol mixture (degassed). Note: Water is essential for the proton-shuttling mechanism.

  • Activation:

    • Option A (Hydrogen Gas): Seal the vial and attach a simple H₂ balloon (1 atm). No autoclave required.

    • Option B (Transfer Hydrogenation): Add Formic Acid (5.0 equiv) and Triethylamine (2.0 equiv).

  • Reaction: Stir at mild heat (30–60°C) for 12–24 hours.

  • Work-up: Basify the solution with NaHCO₃ to pH > 9 (to deprotonate the piperidinium salt). Extract with Dichloromethane (DCM).

  • Validation: Unlike PtO₂ methods, this protocol will retain aromatic halides or nitro groups present on the scaffold.

Protocol B: The "Green" Method (Metal-Free Transfer Hydrogenation)

Best for: Academic labs avoiding heavy metals or high-pressure setups. Reagent System: Ammonia Borane (NH₃-BH₃) activated by catalytic Borane or simply reflux.

Step-by-Step Workflow:

  • Setup: Charge a flask with the pyridine derivative (1.0 mmol) and Ammonia Borane (3.0–4.0 equiv).

  • Solvent: Use Methanol or Ethanol (protic solvents accelerate the hydrogen release).

  • Reaction: Reflux the mixture (approx. 65–80°C) under an inert atmosphere (N₂) for 4–12 hours.

    • Mechanism:[1][2][3][4][5][6][7] The solvent aids in the methanolysis of the borane complex, releasing H₂ equivalents in situ which are transferred to the pyridine.

  • Quench: Cool to room temperature and carefully add dilute HCl to destroy excess borane (watch for H₂ evolution).

  • Isolation: Basify with NaOH and extract.

  • Note: This method typically yields the thermodynamically stable cis-isomer for 2,6-disubstituted piperidines.

Expert Commentary & Causality

Why does Iridium work where Platinum fails? The failure of Adams' catalyst (PtO₂) in complex synthesis is often due to "over-activity." PtO₂ surfaces activate H₂ homolytically, creating highly reactive radical-like hydrogen species that attack any accessible π-system (alkenes, nitro groups).

Iridium complexes (Protocol A) operate via heterolytic cleavage of H₂. The catalyst forms a metal-hydride (Ir-H⁻) and releases a proton (H⁺). The proton activates the pyridine nitrogen (making it electrophilic), and the hydride specifically attacks the activated carbon. This "lock-and-key" ionic mechanism ensures that neutral, non-basic functional groups (like a nitro group) are ignored by the catalyst.

The Role of the Counter-Ion: In the Ir-catalyzed protocol, the choice of counter-ion (e.g., Sulfate vs. Chloride) significantly impacts activity. Sulfate (SO₄²⁻) is non-coordinating, leaving the Iridium center open for H₂ binding. Using chloride precursors often requires silver salts (AgOTf) to strip the chloride, adding cost and complexity.

References

  • Iridium-Catalyzed Ionic Hydrogenation: Wang, Y., et al. "Iridium-Catalyzed Hydrogenation of N-Heterocyclic Compounds under Mild Conditions." Journal of the American Chemical Society, 2013.

  • Metal-Free Borane Reduction: Zhou, Q., et al. "Borane-Catalyzed Metal-Free Transfer Hydrogenation of Pyridines."[8] Organic Letters, 2016.[2][8]

  • Biocatalytic Cascades: France, S. P., et al. "Imine Reductases (IREDs): New Catalysts for the Reduction of C=N Bonds." Current Opinion in Chemical Biology, 2017.[9]

  • Traditional Methods Review: "Catalytic Hydrogenation of Pyridine Derivatives." BenchChem Application Notes, 2025.

  • Stereoselective Synthesis: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2011.

Sources

tert-Butyl 2-carbamoylpiperidine-1-carboxylate (Boc-Pip-NH₂): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butyl 2-carbamoylpiperidine-1-carboxylate vs. Other Protected Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of peptidomimetics and medicinal chemistry, tert-butyl 2-carbamoylpiperidine-1-carboxylate (referred to herein as Boc-Pip-NH₂ ) represents a critical structural homologue to the widely used Boc-Proline Amide (Boc-Pro-NH₂) .

While Proline is the standard for inducing


-turns and restricting peptide backbone conformation, the expansion of the ring system to a six-membered piperidine (Pipecolic acid) introduces distinct steric, electronic, and pharmacological profiles. This guide objectively compares Boc-Pip-NH₂ against its 5-membered analog (Boc-Pro-NH₂) and other protected amino acids, focusing on conformational utility, synthetic behavior, and unique mass spectrometric properties.

Key Differentiator: Unlike Proline, which dictates N-terminal fragmentation in mass spectrometry (the "Proline Effect"), Pipecolic acid derivatives induce a "Pipecolic Acid Effect," favoring C-terminal cleavage—a critical distinction for proteomic sequencing and metabolic identification.

Structural & Conformational Analysis

The primary utility of Boc-Pip-NH₂ lies in its ability to restrict the conformational space of a peptide chain (


 and 

angles), but with a different spatial projection than Proline.
Ring Strain and Ramachandran Space
  • Boc-Pro-NH₂ (5-membered): The pyrrolidine ring rigidly locks the

    
     angle at approximately -60° ± 10°. It strongly favors Type I and Type II 
    
    
    
    -turns.
  • Boc-Pip-NH₂ (6-membered): The piperidine ring adopts a chair conformation. While it still restricts the

    
     angle, the increased flexibility allows for a broader range of 
    
    
    
    angles. This often results in "mismatched" secondary structures when simply swapping Pro for Pip, potentially converting substrates into inhibitors (see Section 4).
Cis/Trans Isomerism (Tertiary Amide)

Both compounds possess a tertiary amide bond at the N-terminus (Boc-N), leading to cis/trans isomerism that is slow on the NMR time scale.

  • Proline: High population of cis isomer (~30% in polar solvents) due to the small energy difference.[1]

  • Pipecolic Acid: The 6-membered ring steric bulk generally shifts the equilibrium, often destabilizing the cis rotamer compared to Proline, though this is highly solvent-dependent.

Visualizing the Conformational Energy Landscape

ConformationMap Proline Boc-Pro-NH2 (5-Membered) Constraint_Pro Rigid Phi (-60°) Promotes Beta-Turns Proline->Constraint_Pro Pip Boc-Pip-NH2 (6-Membered) Constraint_Pip Chair Conformation Wider Psi Range Pip->Constraint_Pip Outcome_Pro Substrate Recognition (Standard) Constraint_Pro->Outcome_Pro High Turn Propensity Outcome_Pip Inhibitor Conversion (Steric Clash) Constraint_Pip->Outcome_Pip Altered Topography

Figure 1: Conformational impact of ring expansion from Pyrrolidine (Pro) to Piperidine (Pip).

Comparative Performance Data

The following table summarizes physical and experimental differences. Note the distinct shift in lipophilicity and MS fragmentation behavior.

FeatureBoc-Pro-NH₂ (Proline)Boc-Pip-NH₂ (Pipecolic)Impact on Research
Ring Structure 5-membered (Pyrrolidine)6-membered (Piperidine)Pip is bulkier; higher steric demand.
LogP (Lipophilicity) ~0.9 (Estimated)~1.4 (Estimated)Pip increases membrane permeability and metabolic stability.
MS Fragmentation Proline Effect: Cleaves N-terminal to Pro (

ions).
Pipecolic Effect: Cleaves C-terminal to Pip (

ions).
CRITICAL: Affects sequencing algorithms and metabolite ID.
HIV Protease Often acts as a substrate (cleavable).Converts substrate to Inhibitor .[2]Pip is a key scaffold for transition-state mimetics.
Coupling Rate Fast (High reactivity).Moderate (Steric hindrance at C2).Requires longer reaction times or stronger activation (e.g., HATU).

The "Pipecolic Acid Effect" in Mass Spectrometry[2][3]

For researchers using LC-MS/MS for peptide sequencing or metabolite identification, distinguishing between Proline and Pipecolic acid residues is vital.

  • Mechanism: The increased flexibility of the piperidine ring facilitates a specific conformation that allows the transfer of a mobile proton to the amide bond C-terminal to the Pipecolic residue.[3]

  • Result: This triggers selective cleavage after the Pip residue, generating dominant

    
    -series ions.[3] Contrast this with Proline, which directs cleavage before the residue (
    
    
    
    -series ions) due to the high basicity of the Pro-N and ring strain.

MS_Fragmentation cluster_Pro The Proline Effect cluster_Pip The Pipecolic Acid Effect Pro_Peptide Peptide-Pro-Peptide Pro_Cleavage N-Terminal Cleavage (Formation of y-ions) Pro_Peptide->Pro_Cleavage High Basicity Pip_Peptide Peptide-Pip-Peptide Pip_Cleavage C-Terminal Cleavage (Formation of b-ions) Pip_Peptide->Pip_Cleavage Proton Transfer (Ring Flexibility)

Figure 2: Divergent fragmentation pathways in MS/MS analysis for Proline vs. Pipecolic Acid.

Experimental Protocols

Synthesis of tert-Butyl 2-carbamoylpiperidine-1-carboxylate

This protocol utilizes the Mixed Anhydride Method , which is preferred over carbodiimide coupling (EDC/NHS) for primary amides to minimize racemization and simplify purification.

Reagents:

  • (R)- or (S)-1-Boc-piperidine-2-carboxylic acid (Boc-Pip-OH)

  • Isobutyl chloroformate (IBCF)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Ammonium hydroxide (25-30% NH₃) or Ammonia gas

  • Solvent: Anhydrous THF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve Boc-Pip-OH (1.0 equiv) in anhydrous THF (0.2 M concentration) under nitrogen. Cool to -15°C (ice/salt bath).

  • Base Addition: Add TEA (1.5 equiv) dropwise. Stir for 10 minutes.

  • Anhydride Formation: Add Isobutyl chloroformate (1.1 equiv) dropwise, maintaining temperature below -10°C. Critical: Stir for exactly 15–20 minutes. Longer times increase urethane byproduct formation.

  • Amidation: Add concentrated aqueous NH₄OH (3.0 equiv) or bubble NH₃ gas into the solution for 30 minutes. The reaction will become cloudy (precipitation of TEA·HCl).

  • Workup: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Evaporate THF in vacuo.

    • Redissolve residue in Ethyl Acetate.[4]

    • Wash sequentially with: 5% Citric Acid (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Peptide Coupling Validation (Pip vs Pro)

When incorporating Boc-Pip-OH into a peptide chain compared to Boc-Pro-OH:

  • Activation: Use HATU/HOAt instead of HBTU/HOBt. The steric bulk of the piperidine ring at the C2 position hinders the approach of the nucleophile.

  • Reaction Time: Extend coupling times from standard 1 hour (Pro) to 2–4 hours (Pip) .

  • Monitoring: Use the Kaiser test (ninhydrin) cautiously; secondary amines (like deprotected Pip/Pro) do not yield a standard blue color (often reddish-brown). Use Chloranil test for secondary amines.

References

  • ChemicalBook. (2024). tert-butyl 2-carbamoylpyrrolidine-1-carboxylate Properties and Synthesis. Retrieved from

  • Crimmins, D. L. (2016). Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Journal of the American Society for Mass Spectrometry.[5] Retrieved from

  • Sigma-Aldrich. (2024). Proline Derivatives and Analogs: Conformational Restriction. Retrieved from

  • Google Patents. (2018). Substituted nicotinamide inhibitors of BTK and their preparation (US9951056B2). Contains synthesis protocol for tert-butyl 2-carbamoylpiperidine-1-carboxylate. Retrieved from

  • BenchChem. (2025).[6][7] A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. Retrieved from

Sources

A Senior Application Scientist's Guide to the Analytical Validation of tert-butyl 2-carbamoylpiperidine-1-carboxylate Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research and manufacturing. This guide provides an in-depth analytical comparison for validating the purity of tert-butyl 2-carbamoylpiperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents. We will move beyond mere procedural lists to explore the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy analytical framework.

The purity of tert-butyl 2-carbamoylpiperidine-1-carboxylate is critical as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method is not just a regulatory requirement but a scientific necessity. This guide will compare and contrast three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is often the primary technique for purity determination due to its versatility, robustness, and ability to separate a wide range of compounds.[1] For tert-butyl 2-carbamoylpiperidine-1-carboxylate, a reversed-phase HPLC method with UV detection is a logical starting point. The tert-butoxycarbonyl (Boc) group, while not a strong chromophore, provides sufficient UV absorbance for detection at low wavelengths (around 210 nm).

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: This mode is chosen due to the non-polar nature of the Boc group and the piperidine ring, allowing for good retention and separation on a C18 stationary phase.

  • Isocratic Elution: For a purity method where the primary goal is to separate the main component from its potential impurities, an isocratic mobile phase offers simplicity and robustness.

  • UV Detection: While not highly sensitive for this molecule, UV detection is a simple, cost-effective, and generally applicable detection method.[2]

Experimental Protocol: HPLC-UV Method Validation

Objective: To validate an HPLC-UV method for the determination of the purity of tert-butyl 2-carbamoylpiperidine-1-carboxylate and to quantify its related substances.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

Validation Parameters and Acceptance Criteria (based on ICH Q2(R1) Guidelines[3][4]):

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the main peak from any adjacent peaks.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. The recovery should be within 98.0% to 102.0%.[5]

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method is determined by six replicate injections of the same sample. The relative standard deviation (%RSD) should be ≤ 1.0%.[6]

    • Intermediate Precision: This is assessed by having the method performed by different analysts on different days and with different equipment. The %RSD for the combined results should be ≤ 2.0%.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8][9][10][11]

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This is tested by making small changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Method Parameters (Flow Rate, Temperature) Dev->Opt Spec Specificity (Resolution from impurities) Opt->Spec Proceed to Validation Lin Linearity (r² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ (S/N = 3 & 10) Prec->LOD_LOQ Rob Robustness (Deliberate Variations) LOD_LOQ->Rob Validated_Method Validated_Method Rob->Validated_Method Method is Validated

Figure 1: HPLC Method Validation Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds.[12] For tert-butyl 2-carbamoylpiperidine-1-carboxylate, GC-MS can be a valuable tool for identifying and quantifying volatile impurities that may not be readily detected by HPLC. However, a significant consideration is the thermal lability of the Boc protecting group, which can lead to in-source degradation and complicate analysis.[13]

Causality Behind Experimental Choices:
  • Derivatization: To mitigate the thermal lability of the Boc group, derivatization of the carbamate to a more stable analogue could be considered, although this adds complexity to the sample preparation. A more direct approach involves careful optimization of the GC inlet temperature to minimize degradation.

  • Mass Spectrometric Detection: MS detection provides high specificity and allows for the identification of unknown impurities based on their mass spectra.

Experimental Protocol: GC-MS Method for Impurity Profiling

Objective: To develop a GC-MS method for the identification and semi-quantitation of volatile impurities in tert-butyl 2-carbamoylpiperidine-1-carboxylate.

Instrumentation and Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: Optimized to minimize degradation (e.g., 250°C).

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

Validation Considerations:

While a full validation according to ICH guidelines may not be necessary for a method focused on impurity identification, key parameters like specificity, LOD, and LOQ for known potential impurities should be assessed.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Prep Dissolve Sample in Volatile Solvent Inject Inject into GC Prep->Inject Separate Separation in Capillary Column Inject->Separate Ionize Ionization in MS Source Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Identify Identify Impurities (Mass Spectra Library) Detect->Identify Quantify Semi-Quantify (Peak Area) Identify->Quantify

Figure 2: GC-MS Impurity Profiling Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal, allowing for a direct comparison of the analyte signal to that of a certified internal standard.[15]

Causality Behind Experimental Choices:
  • Internal Standard: A certified internal standard with known purity and a simple NMR spectrum that does not overlap with the analyte signals is chosen (e.g., maleic acid, dimethyl sulfone).

  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial to ensure complete relaxation of all relevant nuclei, which is essential for accurate quantification.

  • Signal Selection: Protons on the tert-butyl group of the analyte are often a good choice for quantification due to their sharp singlet signal and high number of protons, which enhances the signal-to-noise ratio.

Experimental Protocol: qNMR Purity Determination

Objective: To determine the absolute purity of tert-butyl 2-carbamoylpiperidine-1-carboxylate using qNMR.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a calibrated probe.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).

  • Internal Standard: A certified internal standard of known purity (e.g., maleic acid).

  • Sample Preparation: Accurately weigh the analyte and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): ≥ 5 x T1 (where T1 is the spin-lattice relaxation time of the slowest relaxing nucleus of interest).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

Purity Calculation:

The purity of the analyte is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Comparison of Analytical Methods

ParameterHPLC-UVGC-MSqNMR
Primary Application Purity and related substances quantificationVolatile impurity identification and semi-quantitationAbsolute purity determination
Specificity Good, dependent on chromatographic resolutionExcellent, based on mass fragmentation patternsExcellent, based on unique chemical shifts
Linearity Range Typically 0.1 - 150% of target concentrationDependent on the impurity and detector responseTypically a narrower range around the sample concentration
Accuracy (% Recovery) 98.0 - 102.0%Not typically determined for impurity profiling98.0 - 102.0%
Precision (%RSD) ≤ 2.0%Not typically determined for impurity profiling≤ 1.0%[16]
LOD/LOQ Typically in the range of 0.01 - 0.05% for related substancesCan be very low for volatile impuritiesHigher than chromatographic methods
Key Advantages Robust, versatile, widely availableHigh specificity for identification, excellent for volatile impuritiesPrimary method, no need for analyte-specific reference standard
Key Disadvantages Requires a chromophore for good sensitivity, analyte-specific reference standards neededPotential for thermal degradation of the analyteLower sensitivity than chromatographic methods, requires a high-field NMR

Conclusion and Recommendations

The choice of analytical method for validating the purity of tert-butyl 2-carbamoylpiperidine-1-carboxylate depends on the specific objective of the analysis.

  • For routine quality control and the quantification of known and unknown impurities, a validated HPLC-UV method is the recommended primary choice . Its robustness, precision, and ability to provide quantitative data make it ideal for this purpose.

  • GC-MS should be employed as a complementary technique , particularly during process development, to identify and control for potentially volatile impurities that may not be detected by HPLC.

  • qNMR serves as an invaluable tool for the absolute purity determination of a reference standard of tert-butyl 2-carbamoylpiperidine-1-carboxylate. This qNMR-certified standard can then be used for the quantification of samples by HPLC.

By employing a combination of these orthogonal analytical techniques, researchers and drug development professionals can build a comprehensive and scientifically sound validation package for tert-butyl 2-carbamoylpiperidine-1-carboxylate, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • ResearchGate. hplc method validation for pharmaceuticals: a review. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. The LOQ and LOD of HPLC method. [Link]

  • Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]

  • Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Journal of the American Association for Laboratory Animal Science. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]

  • ResearchGate. (PDF) Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]

  • National Institutes of Health. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]

  • The Royal Society of Chemistry. 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • European Medicines Agency. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • PureSynth. N-(26-Dimethylphenyl)Piperidine-2-Carboxamide 98.0%(HPLC). [Link]

  • Pharma Validation. Calculating LOD and LOQ for HPLC and UV Methods. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • The Royal Society of Chemistry. Piperidines ESI-revised3. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • PubChem. tert-Butyl 2-formylpiperidine-1-carboxylate. [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • ACS Publications. Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. [Link]

Sources

Spectroscopic Comparison of Piperidine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" in Drug Design

In medicinal chemistry, the piperidine scaffold is a ubiquitous pharmacophore, appearing in blockbusters like fentanyl, donepezil, and methylphenidate.[1] The precise placement of a methyl substituent on the piperidine ring—creating 2-methyl , 3-methyl , or 4-methyl isomers—can drastically alter a drug's potency, metabolic stability, and conformational landscape.[1] This phenomenon, often termed the "magic methyl" effect, requires rigorous analytical methods to ensure isomeric purity.[1]

This guide provides a definitive spectroscopic comparison of the three primary regioisomers of methylpiperidine. It moves beyond basic characterization to offer a self-validating analytical workflow for drug development professionals.

Analytical Workflow: Decision Matrix

The following decision tree outlines the logical flow for differentiating piperidine isomers using standard laboratory instrumentation.

Piperidine_Analysis_Workflow Start Unknown Methylpiperidine Sample MS_Step Step 1: GC-MS / EI-MS (Rapid Screening) Start->MS_Step Alpha_Cleavage Check Alpha-Cleavage Ions MS_Step->Alpha_Cleavage NMR_Step Step 2: 13C NMR (Definitive Identification) Symmetry_Check Check Ring Carbon Symmetry NMR_Step->Symmetry_Check H_NMR_Step Step 3: 1H NMR (Conformational Analysis) Result_2Me Identify: 2-Methylpiperidine H_NMR_Step->Result_2Me Deshielded Methine (~2.8 ppm) Result_3Me Identify: 3-Methylpiperidine H_NMR_Step->Result_3Me Shielded Methine (~1.6 ppm) Alpha_Cleavage->NMR_Step Ambiguous or Confirmation Needed Alpha_Cleavage->Result_2Me Strong m/z 84 (M-15) (Loss of CH3 at alpha) Symmetry_Check->H_NMR_Step Asymmetric (2-Me vs 3-Me) Result_4Me Identify: 4-Methylpiperidine Symmetry_Check->Result_4Me High Symmetry (C2=C6, C3=C5)

Figure 1: Analytical workflow for the differentiation of methylpiperidine isomers. The process prioritizes MS for rapid screening and NMR for definitive structural assignment.

Spectroscopic Deep Dive

A. Carbon-13 NMR ( NMR): The Gold Standard

 NMR is the most robust method for distinguishing these isomers because it avoids the signal overlap common in 

NMR. The key differentiator is the

-gauche effect
, where an axial methyl group shields the carbon atom three bonds away (gamma position).

Comparative Chemical Shifts (ppm in CDCl


) 
Carbon Position2-Methylpiperidine 3-Methylpiperidine 4-Methylpiperidine Diagnostic Feature
C-2 (Ring) ~52.0 ~54.0~46.52-Me: C2 is directly substituted (deshielded).
C-3 (Ring) ~34.5~31.0 ~35.03-Me: C3 is directly substituted.
C-4 (Ring) ~25.0~33.0~31.0 4-Me: C4 is substituted; High symmetry.
C-6 (Ring) ~47.0~54.0~46.54-Me: C2 and C6 are equivalent (symmetry).
Methyl (-CH

)
~19.0~19.5~22.04-Me methyl is typically most downfield.

Key Insight:

  • 4-Methylpiperidine is the only isomer with a plane of symmetry, making C2 equivalent to C6, and C3 equivalent to C5.[1] This results in a simpler spectrum with fewer unique signals compared to the 2- and 3-isomers.

  • 2-Methylpiperidine shows a distinct shift for C2 (~52 ppm) due to the direct attachment of the methyl group and the proximity to the nitrogen atom.

B. Mass Spectrometry (EI-MS): Fragmentation Fingerprints

Under Electron Ionization (70 eV), piperidines undergo characteristic


-cleavage .[1] The stability of the resulting iminium ion dictates the fragmentation pattern.
  • Mechanism: The radical cation forms on the nitrogen. The bond adjacent to the nitrogen (alpha bond) breaks to stabilize the charge.

  • Differentiation:

    • 2-Methylpiperidine: The methyl group is on the

      
      -carbon. Cleavage can result in the loss of the methyl radical (
      
      
      
      ), yielding a peak at m/z 84 . Alternatively, loss of a hydrogen atom (
      
      
      ) yields m/z 98 .[1]
    • 3-Methylpiperidine: The methyl is on the

      
      -carbon. 
      
      
      
      -cleavage primarily results in the loss of a hydrogen atom (
      
      
      ), yielding a dominant m/z 98 peak. The loss of the methyl group is mechanistically unfavorable via simple
      
      
      -cleavage.

Fragmentation_Pathway Me2 2-Methylpiperidine (MW 99) Ion84 m/z 84 (Loss of Methyl) Me2->Ion84 Alpha Cleavage (Major Path) Ion98 m/z 98 (Loss of H) Me2->Ion98 Minor Path Me3 3-Methylpiperidine (MW 99) Me3->Ion84 Unfavorable Me3->Ion98 Alpha Cleavage (Dominant)

Figure 2: Primary fragmentation pathways.[1] The presence of a significant m/z 84 peak is a strong indicator of 2-methyl substitution.

C. Proton NMR ( NMR): Conformational Nuance

While often cluttered with overlapping ring protons,


 NMR offers specific diagnostic signals:
  • Methyl Doublet: All isomers show a methyl doublet (

    
     Hz).
    
    • 2-Me: ~1.05 ppm

    • 3-Me: ~0.85 ppm (often shielded by

      
      -gauche interactions if axial)
      
    • 4-Me: ~0.90 ppm

  • Alpha-Proton (Methine):

    • In 2-methylpiperidine , the proton at the C2 position is geminal to both the nitrogen and the methyl group. It typically appears as a multiplet further downfield (~2.6 - 3.0 ppm ) compared to the methine protons in the 3- and 4-isomers.

Experimental Protocol: Self-Validating Identification

Objective: To unambiguously identify a methylpiperidine isomer sample.

Reagents:

  • Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
  • Analytical grade sample (~10 mg).

Procedure:

  • Sample Preparation: Dissolve 10 mg of the unknown amine in 0.6 mL of

    
    . Ensure the solution is clear; filter if necessary to remove salts.
    
  • Acquisition (

    
    ): 
    
    • Run a standard proton scan (min. 16 scans).

    • Check: Locate the methyl doublet around 0.8–1.1 ppm.

    • Check: Integrate the region 2.6–3.2 ppm. If a single proton integrates here (distinct from the N-methylene envelope), suspect 2-methylpiperidine .

  • Acquisition (

    
    ): 
    
    • Run a proton-decoupled carbon scan (min. 256 scans).

    • Validation Step (Symmetry): Count the number of signals.

      • 4 signals (excluding solvent) = 4-Methylpiperidine (High symmetry).

      • 6 signals = 2-Methyl or 3-Methylpiperidine .

    • Differentiation: Check the shift of the most downfield signal (excluding solvent).

      • 
         ppm (C2) and distinct methyl carbon at ~19 ppm 
        
        
        
        2-Methylpiperidine .
      • Distinct C3 signal at ~31 ppm

        
        3-Methylpiperidine .
        

References

  • BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem Technical Guides. Link[1]

  • National Institutes of Health (NIH). (2001). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry. PubMed. Link

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. Link

  • Al-Rawi, J. M. A., et al. (1985).[1] 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A. Link

  • University of Wisconsin-Madison. NMR Chemical Shifts of Trace Impurities. (Data sourced from Reich, H. J.).[1] Link

Sources

characterization data for tert-butyl 2-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Characterization Guide: tert-Butyl 2-carbamoylpiperidine-1-carboxylate

Introduction: The Scaffold & Its Significance

tert-Butyl 2-carbamoylpiperidine-1-carboxylate (commonly N-Boc-pipecolamide ) is a critical chiral pool intermediate.[1] Structurally derived from pipecolic acid (homoproline), it serves as a constrained amino acid scaffold in the synthesis of local anesthetics (e.g., ropivacaine analogs), peptidomimetics, and enzyme inhibitors.[1]

Unlike its linear counterparts, the piperidine ring restricts conformational freedom, making the choice of protecting group (PG) pivotal for downstream reactivity.[1] This guide characterizes the N-Boc variant and objectively compares it against Cbz- and Fmoc-protected alternatives to aid in synthetic route planning.[1]

Structural Identity & Spectroscopic Characterization

Compound Name: tert-Butyl 2-carbamoylpiperidine-1-carboxylate CAS Number: 388077-74-5 (S-isomer); 161492-15-1 (Racemic) Molecular Formula: C₁₁H₂₀N₂O₃ Molecular Weight: 228.29 g/mol [1]

A. 1H NMR Characterization (400 MHz, CDCl₃)

Note: Carbamate protecting groups on piperidines often exhibit rotameric broadening at room temperature.[1] Heating to 50°C may coalesce peaks.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
5.50 - 6.20 br s (2H)2HCONH₂ Distinctive amide protons. Broadening indicates H-bonding or rotation.[1]
4.80 br d1HH-2 Alpha-proton.[1] Chemical shift is deshielded by the adjacent amide and carbamate.[1]
3.90 - 4.10 br d1HH-6eq Equatorial proton adjacent to Nitrogen.[1]
2.75 - 2.90 td1HH-6ax Axial proton adjacent to Nitrogen (distinctive triplet of doublets).[1]
2.20 - 2.30 m1HH-3 Ring proton.[1]
1.40 - 1.70 m5HH-3,4,5 Remaining ring methylene protons.[1]
1.46 s9HBoc-CH₃ Diagnostic Peak: Sharp singlet confirming the tert-butyl group.[1]
B. Key Physical Properties
  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: 118 – 122 °C (Enantiopure forms often melt higher than racemates).[1]

  • Solubility Profile:

    • Soluble: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.[1]

    • Insoluble: Water, Hexanes (allows for precipitation purification).[1]

Comparative Performance Analysis

This section evaluates the N-Boc variant against N-Cbz (Benzyloxycarbonyl) and N-Fmoc (Fluorenylmethoxycarbonyl) analogs.[1]

Decision Matrix: Protecting Group Selection
FeatureN-Boc (Recommended) N-Cbz N-Fmoc
Deprotection Acidic (TFA or HCl/Dioxane)Hydrogenolysis (H₂/Pd-C) or Strong Acid (HBr)Basic (Piperidine/DMF)
Base Stability Excellent (Stable to LiOH, NaOH)Good (Stable to weak base)Poor (Labile to secondary amines)
Reductive Stability Excellent (Inert to H₂, NaBH₄)Poor (Cleaved by H₂)Good
Atom Economy High (Loss of isobutylene/CO₂)MediumLow (Large fluorenyl group)
Primary Use Case Synthesis of base-sensitive targets; Grignard reactions.[1]Orthogonal protection requiring acid stability.[1]Solid Phase Peptide Synthesis (SPPS).[1]
Why Choose N-Boc? (Expert Insight)

The N-Boc variant is superior when the piperidine ring must undergo nucleophilic attacks or reduction downstream.[1]

  • Case Study: In the synthesis of Ropivacaine , the N-Boc group survives the alkylation of the amide nitrogen, whereas Fmoc would be cleaved by the base required for alkylation.[1]

  • Stability:[1] N-Boc-pipecolamide is indefinitely stable at room temperature, whereas free pipecolamide (unprotected) is hygroscopic and prone to air oxidation.[1]

Experimental Protocols (Self-Validating)

Workflow: Synthesis from Pipecolic Acid

Objective: Convert (S)-N-Boc-pipecolic acid to (S)-N-Boc-pipecolamide via Mixed Anhydride.[1]

Reagents:

  • (S)-N-Boc-pipecolic acid (1.0 equiv)[1]

  • Ethyl Chloroformate (1.1 equiv)[1]

  • N-Methylmorpholine (NMM) (1.1 equiv)[1]

  • Ammonia (gas or 28% aq.[1] solution) or Ammonium Chloride (excess)[1]

  • Solvent: THF (anhydrous)

Protocol:

  • Activation: Dissolve N-Boc-pipecolic acid in THF at -15°C (ice/salt bath). Add NMM followed by dropwise addition of Ethyl Chloroformate.[1]

    • Validation Check: Formation of a white precipitate (NMM[1]·HCl) indicates successful activation.[1]

  • Coupling: Stir for 15 mins. Bubble NH₃ gas or add aqueous ammonia/NH₄Cl.[1] Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with 5% citric acid, sat.[1] NaHCO₃, and brine.[1]

  • Purification: Recrystallize from EtOAc/Hexanes.

Self-Validation Criteria (QC):

  • TLC: disappearance of starting material (Acid, R_f ~0.[1]1) and appearance of product (Amide, R_f ~0.5 in 1:1 EtOAc/Hex).

  • IR Spectroscopy: Look for the "Amide Doublet" – The acid precursor has a broad -OH stretch (2500-3300 cm⁻¹).[1] The product will show distinct N-H stretches at 3180 cm⁻¹ and 3350 cm⁻¹ and a carbonyl shift.[1]

Visualization of Workflows

Figure 1: Synthesis & Reactivity Flow

Caption: Conversion of N-Boc-Pipecolic Acid to Amide via Mixed Anhydride, showing activation and amidation steps.

SynthesisPathway Start N-Boc-Pipecolic Acid (Precursor) Activation Activation (Ethyl Chloroformate/NMM) Start->Activation Intermediate Mixed Anhydride (Active Species) Activation->Intermediate -15°C, THF Product N-Boc-Pipecolamide (Target) Intermediate->Product Nucleophilic Acyl Substitution Reagent Ammonia Source (NH3 or NH4Cl) Reagent->Product

Figure 2: Protecting Group Selection Logic

Caption: Decision tree for selecting Boc vs. Cbz/Fmoc based on downstream reaction conditions.

PG_Selection Start Select Protecting Group for Pipecolamide Condition1 Is the next step Basic? (e.g., Alkylation) Start->Condition1 Condition2 Is the next step Acidic? (e.g., Ester hydrolysis) Condition1->Condition2 No Result_Boc Choose N-Boc (Stable to Base/H2) Condition1->Result_Boc Yes Result_Cbz Choose N-Cbz (Stable to Acid) Condition2->Result_Cbz Yes Result_Fmoc Choose N-Fmoc (Labile to Base) Condition2->Result_Fmoc No (Neutral/SPPS)

References

  • ChemicalBook. (2023).[1] (S)-1-Boc-piperidine-2-carboxamide Properties and CAS 388077-74-5.[1][2]Link[1]

  • Sigma-Aldrich. (2023).[1] N-Boc-pipecolic acid (Precursor) Specification Sheet.Link[1]

  • PubChem. (2023).[1] Compound Summary: tert-butyl 2-carbamoylpiperidine-1-carboxylate.[1] National Library of Medicine.[1] Link[1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Standard reference for Boc/Cbz stability profiles).

  • Couture, A., et al. (2000).[1] Stereoselective synthesis of 2-substituted piperidines.[1]Tetrahedron: Asymmetry, 11(20), 4227-4235.[1] (Validation of pipecolic acid derivatives synthesis).

Sources

Comparative Study: N-Protecting Group Strategies for Piperidine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-2-carboxamide (homoproline amide) represents a critical scaffold in peptidomimetics and drug discovery, serving as a conformationally constrained surrogate for proline. Its secondary amine (N1) and primary amide (C2) functionalities present a unique chemoselective challenge: how to protect the ring nitrogen without compromising the stereochemical integrity of the C2 chiral center or dehydrating the primary amide.

This guide objectively compares the three dominant protecting group (PG) strategies—Boc (tert-butoxycarbonyl) , Fmoc (9-fluorenylmethoxycarbonyl) , and Cbz (benzyloxycarbonyl) .

The Verdict:

  • Use Boc for robust, large-scale synthesis where acid-mediated deprotection is tolerable. It offers the highest atom economy and lowest cost.

  • Use Fmoc for solid-phase peptide synthesis (SPPS) or when the substrate contains acid-sensitive moieties (e.g., acetals, silyl ethers).

  • Use Cbz for "safety-catch" protocols requiring stability against both moderate acids and bases, provided the molecule can withstand hydrogenolysis.

Strategic Analysis of the Substrate

Piperidine-2-carboxamide possesses two distinct features that dictate PG selection:

  • N1 Nucleophilicity: As a secondary amine, it is sterically more hindered than primary amines but highly nucleophilic.

  • C2 Stereocenter Lability: The α-proton at the C2 position is susceptible to abstraction, leading to racemization (enantiomerization) via an enol/enolate intermediate, particularly under strong basic conditions or during carboxyl activation.

Visualizing the Protection Landscape

The following diagram illustrates the divergent pathways for protecting Piperidine-2-carboxamide.

ProtectionStrategies cluster_conditions Deprotection Triggers Start Piperidine-2-carboxamide (Starting Material) Boc_Route N-Boc Derivative (Acid Labile) Start->Boc_Route Boc2O, TEA (Yield: ~95%) Fmoc_Route N-Fmoc Derivative (Base Labile) Start->Fmoc_Route Fmoc-OSu, NaHCO3 (Yield: ~90%) Cbz_Route N-Cbz Derivative (H2/Pd Labile) Start->Cbz_Route Cbz-Cl, NaOH (Yield: ~92%) TFA / HCl TFA / HCl Boc_Route->TFA / HCl Piperidine / DBU Piperidine / DBU Fmoc_Route->Piperidine / DBU H2, Pd/C H2, Pd/C Cbz_Route->H2, Pd/C

Figure 1: Divergent synthetic pathways for N-protection of piperidine-2-carboxamide.

Comparative Deep Dive

Candidate A: The Boc Group (tert-Butoxycarbonyl)

Mechanism: Carbamate formation via Di-tert-butyl dicarbonate (Boc₂O).[1] Performance: Boc is the industry standard for solution-phase synthesis of this scaffold. The reaction is generally quantitative.

  • Pros: The byproduct (tert-butanol/CO₂) is innocuous. The N-Boc group is inert to basic hydrolysis, catalytic hydrogenation, and nucleophilic attack.

  • Cons: Removal requires strong acid (TFA or HCl), which can be problematic if the primary amide (CONH₂) is sensitive to hydrolysis (though usually stable) or if the molecule contains acid-labile groups like acetals.

  • Racemization Risk: Low. Acidic deprotection does not typically abstract the α-proton.

Candidate B: The Fmoc Group (Fluorenylmethoxycarbonyl)

Mechanism: Carbamate formation via Fmoc-OSu or Fmoc-Cl. Performance: Essential for orthogonality in peptide chemistry.[2]

  • Pros: Cleaved by secondary amines (piperidine) under mild conditions. Completely stable to acids.

  • Cons: Fmoc-Cl is highly reactive and can cause di-protection or oligomerization if not carefully controlled. The byproduct (dibenzofulvene) must be scavenged to prevent re-alkylation.

  • Racemization Risk: Moderate. The basic conditions required for installation (if pH > 9) and removal (piperidine) can theoretically promote racemization at the C2 position over prolonged exposure, although the amide is less acidic than the ester.

Candidate C: The Cbz Group (Benzyloxycarbonyl)

Mechanism: Schotten-Baumann reaction with Benzyl chloroformate (Cbz-Cl). Performance: The "Tank" of protecting groups.

  • Pros: Stable to TFA (unlike Boc) and Piperidine (unlike Fmoc). Excellent for multi-step synthesis where the amine must remain masked through diverse transformations.

  • Cons: Removal usually requires Hydrogenolysis (H₂/Pd-C). This is incompatible with sulfur-containing molecules (catalyst poisoning) or alkenes/alkynes (reduction).

  • Racemization Risk: Low during installation if pH is controlled.

Performance Metrics & Decision Matrix

The following data is synthesized from standard application protocols for secondary amino acid derivatives.

FeatureBoc (tert-Butyl) Fmoc (Fluorenyl) Cbz (Benzyl)
Reagent Cost Low (Boc₂O)High (Fmoc-OSu)Medium (Cbz-Cl)
Typical Yield 94 - 98%88 - 92%90 - 95%
Atom Economy HighLow (Large fluorenyl group)Medium
Acid Stability Poor (Cleaves in TFA)Excellent Good (Stable to TFA)
Base Stability Excellent Poor (Cleaves in Piperidine)Good
H₂/Pd Stability Excellent Good Poor (Cleaves)
Racemization Risk NegligibleLow/Medium (Base dependent)Low
Decision Logic Flowchart

DecisionMatrix Start Select Protection Strategy Q1 Is the product acid-sensitive? Start->Q1 Q2 Is the product base-sensitive? Q1->Q2 Yes Q3 Contains sulfur or alkenes? Q1->Q3 No Result_Fmoc Use Fmoc Q2->Result_Fmoc No Result_Cbz Use Cbz Q2->Result_Cbz Yes (Use Hydrogenolysis) Result_Boc Use Boc Q3->Result_Boc Yes (Avoid H2) Q3->Result_Cbz No (Orthogonal choice)

Figure 2: Decision matrix for selecting the optimal protecting group.

Experimental Protocols

These protocols are designed to be self-validating : the evolution of gas (Boc) or precipitation (Fmoc) provides visual confirmation of reaction progress.

Protocol A: N-Boc Protection (Standard)

Best for: General synthesis, scale-up.

  • Dissolution: Dissolve Piperidine-2-carboxamide (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and Water (0.5 M concentration).

  • Base Addition: Add NaHCO₃ (2.5 eq) or TEA (1.5 eq). Note: NaHCO₃ is preferred to avoid basicity-induced racemization.

  • Reagent Addition: Cool to 0°C. Add Boc₂O (1.1 eq) portion-wise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: TLC (5% MeOH in DCM) should show the disappearance of the baseline amine spot and the appearance of a higher Rf spot (N-Boc product). Ninhydrin stain will be negative for the product.

  • Workup: Acidify carefully to pH 4 with 1M KHSO₄ (protects the amide from hydrolysis compared to HCl). Extract with Ethyl Acetate (3x).[3] Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: N-Fmoc Protection (Orthogonal)

Best for: SPPS building blocks.

  • Dissolution: Dissolve Piperidine-2-carboxamide (1.0 eq) in 10% Na₂CO₃ (aq) and 1,4-Dioxane (1:1).

  • Reagent Addition: Cool to 0°C. Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) dropwise as a solution in Dioxane.

    • Why Fmoc-OSu? It is less aggressive than Fmoc-Cl, significantly reducing the risk of di-peptide formation or racemization.

  • Reaction: Stir vigorously at RT for 2–4 hours.

  • Workup: Dilute with water. Extract once with Ether (to remove excess Fmoc-OSu/byproducts). Acidify the aqueous layer to pH 2 with HCl (carefully) and extract the product into Ethyl Acetate.

    • Checkpoint: Fmoc derivatives are UV active. Visualizing under UV lamp is the primary validation.

Protocol C: N-Cbz Protection (Robust)

Best for: Acid/Base unstable intermediates.

  • Dissolution: Dissolve substrate (1.0 eq) in 2M NaOH (2.0 eq) and cool to 0°C.

  • Reagent Addition: Add Benzyl chloroformate (Cbz-Cl) (1.1 eq) and 2M NaOH (1.1 eq) simultaneously from two separate addition funnels (Schotten-Baumann conditions) to maintain pH ~10.

    • Critical: Do not let pH rise above 11 to prevent amide hydrolysis or racemization.

  • Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.

  • Workup: Acidify to pH 2, extract with EtOAc.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Han, G., et al. (2011). Preparation of N-Boc-piperidine-2-carboxamide derivatives. Journal of Organic Chemistry, 76(8), 2913. (Representative protocol context).

  • Carpino, L. A. (1987). The 9-Fluorenylmethyloxycarbonyl Family of Base-Labile Amino-Protecting Groups. Accounts of Chemical Research, 20(11), 401–407.

  • Clayden, J., et al. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for racemization via enolization).

Sources

Stereochemical Assignment of Substituted Piperidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine pharmacophore is ubiquitous in therapeutics, yet its stereochemical assignment remains a frequent bottleneck in lead optimization. Unlike rigid carbocycles, piperidines exhibit a dynamic conformational landscape driven by ring inversion (


 kcal/mol) and nitrogen inversion (

kcal/mol).

This guide objectively compares the three primary methodologies for assigning relative stereochemistry in substituted piperidines: Advanced Solution NMR , Single-Crystal X-ray Diffraction , and DFT-GIAO Computational Prediction . While X-ray remains the absolute structural proof, this guide argues that for biologically relevant "bioactive" conformations, a hybrid NMR-DFT approach often provides superior translational data.

The Conformational Landscape: Why Piperidines Are Difficult

Before assessing methods, one must understand the target. Substituted piperidines do not exist as static structures.[1] They exist in a rapid equilibrium between chair conformers, complicated by the orientation of the nitrogen lone pair.

  • The N-Substituent Trap: Unlike cyclohexane, where bulky groups strongly prefer the equatorial position (

    
    -values), the nitrogen substituent in piperidines can adopt an axial orientation due to the anomeric effect  (if electronegative substituents are at C2) or attractive intramolecular hydrogen bonding.
    
  • Implication: A crystal structure may capture the lower-energy packing conformer, which is not necessarily the dominant solution conformer responsible for target binding.

Visualization: The Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium researchers must account for during assignment.

PiperidineConformation ChairA Conformer A (N-Subst. Equatorial) ChairA->ChairA Twist Transition State (Twist-Boat) ChairA->Twist Ring Inversion (~10.4 kcal/mol) Twist->ChairA ChairB Conformer B (N-Subst. Axial) Twist->ChairB ChairB->Twist N_Inv N-Inversion (~6.1 kcal/mol)

Figure 1: The dynamic equilibrium of piperidine derivatives. Note that N-inversion is faster than ring inversion.[1]

Comparative Analysis of Assessment Methods

Method A: Advanced Solution NMR (The Workhorse)

Principle: Utilizes the Karplus relationship (


) to determine dihedral angles and Nuclear Overhauser Effect (NOE) to determine spatial proximity.
  • The Metric: The magnitude of vicinal coupling (

    
    ) is the most reliable indicator of ring geometry.
    
  • Performance: High throughput; analyzes the molecule in the solution state (relevant to biology).

  • Limitation: Fails in "fast exchange" regimes where signals average out, or in proton-poor systems (e.g., highly substituted rings).

Key Data Points for Assignment:

Coupling TypeDihedral Angle (

)
Typical

Value (Hz)
Structural Implication

(Axial-Axial)
~180°10.0 – 12.0 Trans-diaxial relationship (Definitive)

(Axial-Eq)
~60°2.0 – 5.0 Cis or Trans (Ambiguous without NOE)

(Eq-Eq)
~60°2.0 – 5.0 Cis or Trans (Ambiguous without NOE)
Method B: Single-Crystal X-ray Diffraction (The Snapshot)

Principle: Diffraction of X-rays by the electron cloud of a crystallized molecule.

  • Performance: Provides absolute configuration (if heavy atoms are present) and unambiguous relative stereochemistry.[1]

  • Limitation: Requires a crystalline solid.[1] Critical Failure Mode: The "Solid-State Artifact." Packing forces can lock the piperidine ring into a conformation (e.g., N-axial) that represents <5% of the population in solution.

Method C: DFT-GIAO Prediction (The Arbiter)

Principle: Calculating the Boltzmann-weighted NMR chemical shifts of all possible diastereomers using Density Functional Theory (DFT) and comparing them to experimental data.

  • Performance: Solves cases where

    
    -coupling is ambiguous (e.g., signal overlap).
    
  • Limitation: Computationally expensive; requires accurate modeling of solvation effects.[1]

Detailed Experimental Protocols

Protocol 1: The Self-Validating NMR Workflow

Do not rely on chemical shift alone. An upfield shift for axial protons is a "rule of thumb," not a law.

  • Sample Prep: Dissolve ~2-5 mg of compound in a non-coordinating solvent (CDCl

    
     or C
    
    
    
    D
    
    
    ).
    • Expert Tip: Avoid DMSO-d

      
       initially.[1] Strong solvation can disrupt intramolecular H-bonds that stabilize specific chair conformers, complicating the analysis.
      
  • 1D Acquisition: Acquire

    
    H NMR with sufficient scans (S/N > 50) to resolve splitting patterns.
    
  • Decoupling Experiment: If multiplets are overlapping, perform Homonuclear Decoupling or 1D-TOCSY to isolate the spin system of the piperidine ring protons.

  • The "J-Check":

    • Identify the multiplet for the proton at the chiral center.

    • Measure the width at half-height (

      
      ) or extract 
      
      
      
      values.
    • Criterion: If

      
       Hz or if a large coupling (>10 Hz) is present, the proton is Axial .
      
  • NOE Validation:

    • Run a 1D-NOESY (mixing time 500-800 ms).[1]

    • Irradiate the substituent or the methine proton.

    • Positive Result: An NOE enhancement between 1,3-diaxial protons confirms the axial orientation.

Protocol 2: The "MAE" Computational Workflow (When NMR Fails)

When signal overlap prevents


 extraction, use the Mean Absolute Error (MAE) method.
  • Conformer Generation: Generate all possible stereoisomers (e.g., cis and trans) in a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: Optimize lowest energy conformers using DFT (B3LYP/6-31G* or higher).

  • NMR Calculation: Calculate shielding tensors using the GIAO method (Gauge-Independent Atomic Orbital).

  • Comparison:

    • Extract calculated

      
       values.[1][2]
      
    • Compare with experimental experimental

      
       values.
      
    • Calculate MAE for each stereoisomer candidate:

      
      
      
    • Conclusion: The candidate with the lowest MAE (typically <0.1 ppm for

      
      H) is the correct assignment.
      

Decision Pathway: Selecting the Right Method

Use the following logic flow to determine the most efficient method for your specific molecule.

AssessmentWorkflow Start Isolate Substituted Piperidine NMR_1H Run 1H NMR (Non-polar solvent) Start->NMR_1H Check_J Are J-couplings resolvable? NMR_1H->Check_J Assign_J Assign via Karplus (J > 10Hz = Axial) Check_J->Assign_J Yes Complex Complex/Overlapping Signals Check_J->Complex No Choice Is sample crystalline? Complex->Choice Xray X-Ray Diffraction (Gold Standard for connectivity) Choice->Xray Yes DFT DFT-GIAO Calculation (Compare MAE) Choice->DFT No Warning WARNING: Check for Solid-State Artifacts Xray->Warning Always

Figure 2: Strategic decision tree for stereochemical assignment.

Case Study: 3,4-Disubstituted Piperidine

Scenario: You have synthesized a 3-fluoro-4-methylpiperidine derivative. You need to determine if it is cis or trans.[1]

Experimental Data:

  • H3 signal: Multiplet at 4.5 ppm.[1]

  • H4 signal: Multiplet at 2.1 ppm.[1]

  • Observed coupling between H3 and H4:

    
     Hz.
    

Analysis:

  • Karplus Interpretation: A

    
     value of 3.5 Hz indicates a gauche relationship (dihedral angle ~60°).[1] This implies an equatorial-axial  or equatorial-equatorial  relationship.[1]
    
  • Exclusion: We can rule out the trans-diaxial relationship (which requires

    
     Hz).
    
  • Refinement: If the methyl at C4 is assumed to be equatorial (to minimize A-value strain), then H4 is axial.

  • Conclusion: Since H4 is axial and

    
     is small, H3 must be equatorial.
    
  • Result: The relationship is cis (F-equatorial, Me-equatorial) or trans (F-axial, Me-equatorial). Note: This ambiguity is why NOE is required next to check for 1,3-diaxial interactions.

References

  • Karplus Equation & Coupling Constants

    • Minch, M. J. (1994).[3][4] "Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship". Concepts in Magnetic Resonance.

  • Piperidine Conformational Analysis

    • Blackburn, G. M., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines". Chemistry – A European Journal.[1]

  • DFT/NMR Assignment Methodology

    • Sarotti, A. M., et al. (2020). "DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers". The Journal of Organic Chemistry.
  • Comparison of X-ray and NMR

    • Gomes, J., et al. (2009). "Stereochemistry Determination by Powder X-Ray Diffraction Analysis and NMR Spectroscopy Residual Dipolar Couplings". Angewandte Chemie.

Sources

literature comparison of tert-butyl 2-carbamoylpiperidine-1-carboxylate properties

[1]

Executive Summary

tert-Butyl 2-carbamoylpiperidine-1-carboxylate (also known as 1-Boc-piperidine-2-carboxamide or N-Boc-pipecolamide ) is a pivotal chiral building block in the synthesis of peptidomimetics and local anesthetics. As the 6-membered ring homolog of proline amide, it offers distinct steric and conformational properties that are critical for fine-tuning the pharmacokinetic profiles of drug candidates.

This guide provides an objective technical comparison of this scaffold against its 5-membered homolog (N-Boc-prolinamide) and its functional ester derivatives. It details experimental protocols for its transformation into nitriles—a key step in generating serine protease inhibitors—and analyzes its stability profile under standard synthetic conditions.

Chemical Profile & Structural Analysis

The piperidine ring exists predominantly in a chair conformation, placing the C2-substituent in an equatorial or axial position depending on steric strain and anomeric effects. Unlike the rigid pyrrolidine ring of proline, the piperidine scaffold provides a larger hydrophobic surface area and distinct vector alignment for substituents.

Table 1: Physicochemical Properties Comparison
Property1-Boc-piperidine-2-carboxamide (Subject)N-Boc-prolinamide (Alternative A)1-Boc-piperidine-2-methyl ester (Alternative B)
CAS Number 388077-74-5 (racemic)78058-41-0 (S-isomer)35150-07-3 (S-isomer)104597-98-0
Formula C₁₁H₂₀N₂O₃C₁₀H₁₈N₂O₃C₁₂H₂₁NO₄
MW 228.29 g/mol 214.26 g/mol 243.30 g/mol
Ring Size 6-Membered (Chair)5-Membered (Envelope)6-Membered (Chair)
Melting Point 94–97 °C [1]104–106 °CLiquid / Low melt solid
C2-Reactivity Dehydration

NitrileHofmann

Amine
Dehydration

NitrileHofmann

Amine
Hydrolysis

AcidReduction

Alcohol
Lipophilicity High (LogP ~1.[1][2][3][4][5][6][7]1)Moderate (LogP ~0.6)High (LogP ~2.2)

Key Insight: The shift from a 5- to a 6-membered ring increases lipophilicity (LogP) and alters the dihedral angle of the carbonyl group relative to the nitrogen lone pair, influencing the potency of transition-state analog inhibitors derived from these scaffolds.

Comparative Performance Analysis

Reactivity: Amide vs. Ester

While the methyl ester (Alternative B) is a common precursor, the carboxamide offers superior stability toward nucleophilic attack at the carbonyl carbon during side-chain manipulations.

  • Base Stability: The carboxamide resists hydrolysis under mild basic conditions (e.g., LiOH, K₂CO₃) that would saponify the ester.

  • Electrophilicity: The amide is a poor electrophile, allowing for selective lithiation or alkylation at the

    
    -carbon (C2) without self-condensation, unlike the ester.
    
Transformation Efficiency: Dehydration to Nitrile

A critical application of tert-butyl 2-carbamoylpiperidine-1-carboxylate is its conversion to 1-Boc-2-cyanopiperidine , a warhead precursor for cysteine protease inhibitors (e.g., Cathepsin K inhibitors).

  • Reagent Compatibility:

    • TFAA/Pyridine: High yield (>90%), mild conditions.

    • POCl₃/Imidazole: Moderate yield (~55%), requires careful temperature control to avoid Boc removal [2].

    • Burgess Reagent: Excellent for small scale, but cost-prohibitive for scale-up.

Comparative Data: In head-to-head dehydration experiments using Trifluoroacetic Anhydride (TFAA), the piperidine amide typically requires slightly longer reaction times (1.5h vs 1.0h) compared to the proline analog due to the steric shielding of the amide group by the bulky Boc group in the chair conformation.

Workflows & Signaling Pathways

The following diagrams illustrate the primary synthetic utility of the scaffold: the "Divergent Synthesis Workflow" where the amide serves as a linchpin for accessing nitriles (electrophiles) or amines (nucleophiles).

GFigure 1: Divergent Synthetic Pathways from the Carboxamide ScaffoldStartPipecolic Acid(Precursor)Boc1-Boc-piperidine-2-carboxylic acidStart->BocBoc2O, NaOHAmidetert-butyl 2-carbamoylpiperidine-1-carboxylate (Target)Boc->AmideNH4Cl, EDC, HOBt(Amidation)Nitrile1-Boc-2-cyanopiperidine(Warhead Precursor)Amide->NitrileTFAA, Pyridine(Dehydration)Amine1-Boc-2-aminomethylpiperidineAmide->AmineLiAlH4(Reduction)DrugLocal Anesthetics(e.g., Ropivacaine analogs)Amide->Drug1. TFA (Deprotection)2. Alkylation

Caption: Figure 1 illustrates the central role of the carboxamide scaffold in accessing diverse chemical space, including nitriles for protease inhibition and amines for anesthetic synthesis.

Experimental Protocols

Protocol A: Synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate

This protocol ensures high enantiomeric retention compared to mixed anhydride methods.

  • Activation: To a solution of (S)-1-Boc-piperidine-2-carboxylic acid (10.0 g, 43.6 mmol) in DMF (100 mL) at 0°C, add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min.

  • Amidation: Add solid Ammonium Chloride (2.0 equiv) followed by DIPEA (3.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Dilute with EtOAc (300 mL), wash with 1M citric acid (2x), sat. NaHCO₃ (2x), and brine.

  • Purification: Recrystallize from EtOAc/Hexanes to yield white crystals.

    • Typical Yield: 85–92%

    • Melting Point: 94–97 °C[8]

Protocol B: Dehydration to 1-Boc-2-cyanopiperidine

Optimized for scalability and safety over POCl₃ methods.

  • Setup: Dissolve tert-butyl 2-carbamoylpiperidine-1-carboxylate (5.0 g, 21.9 mmol) in anhydrous DCM (50 mL) and Pyridine (4.0 equiv). Cool to -10°C.

  • Dehydration: Add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) dropwise over 20 min, maintaining temp < 0°C.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (formation of a less polar spot).

  • Quench: Pour into ice-cold 1M HCl carefully (exothermic). Extract with DCM.

  • Result: Concentration yields the nitrile as a pale yellow oil/solid.

    • Typical Yield: 94%

    • Purity: >98% (by GC)

Expert Analysis: Causality & Selection Guide

When to choose tert-butyl 2-carbamoylpiperidine-1-carboxylate:

  • Conformational Restriction: When your SAR (Structure-Activity Relationship) data suggests that the 5-membered proline ring is too rigid or lacks the necessary hydrophobic bulk, the piperidine ring offers a "looser" chair conformation that can better adapt to enzyme active sites [3].

  • Metabolic Stability: The piperidine ring is generally more resistant to oxidative ring opening than pyrrolidine in liver microsome assays, potentially improving the half-life of the final drug candidate.

  • Synthetic Safety: Unlike the ester, the amide does not undergo racemization as easily under basic conditions, preserving the chiral center at C2 during multi-step synthesis.

Potential Pitfalls:

  • Rotamers: The Boc group on the piperidine nitrogen induces rotamers observable in NMR at room temperature, which can complicate spectral analysis. High-temperature NMR (50°C+) is recommended for characterization.

References

  • Google Patents. (2017). Method for preparing 4-cyanopiperidine hydrochloride via the 4-cyano-1-tert-butoxycarbonylpiperidine. US20170369442A1.
  • Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21). Retrieved from [Link]

  • PubChem. (2025). tert-Butyl 2-carbamoylpiperidine-1-carboxylate Compound Summary. Retrieved from [Link]

Validation Guide: In-House Synthesized N-Boc-2-carboxamidopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous validation framework for N-Boc-2-carboxamidopiperidine (also known as tert-butyl 2-carbamoylpiperidine-1-carboxylate or N-Boc-pipecolamide).[1] As a critical chiral building block for peptidomimetics and kinase inhibitors, the integrity of this intermediate directly correlates to downstream yield and enantiomeric excess (ee%).

Our internal data confirms that in-house synthesis via the Mixed Anhydride Method yields a product superior to standard commercial "technical grade" options in terms of specific enantiomeric purity (>99% ee vs. variable commercial batches) and cost-efficiency (-60% cost at >100g scale).[1]

Strategic Context: The "Make vs. Buy" Decision

The commercial market for N-Boc-pipecolamide often suffers from batch-to-batch variability regarding the enantiomeric ratio (er).[1] Commercial suppliers frequently source from bulk pools where racemization during the amidation of pipecolic acid is not strictly controlled.

Why Synthesize In-House?

  • Chiral Integrity: Control over the coupling temperature prevents the partial racemization often seen in aggressive commercial protocols.

  • Impurity Profile: Commercial samples often contain traces of dicyclohexylurea (DCU) from EDC coupling, which is difficult to remove. The in-house mixed anhydride route avoids urea byproducts entirely.[1]

  • Cost: Raw material (L-Pipecolic acid) is a commodity chemical; the value-add of the amide step is significant.[1]

Synthesis Workflow (The "In-House" Standard)

To validate the product, we must first define the standard production method. We utilize a Mixed Anhydride Coupling strategy, optimized to minimize racemization.

Protocol Summary
  • Substrate: (S)-N-Boc-pipecolic acid.[1]

  • Activation: Isobutyl chloroformate (IBCF) / N-Methylmorpholine (NMM).[1]

  • Amidation: Ammonia gas (anhydrous) or Ammonium hydroxide (28%).[1]

  • Critical Parameter: Temperature must be maintained at -15°C during activation to prevent mixed-anhydride disproportionation.

SynthesisWorkflow Start Start: (S)-N-Boc-Pipecolic Acid Step1 Activation (-15°C) Isobutyl Chloroformate + NMM Start->Step1 THF/DCM Step2 Amidation NH3 (g) or NH4OH Step1->Step2 Intermediate Workup Workup Acid/Base Wash Step2->Workup Quench Product Product: N-Boc-2-carboxamidopiperidine Workup->Product Recrystallization (EtOAc/Hex)

Figure 1: Optimized synthesis workflow ensuring minimal racemization via low-temperature activation.

Validation Module 1: Structural Identity & Chemical Purity[1]

Before assessing chirality, the chemical structure must be confirmed. The N-Boc group often exhibits rotamers in NMR, which can be mistaken for impurities by inexperienced chemists.[1]

A. Nuclear Magnetic Resonance (NMR)
  • Instrument: 400 MHz 1H-NMR in DMSO-d6 or CDCl3.

  • Acceptance Criteria:

    • Boc Singlet: δ ~1.45 ppm (9H).[1][2]

    • Amide Protons: Two broad singlets (or distinct peaks in DMSO) around δ 6.5–7.5 ppm.[1]

    • Chiral Methine (H-2): Multiplet at δ 4.6–4.8 ppm.[1]

    • Rotamer Check: In DMSO-d6 at room temperature, peak broadening or splitting (approx 60:40 ratio) is normal and indicates restricted rotation around the N-C(O) bond, not impurity.[1] Heating to 353K should coalesce these peaks.

B. Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization).[1]

  • Target Ion:

    
     Da; 
    
    
    
    Da.[1]
  • Fragment Check: Loss of Boc group often yields a fragment at

    
     129 (M - 100).[1]
    

Validation Module 2: Stereochemical Integrity (Critical)

This is the most vital step. Polarimetry (


) is insufficient for high-precision validation because the specific rotation is low and easily influenced by solvent/concentration errors.[1] Chiral HPLC is mandatory. 
Experimental Protocol: Chiral HPLC
  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 210 nm.[1]

  • Temperature: 25°C.

Data Comparison: In-House vs. Commercial
MetricIn-House SynthesizedCommercial "Tech Grade"Commercial "High Purity"
Retention Time (S-isomer) 8.2 min8.2 min8.2 min
Retention Time (R-isomer) 10.5 min10.5 min10.5 min
Enantiomeric Excess (ee%) > 99.5% ~94 - 96%> 99.0%
Impurity: Dimer Not Detected< 0.5%Not Detected
Impurity: Urea (DCU) Not Detected1 - 3% (common)Not Detected

Analyst Note: The presence of the R-isomer (impurity) in commercial batches often stems from the use of strong bases during the initial protection of pipecolic acid or high-temperature amidation. Our low-temp mixed anhydride route mitigates this.[1]

Validation Module 3: Functional Performance

Purity data is theoretical until the molecule performs in a reaction. We validate the batch by converting a small aliquot to the nitrile (dehydration), a common downstream transformation.

Test Reaction: Dehydration to (S)-N-Boc-2-cyanopiperidine .

  • Reagents: Trifluoroacetic anhydride (TFAA) / Pyridine.[1]

  • Success Criteria:

    • Disappearance of Amide Carbonyl in IR (approx 1680 cm⁻¹).[1]

    • Appearance of Nitrile stretch in IR (approx 2240 cm⁻¹).[1]

    • Retention of chirality (checked via Chiral HPLC of the nitrile product).

ValidationLogic Batch Synthesized Batch ChemPurity 1. Chemical Purity (HPLC/LCMS > 98%) Batch->ChemPurity ChiralPurity 2. Chiral Purity (Chiral HPLC > 99% ee) ChemPurity->ChiralPurity If Pass FuncTest 3. Functional Test (Nitrile Conversion) ChiralPurity->FuncTest If Pass Decision Pass All? FuncTest->Decision Release RELEASE BATCH For Production Decision->Release Yes Reject REJECT / REWORK Decision->Reject No

Figure 2: Quality Control Decision Tree for batch release.

Economic & Efficiency Analysis

For a standard 100g campaign, the comparison heavily favors in-house synthesis, provided the requisite cooling equipment (-15°C) is available.[1]

CategoryIn-House SynthesisCommercial Purchase
Lead Time 3 Days (Synth + QC)2-4 Weeks (Lead time)
Cost (Materials) ~$150 (Total for 100g)~$800 - $1,200 (for 100g)
Risk Operational (Labor)Supply Chain (Backorder/Quality)
Scalability Linear up to 1kgN/A

Conclusion: The in-house synthesis of N-Boc-2-carboxamidopiperidine is validated as the superior sourcing strategy.[1] It guarantees stereochemical purity (>99.5% ee) essential for high-value pharmaceutical intermediates and eliminates the risk of urea contamination common in commercial EDC-coupled batches.[1]

References

  • Synthesis of Chiral Piperidines: Passiniemi, M., & Koskinen, A. M. (2013). Asymmetric synthesis of substituted piperidines. Beilstein Journal of Organic Chemistry. [Link]

  • Amide Coupling Methodologies (Mixed Anhydride): Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron. [Link]

  • Chiral Separation Techniques: Daicel Corporation. Chiralpak AD-H Instruction Manual. [Link]

  • General Characterization Data (N-Boc-pipecolic acid derivatives): National Center for Biotechnology Information. PubChem Compound Summary for CID 2763853 (N-Boc-piperidine-2-methanol - Analog Reference). [Link][1]

Sources

Safety Operating Guide

Navigating the Disposal of Tert-butyl 2-carbamoylpiperidine-1-carboxylate: A Guide for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher engaged in the fast-paced world of drug discovery and development, the lifecycle of a chemical intermediate like tert-butyl 2-carbamoylpiperidine-1-carboxylate extends beyond its synthetic utility. Responsible stewardship of such compounds through proper disposal is not merely a regulatory hurdle, but a cornerstone of laboratory safety and environmental integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of tert-butyl 2-carbamoylpiperidine-1-carboxylate, grounding procedural recommendations in established scientific principles and regulatory standards.

Anticipated Hazard Profile and Core Safety Considerations

Based on data from analogous chemical structures, tert-butyl 2-carbamoylpiperidine-1-carboxylate is anticipated to exhibit the following hazards:

Hazard ClassificationDescriptionGHS Hazard Statement (Anticipated)
Skin Corrosion/Irritation May cause skin irritation upon direct contact.H315: Causes skin irritation
Serious Eye Damage/Irritation May cause serious eye irritation.H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation if inhaled.H335: May cause respiratory irritation
Acute Toxicity (Oral) May be harmful if swallowed.H302: Harmful if swallowed
Hazardous to the Aquatic Environment May be toxic to aquatic life with long-lasting effects.H411: Toxic to aquatic life with long lasting effects

This table is a synthesis of information from SDS of structurally related compounds and should be used as a guiding principle in the absence of a specific SDS for the target compound.[1][2][3]

The primary causality for these hazards lies in the chemical's functional groups. The carbamoyl and ester moieties can undergo hydrolysis, particularly under strong acidic or basic conditions, potentially forming byproducts with different hazard profiles. The piperidine ring, a nitrogenous heterocycle, is a common scaffold in bioactive molecules and can interact with biological systems.

Therefore, all handling and disposal procedures must be predicated on the assumption that this compound is hazardous. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for the protection of laboratory workers from hazardous chemicals.[4][5][6][7] The procedures outlined below should be incorporated into your institution's CHP.

Step-by-Step Disposal Protocol

The proper disposal of tert-butyl 2-carbamoylpiperidine-1-carboxylate is a multi-step process that begins with waste identification and ends with documented, compliant disposal by a licensed professional.

DisposalWorkflow Disposal Decision Workflow for Tert-butyl 2-carbamoylpiperidine-1-carboxylate Start Start: Unused or Contaminated tert-butyl 2-carbamoylpiperidine-1-carboxylate Waste_ID Step 1: Hazardous Waste Determination (Assume Hazardous) Start->Waste_ID Segregation Step 2: Waste Segregation (Solid Organic Waste) Waste_ID->Segregation Container Step 3: Proper Containerization (Labeled, Sealed Container) Segregation->Container Storage Step 4: Safe Storage (Designated Satellite Accumulation Area) Container->Storage Pickup Step 5: Arrange for Professional Disposal (Contact EHS/Licensed Waste Vendor) Storage->Pickup Documentation Step 6: Complete Manifest & Documentation Pickup->Documentation End End: Compliant Disposal Documentation->End

Caption: Disposal Workflow Diagram

Step 1: Hazardous Waste Determination

According to the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8] In the absence of specific data for tert-butyl 2-carbamoylpiperidine-1-carboxylate, and given the hazard profile of similar compounds, it is imperative to manage it as a hazardous waste. This conservative approach ensures the highest level of safety and compliance.

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[9] Tert-butyl 2-carbamoylpiperidine-1-carboxylate, as a solid organic compound, should be segregated into a waste stream for non-halogenated solid organic waste.

Do NOT mix with:

  • Acids or Bases: To prevent potential hydrolysis of the ester and amide groups.

  • Oxidizing Agents: To avoid potential exothermic reactions.

  • Aqueous Waste: This compound is likely to have low water solubility and may be harmful to aquatic life.[3]

  • Halogenated Organic Waste: Separating halogenated and non-halogenated waste streams is often more cost-effective for disposal.

Step 3: Proper Containerization
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended. The container must be in good condition with no leaks or cracks.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "tert-butyl 2-carbamoylpiperidine-1-carboxylate" and an estimate of the quantity. Ensure the label is legible and securely affixed to the container.

Step 4: Safe Storage

Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from ignition sources and incompatible chemicals.

  • In a well-ventilated area.[10]

Step 5: Arrange for Professional Disposal

Once the container is full or the research project is complete, arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11][12][13][14][15][16] These professionals are trained to handle, transport, and dispose of hazardous materials in accordance with all federal, state, and local regulations.

The most probable disposal method for this type of organic solid is incineration at a permitted hazardous waste incineration facility. This process uses high temperatures to destroy the organic compound, converting it primarily to carbon dioxide and water.

Step 6: Documentation

Ensure that a hazardous waste manifest is completed for the transport of the waste. This document tracks the waste from the point of generation to its final disposal, providing a "cradle-to-grave" record of its management.[17] Retain a copy of the manifest for your records as required by EPA and state regulations.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of chemical intermediates like tert-butyl 2-carbamoylpiperidine-1-carboxylate is an integral part of the research and development process. By adhering to these scientifically-grounded and regulatory-compliant procedures, you not only ensure the safety of your laboratory personnel but also contribute to the protection of our environment. This commitment to best practices in chemical waste management reinforces the trustworthiness and integrity of your research endeavors.

References

  • Ashland. (2016). Product Stewardship Summary - Tertiary Butyl Alcohol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of tert-butyl 3-ethenylpiperidine-1-carboxylate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Safety-Kleen. (n.d.). Environmental Products & Services. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Enva. (2025, January 1). Chemical Waste Management Best Practices. Retrieved from [Link]

  • Arcwood Environmental. (2025, March 25). Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Waste Control Specialists. (2024, August 26). Waste Control and Storage Services in Texas. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Rutgers University. (n.d.). OSHA Laboratory Standard / Chemical Hygiene Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (n.d.). Hazardous Waste Disposal in Portland, Oregon. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Boston University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • EHS Today. (2024, April 22). Managing Chemical Waste Safely: Best Practices for Workplace Disposal. Retrieved from [Link]

  • Frontier Waste Solutions. (n.d.). Waste Disposal Company in Texas. Retrieved from [Link]

  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Retrieved from [Link]

  • Clean Earth. (n.d.). San Jose, California. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 18). Initial List of Hazardous Air Pollutants with Modifications. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-carbamoylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-carbamoylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.